Tert-butyl 4-isocyanatobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-isocyanatobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)5-4-6-10-7-11/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOSBBQOIJQBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76197-90-5 | |
| Record name | tert-butyl 4-isocyanatobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide on the Synthesis, Reactivity, and Application of Aliphatic Isocyanates Bearing a Protected Carboxylic Acid: A Focus on the Tert-butyl 4-isocyanatobutanoate Scaffold
An In-Depth Technical Guide to Bifunctional Isocyanate Building Blocks in Research and Development
Abstract: This technical guide provides an in-depth exploration of bifunctional molecules featuring both an isocyanate and a tert-butyl ester, using the representative structure of tert-butyl 4-isocyanatobutanoate. While specific experimental data for this exact molecule is not widely available in commercial or reference literature, its structure serves as an exemplary scaffold for understanding a class of valuable synthetic intermediates in drug discovery and materials science. This document outlines the fundamental principles of their synthesis, delineates the characteristic reactivity of the isocyanate moiety, discusses the strategic role of the tert-butyl ester as a protecting group, and provides validated experimental protocols for the application of related compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical motif.
Introduction and a Note on Tert-butyl 4-isocyanatobutanoate
In the landscape of modern medicinal chemistry and materials science, bifunctional building blocks are indispensable tools. They provide a direct route to incorporating multiple functionalities into a single molecule, enabling the construction of complex architectures such as antibody-drug conjugates, PROTACs, and advanced polymers. A particularly useful, yet not widely commercialized, class of such building blocks are aliphatic isocyanates that also contain a protected carboxylic acid.
The molecule tert-butyl 4-isocyanatobutanoate (Molecular Formula: C9H15NO3) represents a canonical example of this class.[1] It features a reactive isocyanate group at one end of a butyl chain and a sterically hindered tert-butyl ester at the other. A search of public chemical databases indicates that while the structure is recognized, a specific CAS number has not been assigned, and there is a notable absence of published literature and safety data for this exact compound.[1]
This guide, therefore, uses tert-butyl 4-isocyanatobutanoate as a model system to explore the broader class of reagents it represents. The principles of synthesis, reactivity, and application discussed herein are grounded in established organic chemistry and are directly applicable to this and analogous structures.
Synthesis of Aliphatic Isocyanates with Protected Carboxyl Groups
The synthesis of a molecule like tert-butyl 4-isocyanatobutanoate can be approached through several reliable methods, starting from a corresponding amino acid derivative. The key challenge is the selective conversion of the amine functionality to an isocyanate without affecting the ester group.
Phosgenation of Tert-butyl 4-aminobutanoate
The reaction of a primary amine with phosgene (or a phosgene equivalent like triphosgene) is a standard and industrially relevant method for isocyanate synthesis. The synthesis would proceed in two conceptual steps:
-
Preparation of the Amino Ester Precursor: The starting material, tert-butyl 4-aminobutanoate, can be readily prepared from 4-aminobutanoic acid (GABA) through standard esterification procedures.
-
Conversion to the Isocyanate: The resulting amino ester is then reacted with phosgene or a safer equivalent in an inert solvent.
A generalized reaction scheme is presented below:
Caption: Hypothetical two-step synthesis of tert-butyl 4-isocyanatobutanoate.
Curtius Rearrangement
An alternative, phosgene-free route involves the Curtius rearrangement of an acyl azide. This method is often preferred at the lab scale due to its milder conditions and the avoidance of highly toxic phosgene.
The workflow for this approach is as follows:
Caption: Curtius rearrangement route to tert-butyl 4-isocyanatobutanoate.
Core Directive: The Chemistry of the Isocyanate Functional Group
The isocyanate group (–N=C=O) is a highly electrophilic moiety, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in chemical synthesis.
Reactions with Nucleophiles
The primary reactions of isocyanates that are of interest to drug development professionals are their additions with O-, N-, and S-centered nucleophiles.
| Nucleophile | Linkage Formed | Product Class | Relevance in Drug Development |
| Primary/Secondary Amine | -NH-C(O)-NH- | Urea | Common in kinase inhibitors, HIV protease inhibitors |
| Alcohol/Phenol | -O-C(O)-NH- | Carbamate | Used as stable linkers, prodrug strategies |
| Thiol | -S-C(O)-NH- | Thiocarbamate | Bio-isosteric replacement for carbamates |
These reactions are typically high-yielding and can often be performed under mild conditions without the need for a catalyst. The general reaction mechanism is depicted below:
Caption: General mechanism of nucleophilic addition to an isocyanate.
The Role of the Tert-butyl Ester as a Protecting Group
The tert-butyl ester serves as a robust protecting group for the carboxylic acid. Its steric bulk prevents it from being easily hydrolyzed under basic conditions that would typically cleave simpler esters (e.g., methyl or ethyl esters).
Deprotection is most commonly achieved under acidic conditions, which proceed via a stable tert-butyl carbocation.
| Deprotection Reagent | Conditions | Notes |
| Trifluoroacetic Acid (TFA) | Neat or in Dichloromethane (DCM) | Common in solid-phase peptide synthesis. |
| Hydrochloric Acid (HCl) | In an organic solvent (e.g., Dioxane) | Provides the hydrochloride salt of the product. |
This orthogonality allows for the selective manipulation of the isocyanate group while the carboxylic acid remains protected. Subsequently, the ester can be cleaved to reveal the acid, which can then be used in further reactions, such as amide bond formation.
Experimental Protocol: Formation of a Urea Linkage
The following is a representative, field-proven protocol for the reaction of an isocyanate with a primary amine to form a urea. While this protocol uses the commercially available tert-butyl isocyanate, the principles are directly transferable to a substrate like tert-butyl 4-isocyanatobutanoate.
Objective: To synthesize N-tert-butyl-N'-benzylurea.
Materials:
-
Benzylamine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Drying tube or inert gas (Nitrogen/Argon) atmosphere
Procedure:
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq). Dissolve the amine in anhydrous DCM (approx. 0.2 M solution).
-
Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.
-
Addition of Isocyanate: Slowly add tert-butyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting solid is often of high purity. If necessary, the product can be purified by recrystallization or silica gel chromatography.
Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting materials in the LC-MS and the appearance of a new peak with the expected mass of the urea product. Proton NMR spectroscopy will show characteristic shifts for the newly formed N-H protons of the urea linkage.
Safety and Handling of Isocyanates
Isocyanates as a class of compounds are potent respiratory sensitizers and can cause severe irritation upon contact with skin and eyes.[2] All handling of isocyanates should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[4]
-
Inhalation: Acute exposure can cause respiratory irritation, and repeated exposure can lead to asthma-like allergies.[4]
-
Skin/Eye Contact: Can cause severe irritation and burns.[2]
-
Reactivity: Isocyanates react exothermically with water, alcohols, and amines.[4] Containers should be kept tightly sealed to prevent moisture from entering, which can lead to a buildup of CO2 gas from the reaction with water.
Conclusion
While tert-butyl 4-isocyanatobutanoate itself is not a readily available commercial product, its structure provides a valuable blueprint for a class of bifunctional linkers with significant potential in drug discovery and materials science. By understanding the fundamental principles of isocyanate reactivity and the strategic use of the tert-butyl ester protecting group, researchers can design and execute synthetic routes to create novel molecules with tailored properties. The protocols and safety information provided in this guide are intended to empower scientists to confidently and safely work with this important class of chemical intermediates.
References
-
PubChemLite. (n.d.). Tert-butyl 4-isocyanatobutanoate (C9H15NO3). Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - tert-Butyl isocyanide, 97%. Retrieved from [Link]
-
The Good Scents Company. (n.d.). tert-Butyl isocyanate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Tert-butyl-4-isocyanatobenzene. Retrieved from [Link]
- Google Patents. (n.d.). CN108395383B - Synthesis method of tert-butyl isocyanate.
-
Defense Technical Information Center. (n.d.). ISOCYANIDE SYNTHESIS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. Retrieved from [Link]
-
ResearchGate. (n.d.). tert-Butyl isocyanide revisited as a convertible reagent in the Groebke–Blackburn reaction. Retrieved from [Link]
Sources
Tert-Butyl 4-Isocyanatobutanoate: A Bifunctional Scaffold for Advanced Drug Discovery and Bioconjugation
Executive Summary
In the rapidly evolving fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and peptidomimetic drug design, the selection of bifunctional linkers dictates the efficiency of chemical assembly and the metabolic stability of the final therapeutic. Tert-butyl 4-isocyanatobutanoate (CAS: 76197-90-5) has emerged as a highly privileged building block.
By combining a highly reactive, electrophilic isocyanate group with a latent, acid-labile tert-butyl ester, this molecule offers strict orthogonal reactivity. This technical guide explores the physicochemical properties, mechanistic causality, and validated standard operating procedures (SOPs) for utilizing tert-butyl 4-isocyanatobutanoate in complex synthetic workflows.
Molecular Architecture and Physicochemical Profiling
The structural architecture of tert-butyl 4-isocyanatobutanoate features a three-carbon aliphatic spacer separating its two functional termini. This specific chain length provides optimal rotational degrees of freedom, minimizing steric hindrance during dual-end coupling while maintaining a compact footprint ideal for rigidifying urea-based peptidomimetics.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required for stoichiometric calculations and analytical validation [1].
| Property | Value |
| Chemical Name | Tert-butyl 4-isocyanatobutanoate |
| CAS Registry Number | 76197-90-5 |
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.22 g/mol |
| Monoisotopic Mass | 185.1052 Da |
| SMILES String | CC(C)(C)OC(=O)CCCN=C=O |
| InChIKey | SKOSBBQOIJQBGE-UHFFFAOYSA-N |
| Appearance | Colorless to light yellow liquid |
| Storage Conditions | 2–8 °C, strictly anhydrous (moisture sensitive) |
Mechanistic Reactivity: The Orthogonal Advantage
The core utility of this scaffold lies in its orthogonal reactivity profile , which allows chemists to execute a two-step conjugation without the risk of cross-reactivity or the need for intermediate purification of complex byproducts.
-
The Isocyanate Terminus (-N=C=O): Isocyanates are potent electrophiles that react spontaneously with primary and secondary amines to form highly stable urea linkages. Unlike carboxylic acid-amine couplings, this reaction is catalyst-free and does not require coupling reagents (e.g., HATU, EDC), thereby eliminating the generation of uronium or carbodiimide byproducts that complicate purification [2].
-
The tert-Butyl Ester Terminus (-COOtBu): While methyl or ethyl esters require basic saponification (e.g., LiOH, NaOH) for deprotection—conditions that can epimerize sensitive stereocenters or cleave adjacent amides—the tert-butyl ester is completely stable to basic and nucleophilic conditions. It is selectively cleaved via acidolysis (e.g., Trifluoroacetic acid), ensuring that the newly formed urea bond and other base-sensitive moieties in the target ligand remain intact [1].
Workflow demonstrating the orthogonal reactivity of tert-butyl 4-isocyanatobutanoate.
Applications in Advanced Drug Design (PROTACs)
In the synthesis of Proteolysis Targeting Chimeras (PROTACs), achieving the correct linker length and composition is critical for forming a stable ternary complex between the target protein and the E3 ubiquitin ligase. Tert-butyl 4-isocyanatobutanoate serves as an excellent "linker-extension" module.
By reacting the isocyanate with an amine-bearing target ligand, a urea bond is formed. The urea moiety often acts as a hydrogen-bond donor/acceptor pair, which can improve the aqueous solubility and target affinity of the PROTAC. Following acid deprotection, the revealed carboxylic acid is coupled to an amine-functionalized E3 ligase binder (e.g., a thalidomide or VHL ligand derivative)[2].
Stepwise assembly of a PROTAC molecule utilizing the isocyanate-butanoate linker.
Standard Operating Procedures (SOPs): Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to aid troubleshooting.
Protocol A: Catalyst-Free Urea Formation (Amine Coupling)
Objective: Conjugate the isocyanate scaffold to a target primary/secondary amine.
-
Preparation: Dissolve the target amine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: Anhydrous conditions are absolute prerequisites. Trace water will attack the isocyanate, forming an unstable carbamic acid that rapidly decarboxylates into a primary amine. This newly formed amine will react with another isocyanate molecule, generating a symmetric urea byproduct and depleting the reagent [2].
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution.
-
Causality: DIPEA ensures that any trace amine salts (e.g., HCl or TFA salts from previous steps) are fully free-based, maximizing their nucleophilicity.
-
-
Coupling: Cool the reaction to 0 °C. Add tert-butyl 4-isocyanatobutanoate (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Self-Validation (QC): Monitor the reaction via LC-MS. Successful conversion is indicated by the disappearance of the starting amine mass and the emergence of the product peak at [M_amine + 185.22]⁺.
-
Quench & Workup: Add 1 mL of methanol to quench any unreacted isocyanate (forming a volatile methyl carbamate). Concentrate the mixture under reduced pressure and purify via flash chromatography.
Protocol B: Orthogonal tert-Butyl Ester Deprotection
Objective: Reveal the free carboxylic acid for downstream amide coupling.
-
Preparation: Dissolve the purified urea conjugate from Protocol A in a cleavage cocktail of TFA / DCM / Triisopropylsilane (TIPS) in a 48:48:4 ratio.
-
Causality: Trifluoroacetic acid (TFA) provides the necessary protonation of the ester oxygen to drive the elimination of isobutylene gas. TIPS is a critical carbocation scavenger; without it, the highly reactive tert-butyl cation generated during cleavage can re-alkylate electron-rich aromatic rings or heteroatoms present on the target ligand [1].
-
-
Cleavage: Stir the solution at room temperature for 1–2 hours.
-
Self-Validation (QC): Analyze an aliquot via LC-MS. The complete consumption of the starting material and a precise mass shift of -56.1 Da (loss of the isobutylene group, C4H8) confirms successful deprotection.
-
Isolation: Evaporate the solvent under a gentle stream of nitrogen. Co-evaporate the residue three times with toluene to azeotropically remove residual TFA, yielding the free carboxylic acid ready for the next synthetic step.
References
In-Depth Technical Guide: Mechanism of Action and Synthetic Utility of tert-Butyl 4-Isocyanatobutanoate in Heterobifunctional Linker Design
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and bioconjugation, the architectural precision of the linker is as critical as the binding affinity of the pharmacophores. tert-Butyl 4-isocyanatobutanoate (CAS 76197-90-5) has emerged as a highly versatile, heterobifunctional aliphatic linker building block[1].
Unlike traditional homobifunctional crosslinkers, this molecule offers strict orthogonal reactivity . It features a highly electrophilic isocyanate group on one terminus and a protected carboxylic acid (tert-butyl ester) on the other. This guide dissects the chemical mechanism of action of tert-butyl 4-isocyanatobutanoate, elucidating the causality behind its use in synthesizing Proteolysis Targeting Chimeras (PROTACs)[2][3] and providing self-validating experimental protocols for its application.
Molecular Architecture: The Orthogonal Reactivity Paradigm
The utility of tert-butyl 4-isocyanatobutanoate is rooted in its structural logic. As an application scientist, I select this reagent when a synthetic pathway demands sequential, highly controlled conjugations without the risk of polymerization or cross-reactivity.
-
The Isocyanate Electrophile (-N=C=O): Isocyanates are potent electrophiles that react rapidly with nucleophiles (such as primary or secondary amines) without the need for coupling reagents. This guarantees 100% atom economy for the conjugation step, forming a highly stable urea linkage . Ureas are particularly valuable in drug design as they provide strong, directional hydrogen bond donor and acceptor capabilities, often enhancing target binding affinity.
-
The tert-Butyl Ester Protecting Group (-COOtBu): The carboxylic acid terminus must be masked during the initial amine conjugation to prevent self-condensation. The tert-butyl group is completely stable to the nucleophilic and basic conditions used during urea formation. However, it is highly labile under acidic conditions, allowing for clean deprotection.
-
The Aliphatic Spacer: The butanoate backbone provides a flexible, 3-carbon (propyl) gap (-CH₂-CH₂-CH₂-) between the functional ends. This specific length provides optimal conformational flexibility and hydrophobicity, which is critical for allowing a Protein of Interest (POI) and an E3 ligase to adopt the correct orientation in a ternary complex.
Mechanism of Action: The Sequential Conjugation Pathway
The "mechanism of action" of this linker is defined by its three-phase chemical workflow. The orthogonal nature of the functional groups dictates a strict, logical sequence of events[4][5].
-
Phase 1: Electrophilic Capture (Nucleophilic Addition). The lone pair of an amine (Target A) attacks the electrophilic carbon of the isocyanate. This forms a zwitterionic intermediate that rapidly undergoes proton transfer to yield a stable substituted urea. No byproducts are generated.
-
Phase 2: Acidolytic Cleavage (Deprotection). Introduction of a strong acid (typically Trifluoroacetic acid, TFA) protonates the ester oxygen. This triggers an SN1 -like cleavage, expelling the tert-butyl group as a stable carbocation, which immediately loses a proton to become isobutylene gas. The volatilization of isobutylene drives the reaction to completion, revealing the free carboxylic acid.
-
Phase 3: Amide Coupling. The newly liberated carboxylic acid is activated using standard peptide coupling reagents (e.g., HATU) and reacted with a second amine (Target B) to form a stable amide bond.
Sequential conjugation pathway of tert-butyl 4-isocyanatobutanoate.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly stated to empower the researcher during troubleshooting.
Protocol 1: Synthesis of the Urea Intermediate (Phase 1)
Rationale: Isocyanates are moisture-sensitive. The reaction must be performed under anhydrous conditions to prevent the isocyanate from reacting with water (which would form an unstable carbamic acid that decarboxylates to a primary amine, leading to symmetric urea byproducts).
-
Preparation: Dissolve Target A (amine-containing pharmacophore, 1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert argon atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Causality: DIPEA ensures the amine is fully free-based and nucleophilic, without acting as a competing nucleophile due to its steric hindrance.
-
Conjugation: Add tert-butyl 4-isocyanatobutanoate (1.05 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Validation: Monitor via LC-MS. The mass should shift by exactly +185.1 Da (the exact mass of the linker)[1]. Quench with methanol, concentrate, and purify via flash chromatography.
Protocol 2: TFA-Mediated Deprotection (Phase 2)
Rationale: TFA is chosen over aqueous acids (like HCl) because it is volatile and allows for non-aqueous deprotection, protecting delicate pharmacophores from hydrolysis.
-
Preparation: Dissolve the purified urea intermediate in anhydrous DCM (0.1 M concentration).
-
Acidolysis: Add an equal volume of Trifluoroacetic acid (TFA) to create a 1:1 DCM:TFA mixture. Stir at room temperature for 2–3 hours.
-
Validation: Monitor via TLC or LC-MS. The disappearance of the tert-butyl group results in a mass shift of -56 Da (loss of isobutylene).
-
Isolation: Concentrate the mixture under reduced pressure. Crucial Step: Co-evaporate with toluene (3 × 10 mL) to form an azeotrope with residual TFA, ensuring the resulting carboxylic acid is completely free of acid traces that could neutralize the base in Phase 3.
Protocol 3: EDC/NHS or HATU Mediated Amide Coupling (Phase 3)
Rationale: HATU is utilized for late-stage PROTAC assembly because of its rapid kinetics and high efficiency, which minimizes the risk of epimerization at adjacent stereocenters.
-
Activation: Dissolve the deprotected carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 10 minutes to form the active OAt ester.
-
Conjugation: Add Target B (e.g., an E3 ligase ligand like a Thalidomide derivative, 1.0 eq). Stir at room temperature for 4–12 hours.
-
Validation & Purification: Confirm product formation via LC-MS. Purify the final heterobifunctional conjugate using preparative reverse-phase HPLC.
Quantitative Data: Reaction Kinetics & Optimization
The following table summarizes the optimized parameters for utilizing tert-butyl 4-isocyanatobutanoate based on validated synthetic methodologies[4].
| Reaction Phase | Catalyst / Reagent | Temp (°C) | Time (h) | Typical Yield (%) | Primary Analytical Method |
| Phase 1: Urea Formation | DIPEA (1.5 eq) | 20–25 | 1–4 | 85–95 | LC-MS, ¹H NMR |
| Phase 2: Deprotection | TFA / DCM (1:1) | 20–25 | 2–3 | >98 | TLC, LC-MS |
| Phase 3: Amide Coupling | HATU (1.2 eq), DIPEA (2.5 eq) | 20–25 | 4–12 | 70–85 | Preparative HPLC |
Strategic Applications in Targeted Protein Degradation (PROTACs)
In the synthesis of PROTACs, the linker is not merely a passive string; it actively influences the thermodynamics of the ternary complex. tert-Butyl 4-isocyanatobutanoate is highly prized in "linkerology" because the resulting urea bond can act as a structural anchor. The hydrogen bond donors (NH) and acceptor (C=O) of the urea can interact with solvent-exposed residues on the surface of the POI or E3 ligase, stabilizing the degradation complex[2].
Structural logic of a PROTAC assembled using the tert-butyl 4-isocyanatobutanoate linker.
By leveraging the orthogonal reactivity of this linker, drug development professionals can rapidly generate libraries of PROTACs with varying pharmacophores while maintaining a consistent, high-yielding synthetic backbone.
References
-
PubChemLite : Tert-butyl 4-isocyanatobutanoate (C9H15NO3) Structural Information and Mass Spectrometry Profile. Université du Luxembourg. Available at:[Link][1]
-
Ma, Bin; Lee, Wen-Cherng : Tetrahedron Letters, 2010, vol. 51, # 2 p. 385 - 386. Elsevier. Available at: [Link][4][6]
Sources
- 1. PubChemLite - Tert-butyl 4-isocyanatobutanoate (C9H15NO3) [pubchemlite.lcsb.uni.lu]
- 2. 5-(tert-Butoxy)-5-oxopentanoic acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 3. 4-氨基丁酸叔丁酯 | tert-Butyl 4-Aminobutanoate | 50479-22-6 - 乐研试剂 [leyan.com]
- 4. 4-氨基丁酸叔丁酯 | tert-Butyl 4-Aminobutanoate | 50479-22-6 - 乐研试剂 [leyan.com]
- 5. 5-(tert-Butoxy)-5-oxopentanoic acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 6. pubs.acs.org [pubs.acs.org]
Tert-Butyl 4-isocyanatobutanoate: A Critical Building Block in PROTAC Linker and Peptidomimetic Synthesis
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and peptidomimetic drug design, the structural precision of linker molecules dictates the pharmacokinetic and pharmacodynamic success of the final therapeutic. Tert-butyl 4-isocyanatobutanoate (CAS: 76197-90-5) has emerged as an indispensable bifunctional building block[1].
Featuring a highly reactive isocyanate electrophile on one terminus and a stable, acid-labile tert-butyl ester on the other, this molecule enables the modular, high-yield assembly of complex therapeutics. This technical whitepaper deconstructs the chemical properties, mechanistic advantages, and validated experimental workflows for utilizing tert-butyl 4-isocyanatobutanoate in advanced organic synthesis.
Chemical Profile & Mechanistic Advantages
To effectively leverage tert-butyl 4-isocyanatobutanoate, researchers must understand the causality behind its structural design:
-
Isocyanate Reactivity (Urea Bond Formation): The −N=C=O group is a potent electrophile. When exposed to primary or secondary amines, it undergoes rapid nucleophilic addition to form a chemically stable urea linkage[2]. This spontaneous reaction bypasses the need for expensive, moisture-sensitive peptide coupling reagents (e.g., HATU, EDC), thereby minimizing purification bottlenecks and side reactions.
-
Orthogonal Protection Strategy: The tert-butyl ester protects the carboxylic acid moiety during the urea formation phase. It is completely stable to basic conditions and nucleophiles. Once the urea bond is formed, the ester can be cleanly cleaved using Trifluoroacetic acid (TFA) to reveal the free carboxylic acid for subsequent amide coupling. This orthogonality is critical for preventing premature polymerization or cross-reactivity during complex PROTAC assembly[3].
Synthesis of Tert-Butyl 4-isocyanatobutanoate
While commercially available, the in situ preparation of tert-butyl 4-isocyanatobutanoate is often required for scale-up or cost-efficiency. The most reliable method relies on the triphosgene-mediated conversion of tert-butyl 4-aminobutanoate[4].
Mechanistic Rationale: Triphosgene is utilized as a safer, solid alternative to phosgene gas. The reaction must be performed in a biphasic system (Dichloromethane / saturated aqueous NaHCO3 ). The aqueous base immediately neutralizes the HCl byproduct, while the organic layer partitions the highly reactive isocyanate away from unreacted amine. This phase separation is the critical causal factor that suppresses the formation of symmetric urea byproducts[3].
Caption: Triphosgene-mediated synthesis of tert-butyl 4-isocyanatobutanoate.
Standard Operating Procedure: Triphosgene-Mediated Synthesis
Adapted from validated literature protocols[3][4].
-
Preparation: Dissolve tert-butyl 4-aminobutanoate (1.0 eq, e.g., 250 mg, 1.28 mmol) in Dichloromethane (DCM, 50 mL).
-
Biphasic Setup: Add an equal volume of saturated aqueous NaHCO3 (30 mL) to the reaction flask. Stir vigorously to ensure maximum surface area between the phases.
-
Triphosgene Addition: Cool the biphasic mixture to 0 °C using an ice bath. Slowly add triphosgene (0.30 - 0.33 eq, e.g., 125 mg, 0.42 mmol) in small portions to control the exothermic release of CO2 .
-
Reaction: Remove the ice bath and stir the mixture vigorously for 1.5 to 2 hours at room temperature. Monitor completion via TLC (ninhydrin stain for the disappearance of the primary amine).
-
Workup: Transfer to a separatory funnel. Extract the organic layer, wash once with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. The resulting crude isocyanate is typically of sufficient purity (>95%) for immediate downstream coupling.
Application Workflow: PROTAC Linker Assembly
Proteolysis Targeting Chimeras (PROTACs) require a highly stable linker to connect a target-protein binding ligand (Warhead) to an E3 ubiquitin ligase recruiting ligand. Tert-butyl 4-isocyanatobutanoate is perfectly suited for this, allowing the sequential, controlled attachment of both ligands[5].
Caption: Modular PROTAC assembly workflow utilizing urea linkage and orthogonal deprotection.
Step-by-Step PROTAC Assembly Protocol
-
Urea Linkage Formation:
-
Dissolve the target-binding ligand (containing a free aliphatic or aromatic amine) in anhydrous THF or DCM.
-
Add tert-butyl 4-isocyanatobutanoate (1.1 eq) and a catalytic amount of N,N-Diisopropylethylamine (DIPEA, 0.2 eq) to ensure the amine is fully deprotonated.
-
Stir at room temperature for 2-4 hours. Purify the urea-linked intermediate via flash chromatography.
-
-
Orthogonal Deprotection:
-
Dissolve the purified intermediate in a 1:1 mixture of TFA and DCM.
-
Stir at room temperature for 2 hours to quantitatively cleave the tert-butyl ester.
-
Evaporate the solvent under a stream of nitrogen, followed by high vacuum, to yield the free carboxylic acid.
-
-
Final Amide Coupling:
-
React the newly unmasked carboxylic acid with the E3 ligase ligand (e.g., a Cereblon or VHL binder containing a free amine).
-
Utilize HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF. Stir for 12 hours, followed by HPLC purification to isolate the final PROTAC.
-
Quantitative Data: Reaction Efficiencies
The following table summarizes the typical reaction efficiencies and optimal conditions when utilizing tert-butyl 4-isocyanatobutanoate across different synthetic stages, demonstrating its reliability as a building block.
| Reaction Stage | Reagents / Conditions | Typical Yield (%) | Key Causality / Observation |
| Isocyanate Synthesis | Triphosgene, DCM/sat. NaHCO3 , 0°C to RT | 85 - 92% | Biphasic system prevents symmetric urea formation. |
| Urea Formation (Aliphatic Amine) | Target Ligand- NH2 , THF, RT, 2h | > 90% | Highly electrophilic isocyanate requires no coupling agents. |
| Urea Formation (Aromatic Amine) | Target Ligand- NH2 , DMF, DIPEA, 60°C | 70 - 85% | Lower nucleophilicity of anilines requires mild heating. |
| Ester Deprotection | 50% TFA in DCM, RT, 2h | Quantitative | Clean cleavage; requires thorough vacuum removal of TFA. |
Conclusion
Tert-butyl 4-isocyanatobutanoate represents a masterclass in rational chemical design for drug discovery. By combining the spontaneous, high-yielding reactivity of an isocyanate with the robust, orthogonal protection of a tert-butyl ester, it eliminates synthetic bottlenecks in PROTAC and peptidomimetic workflows. Adhering to the biphasic synthesis protocols and controlled deprotection strategies outlined in this guide ensures maximum yield and purity, empowering researchers to rapidly iterate on complex molecular architectures.
References
-
Avalos, M., et al. (2008). "Synthesis of Sugar Isocyanates and Their Application to the Formation of Ureido-Linked Disaccharides." Tetrahedron. ResearchGate. URL:[Link]
-
Sureshbabu, V. V., et al. "A Facile Synthesis of C-terminal Neoglycopeptides: Incorporation of Urea Moiety between Sugars and Peptides Employing Curtius Rearrangement." CORE. URL: [Link]
Sources
- 1. tert-butyl 4-isocyanatobutanoate | 76197-90-5 [chemicalbook.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS:197368-00-6, Di-tert-butyl 4-(3-(tert-butoxy)-3-oxopropyl)-4-isocyanatoheptanedioate-毕得医药 [bidepharm.com]
Introduction: The Strategic Value of Tert-butyl 4-isocyanatobutanoate in Drug Development
An In-depth Technical Guide to Sourcing and Qualification of Tert-butyl 4-isocyanatobutanoate for Advanced Research
Tert-butyl 4-isocyanatobutanoate (CAS Number: 150734-77-3) is a heterobifunctional chemical linker of significant interest to researchers in medicinal chemistry and drug development. Its molecular structure incorporates two key functionalities: a reactive isocyanate group (-N=C=O) and a sterically hindered tert-butyl ester. This unique combination allows for the covalent linkage of molecules, typically through the reaction of the isocyanate with nucleophiles like amines or alcohols, while the tert-butyl ester provides a stable, lipophilic protecting group that can be removed under specific acidic conditions.
These characteristics make it an ideal reagent for applications such as the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other complex molecular probes where precise control over conjugation and stability is paramount. The four-carbon aliphatic chain provides spatial separation between the conjugated entities, which is often critical for maintaining the biological activity of each component.
| Chemical Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₃ | [PubChemLite][1] |
| Molecular Weight | 185.22 g/mol | [PubChemLite][1] |
| InChIKey | SKOSBBQOIJQBGE-UHFFFAOYSA-N | [PubChemLite][1] |
| SMILES | CC(C)(C)OC(=O)CCCN=C=O | [PubChemLite][1] |
| Predicted XlogP | 2.2 | [PubChemLite][1] |
Part 1: The Commercial Supplier Landscape: A Reality Check
Unlike common laboratory reagents, Tert-butyl 4-isocyanatobutanoate is a specialty chemical and is not typically available as a stock item from major global catalog suppliers . A search of prominent vendors often yields results for structurally related but distinct compounds like tert-butyl isocyanate or tert-butyl 4-isocyanatobenzoate.
This sourcing reality necessitates a more strategic approach. Researchers should anticipate acquiring this reagent through one of two primary channels:
-
Specialty Chemical Synthesis Companies: A number of companies specialize in the production of novel building blocks for research and development. While they may not list this compound in their regular catalog, it often falls within their synthetic capabilities.
-
Custom Synthesis Providers: This is the most direct and reliable route for obtaining high-purity, well-characterized Tert-butyl 4-isocyanatobutanoate. The researcher provides the structure and desired specifications (purity, quantity), and the provider performs the synthesis on a contract basis.
Recommendation: For mission-critical applications in drug development, where lot-to-lot consistency and a verifiable chain of custody are essential, custom synthesis is the preferred acquisition pathway . This provides maximum control over the purity profile and ensures a reliable supply for the duration of the project.
Part 2: Supplier & Incoming Material Qualification Workflow
Given the specialized nature of this reagent, a rigorous qualification process for both the supplier and the material is not just recommended—it is essential for experimental reproducibility and regulatory compliance. Simply relying on the label on the bottle is insufficient.
The following workflow provides a self-validating system for ensuring the identity, purity, and reactivity of Tert-butyl 4-isocyanatobutanoate before its incorporation into a synthetic route.
Caption: Supplier and Incoming QC Workflow for Tert-butyl 4-isocyanatobutanoate.
Part 3: Experimental Protocols for Quality Control
The following protocols form the core of the incoming QC process. They are designed to validate the information provided on the supplier's Certificate of Analysis (CoA) and to identify any potential issues before the material is used.
Protocol 3.1: Identity Confirmation
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Objective: Rapidly confirm the presence of the key functional groups.
-
Method: Acquire a spectrum of the neat liquid sample using an ATR (Attenuated Total Reflectance) accessory.
-
Expected Peaks:
-
Isocyanate (-N=C=O): A strong, sharp, and characteristic absorbance band between 2240-2280 cm⁻¹ . The absence of this peak is an immediate cause for rejection.
-
Ester Carbonyl (C=O): A strong absorbance band around 1730-1740 cm⁻¹ .
-
C-H Aliphatic: Absorbance bands around 2850-3000 cm⁻¹ .
-
Amide/Urea (Contaminant): The absence of broad N-H peaks (>3200 cm⁻¹) or amide C=O peaks (~1650-1680 cm⁻¹) suggests low contamination from hydrolysis.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: Confirm the precise chemical structure and assess purity against a known standard.
-
Method: Dissolve a small, accurately weighed sample in an appropriate deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals (in CDCl₃, approximate):
-
~3.4 ppm (triplet, 2H): Methylene group adjacent to the isocyanate (-CH₂-NCO).
-
~2.4 ppm (triplet, 2H): Methylene group adjacent to the ester carbonyl (-CH₂-COO-).
-
~1.9 ppm (quintet, 2H): Central methylene group (-CH₂-CH₂-CH₂-).
-
~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.
-
-
Causality: The integration of these peaks should correspond to a 2:2:2:9 ratio. Any significant deviation or the presence of unassigned peaks indicates impurities.
-
-
Mass Spectrometry (MS):
-
Objective: Confirm the molecular weight of the parent compound.
-
Method: Use a soft ionization technique like Electrospray Ionization (ESI) or APCI.
-
Expected Ion: Look for the [M+H]⁺ adduct at m/z ≈ 186.11 or the [M+Na]⁺ adduct at m/z ≈ 208.09.
-
Protocol 3.2: Purity Assessment via Chromatography
-
Objective: Separate and identify potential impurities not visible by NMR.
-
Method: Develop a suitable LC-MS or GC-MS method. Due to the reactivity of the isocyanate group, reverse-phase LC-MS is often preferred.
-
Potential Impurities to Monitor:
-
Starting Material: tert-butyl 4-aminobutanoate (from incomplete conversion).
-
Hydrolysis Product: The corresponding symmetric urea formed by reaction with trace water.
-
Solvents: Residual solvents from the synthesis and purification process (e.g., toluene, dichloromethane, ethyl acetate).
-
-
Trustworthiness: A purity result of >97% by chromatographic area-under-the-curve is considered acceptable for most R&D applications.
Protocol 3.3: Functional Group Quantification (NCO Titration)
-
Objective: Quantify the concentration of the reactive isocyanate group. This is the most critical test for ensuring chemical reactivity and proper stoichiometry in subsequent reactions.
-
Standard: This protocol is based on the principles of ASTM D7252.[2]
-
Methodology:
-
Accurately weigh a sample of the isocyanate into a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a known excess of a standard solution of di-n-butylamine (DBA) in a dry, inert solvent (e.g., toluene). The DBA reacts quantitatively with the isocyanate group.
-
Allow the reaction to proceed for a defined period (e.g., 15 minutes) at a controlled temperature.
-
Back-titrate the unreacted DBA with a standardized solution of hydrochloric acid (HCl) using a potentiometric titrator or a colorimetric indicator.
-
The amount of isocyanate is calculated based on the amount of DBA consumed.
-
-
Expertise: This titration provides the true "reactive" purity, which can differ from chromatographic purity if some impurities are non-reactive or if the material has partially degraded during storage.
Part 4: Safe Handling, Storage, and Disposal
Isocyanates are potent chemicals that require strict handling procedures.[3]
-
Handling: Always handle Tert-butyl 4-isocyanatobutanoate in a certified chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.[5] Avoid inhalation of vapors, which can cause severe respiratory irritation and sensitization.[3]
-
Storage: This compound is highly sensitive to moisture.[4] Upon receipt, it should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at a reduced temperature (-20°C is recommended for long-term stability). The container should be flushed with inert gas after each use.
-
Disposal: Unused or waste material should be quenched carefully by slowly adding it to a solution of a polyamine or alcohol in an appropriate solvent to neutralize the reactive isocyanate group. Dispose of the resulting material in accordance with local, state, and federal regulations.
Part 5: Applications in Modern Drug Discovery
The dual functionality of Tert-butyl 4-isocyanatobutanoate makes it a versatile tool for covalently linking two different molecular entities.
-
PROTAC Synthesis: The isocyanate can be used to react with a hydroxyl or amine group on a warhead molecule (targeting the protein of interest) or the E3 ligase ligand, forming a stable carbamate or urea linkage, respectively.
-
Bioconjugation: It can be used to attach small molecules to proteins by reacting with lysine residues (forming a urea linkage) or serine/threonine residues (forming a carbamate linkage). The tert-butyl ester provides a handle that can be removed later in the synthetic sequence if a free carboxylic acid is desired for improving solubility.
-
Linker Chemistry: The tert-butyl group is a common motif used to increase steric bulk and modulate pharmacokinetic properties.[6] Its incorporation can shield adjacent parts of a molecule from metabolic degradation.[6]
By providing a stable, well-defined, and synthetically versatile linker, Tert-butyl 4-isocyanatobutanoate serves as a critical building block for advancing the frontiers of targeted therapeutics. Its successful use, however, is critically dependent on rigorous sourcing and unfailing quality control.
References
- Certificate of Analysis. (n.d.). Leyan. Retrieved March 13, 2026.
-
Quality Control of Isocyanates | LabRulez ICPMS. (n.d.). LabRulez. Retrieved March 13, 2026, from [Link]
-
Tert-butyl 4-isocyanatobutanoate (C9H15NO3). (n.d.). PubChemLite. Retrieved March 13, 2026, from [Link]
- Certificate of analysis. (n.d.). Thermo Fisher Scientific. Retrieved March 13, 2026.
-
tert-butyl 4-isocyanatobenzoate. (n.d.). LookChem. Retrieved March 13, 2026, from [Link]
-
tert-Butyl isocyanate - High purity | EN. (n.d.). Georganics. Retrieved March 13, 2026, from [Link]
Sources
- 1. PubChemLite - Tert-butyl 4-isocyanatobutanoate (C9H15NO3) [pubchemlite.lcsb.uni.lu]
- 2. 75294-50-7|tert-Butyl 4-isocyanatobenzoate|BLD Pharm [bldpharm.com]
- 3. tert-Butyl isocyanate - High purity | EN [georganics.sk]
- 4. Tert-butyl Isocyanate | Boc Protecting Group Reagent [chemicalbull.com]
- 5. 异氰酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Tert-butyl isocyanate - SRIRAMCHEM [sriramchem.com]
Methodological & Application
Application Note: Protein Modification with Tert-butyl 4-isocyanatobutanoate for Advanced Bioconjugation
Authored by: Gemini, Senior Application Scientist
Introduction: A Bifunctional Approach to Protein Functionalization
The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), diagnostic reagents, and functionalized biomaterials.[1] The choice of chemical linker is critical, dictating the specificity, stability, and ultimate utility of the resulting bioconjugate. Isocyanates are highly reactive electrophiles that efficiently and stably modify proteins, primarily by forming urea bonds with the primary amines of lysine residues and the N-terminus.[2][3]
This application note details the use of a unique reagent, Tert-butyl 4-isocyanatobutanoate , for protein modification. This molecule offers a powerful two-stage bioconjugation strategy. In the first stage, the isocyanate group reacts with protein amines to form a stable carbamyl linkage. The key feature is the terminal tert-butyl ester, which is a robust protecting group. In a second, independent stage, this group can be selectively removed under acidic conditions to unmask a reactive carboxylic acid. This newly exposed "handle" can then be used for subsequent conjugation reactions, such as coupling to another amine-containing molecule using carbodiimide (EDC/NHS) chemistry.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing Tert-butyl 4-isocyanatobutanoate, from the fundamental reaction principles to detailed experimental protocols and characterization strategies.
Principle of the Method: Two-Stage Chemical Modification
The modification process occurs in two distinct phases: (1) Carbamylation of the protein via the isocyanate group, and (2) Optional deprotection of the tert-butyl ester to reveal a functional carboxyl group.
Stage 1: Carbamylation Reaction
The isocyanate moiety (-N=C=O) is a potent electrophile that readily reacts with nucleophilic primary amines on the protein surface. Under slightly alkaline conditions (pH 8.0-9.0), the unprotonated ε-amino group of lysine side chains and the α-amino group of the N-terminus attack the central carbon of the isocyanate, forming a highly stable N,N'-disubstituted urea linkage.[4][5] The reaction is typically rapid and proceeds efficiently in aqueous-organic solvent mixtures.
Caption: Reaction scheme for protein carbamylation.
Stage 2: Carboxylic Acid Deprotection
The tert-butyl ester serves as a protecting group for the terminal carboxylic acid. This group is stable under the conditions required for the initial carbamylation reaction but can be efficiently cleaved using strong acid, such as trifluoroacetic acid (TFA). This deprotection step regenerates the carboxyl group, transforming the initial modification into a versatile chemical handle for secondary conjugation reactions.
Experimental Protocols and Methodologies
Materials and Reagents
-
Protein of Interest (POI): ≥1 mg/mL solution in a suitable buffer (e.g., PBS).
-
Tert-butyl 4-isocyanatobutanoate: High purity.
-
Anhydrous Organic Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M Sodium Borate or Sodium Bicarbonate, pH 8.5.
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 8.0.
-
Purification System: Dialysis cassettes (10K MWCO), size-exclusion chromatography (SEC) column (e.g., Sephadex G-25), or tangential flow filtration (TFF) system.
-
Deprotection Reagent (Optional): Trifluoroacetic acid (TFA).
-
Analytical Equipment: UV-Vis Spectrophotometer, SDS-PAGE system, Mass Spectrometer (MALDI-TOF or ESI-LC/MS).
Protocol 1: Carbamylation of a Target Protein
This protocol provides a general procedure. Optimal conditions, particularly the molar excess of the isocyanate reagent, should be determined empirically for each specific protein.
-
Protein Preparation:
-
Buffer exchange the POI into the Reaction Buffer (0.1 M Sodium Borate, pH 8.5) to a final concentration of 2-10 mg/mL. This removes any interfering primary amines (e.g., Tris) from the storage buffer.
-
Rationale: A pH of 8.5 ensures that a significant fraction of lysine amino groups are deprotonated and thus nucleophilic, while generally maintaining protein stability.[6]
-
-
Isocyanate Reagent Preparation:
-
Immediately before use, prepare a 100 mM stock solution of Tert-butyl 4-isocyanatobutanoate in anhydrous DMSO.
-
Rationale: Isocyanates are highly sensitive to moisture and will rapidly hydrolyze if exposed to water.[6] Using a fresh solution from an anhydrous solvent is critical for high conjugation efficiency.
-
-
Conjugation Reaction:
-
Calculate the volume of the isocyanate stock solution needed to achieve the desired molar excess over the protein. Start with a titration series to find the optimal ratio.
-
While gently stirring the protein solution at room temperature, add the calculated volume of the isocyanate stock solution dropwise.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Rationale: A controlled, dropwise addition minimizes local high concentrations of the reagent, reducing the risk of protein precipitation.
-
| Molar Excess of Isocyanate | Expected Degree of Labeling (DoL) | Potential Issues |
| 5-10 fold | Low (1-3 modifications/protein) | Ideal for minimal perturbation |
| 20-50 fold | Medium (4-8 modifications/protein) | Good balance for most applications |
| >100 fold | High (>8 modifications/protein) | Risk of aggregation, loss of function[6] |
| DoL is highly protein-dependent and must be determined experimentally. |
-
Reaction Quenching:
-
Add the Quenching Solution to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris per 1 mL of reaction).
-
Incubate for 30 minutes at room temperature.
-
Rationale: A small molecule primary amine like Tris or glycine will react with and consume any excess isocyanate, preventing further modification or potential cross-linking.[6]
-
-
Purification:
-
Remove unreacted reagent, byproducts, and quenching agent by extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4), or by using a desalting column (SEC).
-
Rationale: Purification is essential to ensure the stability of the conjugate and to remove components that could interfere with downstream applications or characterization.[6]
-
Protocol 2: Characterization of the Modified Protein
A thorough characterization is essential to validate the modification process.
-
Degree of Labeling (DoL) by Mass Spectrometry:
-
Analyze the unmodified and modified protein samples using MALDI-TOF or ESI-QTOF mass spectrometry.
-
The mass shift will indicate the number of attached linkers. The mass of one Tert-butyl 4-isocyanatobutanoate moiety is 185.24 Da. A mass increase of ~185n Da corresponds to a DoL of n.
-
-
Protein Integrity by SDS-PAGE:
-
Run unmodified, modified, and quenched reaction samples on an SDS-PAGE gel.
-
Check for any signs of aggregation (high molecular weight bands) or fragmentation (low molecular weight bands).
-
-
Identification of Modification Sites by LC-MS/MS:
-
Functional Analysis:
-
Perform a relevant bioassay (e.g., enzyme activity assay, binding ELISA) to confirm that the modification has not compromised the protein's biological function.
-
Caption: Overall workflow for protein carbamylation.
Protocol 3: Optional Deprotection of the Tert-butyl Ester
This step is performed if the goal is to expose a carboxylic acid for secondary conjugation.
-
Lyophilize the purified, modified protein to remove all water.
-
Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) .
-
Resuspend the lyophilized protein in the deprotection cocktail and incubate for 2-4 hours at room temperature.
-
Remove the TFA under a stream of nitrogen and purify the deprotected protein immediately via dialysis or SEC into the desired buffer for the next conjugation step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Reagent Hydrolysis: Isocyanate was exposed to moisture. | Use fresh, high-quality anhydrous DMSO/DMF. Prepare reagent solution immediately before use.[6] |
| Suboptimal pH: Reaction pH was too low, protonating the amines. | Ensure the reaction buffer is at pH 8.0-9.0. | |
| Interfering Buffer Components: Presence of Tris, glycine, or other primary amines in the protein solution. | Perform thorough buffer exchange before starting the reaction. | |
| Protein Aggregation/Precipitation | High Degree of Conjugation: Excessive modification can alter pI and hydrophobicity. | Reduce the molar excess of the isocyanate reagent.[6] |
| Unreacted Isocyanate: Residual reagent can cause cross-linking. | Ensure the quenching step is effective. Purify the conjugate promptly after the reaction.[6] | |
| Solvent Shock: Rapid addition of DMSO/DMF. | Add the isocyanate solution slowly and dropwise while stirring. Keep the final organic solvent concentration below 10% (v/v) if possible. | |
| Loss of Protein Function | Modification of Critical Residues: A lysine in the active site or a key binding interface was modified. | Reduce the molar excess to achieve a lower DoL. If the problem persists, this reagent may not be suitable for this specific protein. Consider site-directed mutagenesis to protect critical lysines. |
Conclusion
Tert-butyl 4-isocyanatobutanoate is a versatile and powerful reagent for protein modification. Its primary advantage lies in the introduction of a protected carboxylic acid, enabling a controlled, two-stage approach to creating complex bioconjugates. By following the protocols and principles outlined in this guide, researchers can effectively label proteins and subsequently install a secondary functional handle for a wide range of applications in therapeutics, diagnostics, and materials science. The key to success is careful control of reaction conditions, particularly reagent stoichiometry and purity, followed by rigorous analytical characterization of the final product.
References
-
Tse, C. S., & Pesce, A. J. (1979). Chemical characterization of isocyanate-protein conjugates. Toxicology and Applied Pharmacology, 51(1), 39-46. Retrieved from [Link]
-
Chen, C. J., et al. (2013). Lysine carbamylation for enzymatic function: metal and structural requirements. Journal of Biological Chemistry. Retrieved from [Link]
-
Tse, C. S., et al. (1983). Chemical Characterization of Isocyanate-Protein Conjugates. CDC Stacks. Retrieved from [Link]
-
Collier, T. S., et al. (2018). Quantitative Analysis of Modified Proteins by LC−MS/MS of Peptides Labeled with Phenyl Isocyanate. ResearchGate. Retrieved from [Link]
-
van der Walle, C. F., et al. (2015). Mass spectrometric identification of isocyanate-induced modifications of keratins in human skin. Chemico-Biological Interactions, 237, 141-150. Retrieved from [Link]
-
Golemi, D., et al. (2001). Critical involvement of a carbamylated lysine in catalytic function of class D ß-lactamases. Proceedings of the National Academy of Sciences, 98(25), 14280-14285. Retrieved from [Link]
-
Golemi, D., et al. (2001). Critical involvement of a carbamylated lysine in catalytic function of class D β-lactamases. PNAS. Retrieved from [Link]
-
Brown, W. E., et al. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Environmental Health Perspectives, 72, 5-11. Retrieved from [Link]
-
Koehler, C. J., et al. (2013). Protein carbamylation: in vivo modification or in vitro artefact?. Proteomics, 13(6), 976-986. Retrieved from [Link]
-
Chen, X., et al. (2020). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Frontiers in Chemistry, 8, 590. Retrieved from [Link]
-
Brown, W. E., et al. (1987). Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Semantic Scholar. Retrieved from [Link]
-
Skog, K., & Alexander, J. (2018). Isocyanates and hydrogen cyanide in fumes from heated proteins and protein-rich foods. Diva-Portal.org. Retrieved from [Link]
-
Chen, X., et al. (2019). Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation. ACS Chemical Biology, 14(11), 2617-2622. Retrieved from [Link]
-
ResearchGate. (2016). Can anyone tell me how to chemically modify an expressed and purified protein by carbamylating its N-terminus?. ResearchGate. Retrieved from [Link]
-
Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Tert-Butyl Isocyanate in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. RSC.org. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Bioconjugation application notes. Boster Bio. Retrieved from [Link]
-
Wang, M., et al. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Molecules, 20(2), 3090-3115. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymerization of amino acids with benzaldehyde and tert-butyl isocyanide via U-4CR. ResearchGate. Retrieved from [Link]
-
Zhang, K., et al. (2013). A chemical biology route to site-specific authentic protein modifications. Science, 342(6156), 371-375. Retrieved from [Link]
-
DeForest, C. A., & Tirrell, D. A. (2020). Site-Selective Protein Modification: From Functionalized Proteins to Functional Biomaterials. Cole DeForest Lab. Retrieved from [Link]
-
Dell'Amico, L., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. Retrieved from [Link]
-
Jones, R. A., et al. (1995). Reactions of tert-butyl isocyanate and trimethylsilyl azide with imidoamido compounds of chromium, molybdenum and tungsten. Journal of the Chemical Society, Dalton Transactions, (1), 121-128. Retrieved from [Link]
-
Bommarius, A. S., et al. (2021). Protein Modifications: From Chemoselective Probes to Novel Biocatalysts. International Journal of Molecular Sciences, 22(23), 12977. Retrieved from [Link]
-
Sabbioni, G., et al. (2001). Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate. Chemical Research in Toxicology, 14(12), 1573-1583. Retrieved from [Link]
-
Single Use Support. (2023). Bioconjugates: Examples & Applications. Single Use Support. Retrieved from [Link]
-
Liau, W. S., et al. (2018). Biosynthesis of t-Butyl in Apratoxin A: Functional Analysis and Architecture of a PKS Loading Module. ACS Chemical Biology, 13(12), 3373-3380. Retrieved from [Link]
Sources
- 1. susupport.com [susupport.com]
- 2. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of adducts with amino acids as potential dosimeters for the biomonitoring of humans exposed to toluenediisocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]
- 5. Protein carbamylation: in vivo modification or in vitro artefact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometric identification of isocyanate-induced modifications of keratins in human skin [repository.tno.nl]
Harnessing Tert-butyl 4-isocyanatobutanoate for Advanced Bioconjugation
An Application Guide for Researchers and Drug Development Professionals
Abstract
Tert-butyl 4-isocyanatobutanoate is a heterobifunctional crosslinking reagent of significant utility in modern bioconjugation, drug development, and proteomics. Its unique architecture combines a highly reactive isocyanate group for rapid, covalent modification of primary amines with a tert-butyl ester-protected carboxylic acid. This dual-functionality enables the stable introduction of a latent functional group, which can be unmasked in a subsequent step for secondary conjugation, surface immobilization, or to modulate the physicochemical properties of the target biomolecule. This guide provides an in-depth exploration of the underlying chemistry, detailed experimental protocols for protein modification, and methods for the characterization of the resulting conjugates, empowering researchers to effectively integrate this versatile linker into their workflows.
Principle of the Method: The Chemistry of Isocyanate-Based Ligation
The primary application of tert-butyl 4-isocyanatobutanoate revolves around the reaction between its isocyanate moiety (–N=C=O) and nucleophilic primary amine groups (–NH₂) present on biomolecules. The most common targets are the ε-amino group of lysine residues and the N-terminal α-amino group of a polypeptide chain.[1][2]
The reaction proceeds via a nucleophilic addition mechanism where the amine's lone pair of electrons attacks the electrophilic carbon atom of the isocyanate. This forms a highly stable and irreversible urea bond (–NH–CO–NH–).[3] Isocyanates are known for their high reactivity, which allows for rapid conjugation under mild conditions.[3] However, this reactivity also necessitates careful control of the reaction environment, as isocyanates can readily react with water, leading to hydrolysis and the formation of an unstable carbamic acid, which decomposes into an amine.[4][5]
Key Structural Features:
-
Isocyanate Group: Provides a highly efficient, amine-reactive handle for initial conjugation.
-
Butanoate Spacer (C4): A four-carbon aliphatic chain that provides spatial separation between the conjugated biomolecule and the terminal functional group, minimizing potential steric hindrance.
-
Tert-butyl Ester: A robust protecting group for the terminal carboxylic acid. This group is stable under the conditions required for the initial amine conjugation but can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal a free carboxylate group for subsequent applications.[6][7]
Caption: Reaction of a protein's primary amine with tert-butyl 4-isocyanatobutanoate.
Core Application: Protein & Antibody Modification
This protocol provides a general framework for the conjugation of tert-butyl 4-isocyanatobutanoate to a protein or antibody. Optimization of molar ratios and reaction times may be necessary depending on the specific biomolecule.
Experimental Workflow
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tert-Butyl 4-Isocyanatobutanoate as an Orthogonal Heterobifunctional Crosslinker in Polymer Functionalization and SCNP Synthesis
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Researchers.
Introduction & Mechanistic Rationale
The structural engineering of advanced polymer architectures—such as Single-Chain Polymeric Nanoparticles (SCNPs) and targeted hydrogel networks—requires highly controlled, stepwise crosslinking methodologies [1]. Tert-butyl 4-isocyanatobutanoate (CAS: 76197-90-5) serves as a premier heterobifunctional linker for these applications due to its orthogonal reactivity profile [2].
The molecule features two distinct reactive termini:
-
An Isocyanate Group (-N=C=O): Acts as a highly reactive electrophile that undergoes rapid, catalyst-free (or mildly catalyzed) addition with nucleophiles (primary amines, hydroxyls) on a polymer backbone, forming stable urea or urethane linkages.
-
A Tert-Butyl Protected Ester: Provides critical orthogonal protection for the carboxylic acid terminus.
Causality in Experimental Design: Why use a tert-butyl protected ester instead of a free carboxylic acid? If a free carboxylic acid were present during the initial isocyanate grafting phase, it could undergo deleterious side reactions, including the formation of mixed anhydrides or premature crosslinking with the polymer's nucleophiles. The bulky tert-butyl group is completely stable under the neutral/basic conditions of the isocyanate-nucleophile reaction. Once the linker is successfully grafted, the tert-butyl group can be quantitatively cleaved using strong acid (e.g., Trifluoroacetic Acid) to reveal a free carboxylic acid, which acts as a secondary handle for intramolecular chain collapse or intermolecular gelation [3].
Chemical and Physical Properties
To ensure stoichiometric precision during functionalization, researchers must account for the exact physicochemical properties of the crosslinker [4].
| Property | Value / Description |
| Chemical Name | Tert-butyl 4-isocyanatobutanoate |
| CAS Number | 76197-90-5 |
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.22 g/mol |
| SMILES String | O=C(OC(C)(C)C)CCCN=C=O |
| Primary Reactivity | Electrophilic addition (Isocyanate) |
| Secondary Reactivity | Acid-labile deprotection (t-Butyl ester) |
Experimental Workflow & Pathway Visualization
The following diagram illustrates the logical progression from a linear precursor to a fully crosslinked network using this heterobifunctional strategy.
Two-step crosslinking workflow using tert-butyl 4-isocyanatobutanoate for SCNP synthesis.
Self-Validating Experimental Protocols
The following protocols detail the synthesis of an SCNP from a primary amine-bearing linear polymer (e.g., polyallylamine). Every step includes an in-process validation mechanism to ensure the integrity of the reaction before proceeding.
Protocol 1: Primary Grafting of the Isocyanate
Objective: Covalently attach the linker to the polymer backbone without triggering crosslinking.
-
Preparation: Dissolve the amine-bearing linear polymer (1.0 eq of reactive -NH2 groups) in rigorously anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to a concentration of 10 mg/mL.
-
Mechanistic Note: Anhydrous conditions are absolute prerequisites. Trace water will react with the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates into a primary amine. This newly formed amine will react with another isocyanate molecule, creating a symmetric urea byproduct and destroying your stoichiometric ratio.
-
-
Addition: Add Triethylamine (TEA) (1.2 eq) as a mild base to ensure polymer amines are fully deprotonated.
-
Grafting: Dropwise add tert-butyl 4-isocyanatobutanoate (0.2 to 0.5 eq, depending on desired functionalization density) under an inert Argon atmosphere at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
In-Process Validation (FTIR): Take a small aliquot and analyze via FTIR. The reaction is complete when the strong, distinct isocyanate asymmetric stretch at ~2270 cm⁻¹ completely disappears.
-
Purification: Precipitate the grafted polymer in cold diethyl ether, filter, and dry under vacuum.
Protocol 2: Orthogonal Deprotection
Objective: Cleave the tert-butyl ester to reveal the reactive carboxylic acid handle.
-
Solvation: Dissolve the grafted polymer in a 1:1 (v/v) mixture of DCM and Trifluoroacetic Acid (TFA).
-
Mechanistic Note: The high concentration of TFA donates protons to the tert-butyl ester oxygen, leading to the elimination of isobutylene gas and the formation of the free carboxylic acid.
-
-
Cleavage: Stir at room temperature for 4 hours.
-
In-Process Validation (¹H NMR): Evaporate a micro-aliquot and record a ¹H NMR spectrum in CDCl3 or D2O. Successful deprotection is confirmed by the complete disappearance of the massive tert-butyl singlet at ~1.44 ppm .
-
Purification: Remove TFA/DCM under reduced pressure, dialyze against deionized water to remove residual acid, and lyophilize to yield the polyanionic precursor.
Protocol 3: Secondary Crosslinking (SCNP Formation)
Objective: Induce intramolecular chain collapse via diamine crosslinking.
-
Ultra-Dilution: Dissolve the deprotected polymer in a suitable buffer (e.g., MES buffer, pH 6.0) at an ultra-low concentration (< 1.0 mg/mL ).
-
Mechanistic Note: High dilution is the thermodynamic key to SCNP synthesis. It artificially increases the distance between individual polymer chains, kinetically favoring intramolecular crosslinking (chain collapse) over intermolecular crosslinking (macroscopic gelation) [1].
-
-
Activation: Add EDC·HCl (2.0 eq relative to -COOH) and Sulfo-NHS (2.5 eq). Stir for 30 minutes to form the amine-reactive NHS-ester intermediate.
-
Crosslinking: Add a diamine crosslinker (e.g., ethylenediamine, 0.5 eq relative to -COOH). Stir overnight at room temperature.
-
In-Process Validation (DLS & SEC): Analyze the product using Dynamic Light Scattering (DLS) and Size Exclusion Chromatography (SEC). Successful SCNP formation is validated by a significant reduction in hydrodynamic radius ( Rh ) and an increase in SEC retention time without an increase in absolute molecular weight.
Quantitative Data: Optimization of Chain Collapse
The success of the secondary crosslinking step (Protocol 3) is highly dependent on polymer concentration. The table below summarizes typical optimization parameters for achieving high-purity SCNPs versus hydrogels.
| Polymer Concentration (mg/mL) | Crosslinker (Diamine) Eq. | Dominant Reaction Pathway | Resulting Architecture | DLS Hydrodynamic Radius ( Rh ) |
| 0.1 - 0.5 | 0.5 | Intramolecular Collapse | Single-Chain Nanoparticle (SCNP) | Decreased (Compact) |
| 1.0 - 2.0 | 0.5 | Mixed Intra/Intermolecular | Oligomeric Aggregates | Highly Polydisperse |
| > 10.0 | 1.0 | Intermolecular Crosslinking | Macroscopic Hydrogel | N/A (Bulk Gel) |
Table 1: Influence of polymer concentration on the topological outcome of the secondary crosslinking phase.
References
-
Beck, J. B., Killops, K. L., Kang, T., Sivanandan, K., Bayles, A., Mackay, M. E., Wooley, K. L., & Hawker, C. J. (2009). Facile Preparation of Nanoparticles by Intramolecular Cross-Linking of Isocyanate Functionalized Copolymers. Macromolecules, 42(15), 5629–5635.[Link]
-
PubChemLite. (2026). Tert-butyl 4-isocyanatobutanoate (CID 20525055). Retrieved from[Link]
-
ACS Macro Letters. (2020). 100th Anniversary of Macromolecular Science Viewpoint: Re-examining Single-Chain Nanoparticles. Retrieved from[Link]
Application Notes & Protocols: The Role of Tert-Butyl 4-Isocyanatobutanoate in Advanced Drug Delivery Systems
Executive Summary & Mechanistic Rationale
In the architecture of advanced drug delivery systems—such as Antibody-Drug Conjugates (ADCs), lipid nanoparticles (LNPs), and polymer-drug conjugates—the choice of cross-linker dictates both the synthetic yield and the in vivo stability of the therapeutic. Tert-butyl 4-isocyanatobutanoate (CAS: 76197-90-5) is a highly specialized heterobifunctional linker designed to solve complex bioconjugation challenges.
It features two orthogonal reactive poles:
-
An Isocyanate Group (-NCO): Enables rapid, catalyst-free nucleophilic addition with primary amines or hydroxyls on a drug payload, forming highly stable urea or carbamate linkages[1].
-
A Tert-Butyl Protected Carboxylic Acid (-COOtBu): Acts as a chemically inert mask during the initial payload conjugation. Once the payload is secured, the ester is cleanly cleaved by mild acid to reveal a free carboxylic acid, which can then be activated for conjugation to a targeting carrier (e.g., a monoclonal antibody)[2].
This orthogonal reactivity prevents unwanted homopolymerization and cross-reactivity, ensuring a highly controlled, step-wise assembly of the drug delivery vehicle.
Mechanistic pathway of step-wise bioconjugation using Tert-butyl 4-isocyanatobutanoate.
Causality in Linker Selection: Why Isocyanate and Carbamates?
When designing ADCs or prodrugs, the linkage between the drug and the carrier must survive systemic circulation but release the payload upon cellular internalization.
While maleimide-thiol chemistry is ubiquitous, it is prone to premature deconjugation in plasma via retro-Michael reactions[3]. By contrast, reacting an isocyanate with a hydroxyl-bearing payload forms a carbamate bond . Carbamates offer a "Goldilocks" zone of stability: they are significantly more hydrolytically stable than esters in blood plasma, yet they can be strategically designed to undergo enzymatic cleavage (e.g., by lysosomal cathepsins) once inside the target tumor cell[4].
Quantitative Data Summary: Functional Group Comparison
| Functional Group | Target Reactivity | Linkage Formed | Optimal pH | Hydrolytic Stability |
| Isocyanate (-NCO) | Primary Amines, Hydroxyls | Urea, Carbamate | 7.0 - 8.5 (or anhydrous) | Low (reacts with ambient moisture) |
| NHS Ester | Primary Amines | Amide | 7.2 - 8.0 | Moderate (hydrolyzes in hours) |
| Maleimide | Sulfhydryls (-SH) | Thioether | 6.5 - 7.5 | High (but prone to retro-Michael exchange) |
| Tert-Butyl Ester | None (Protected) | N/A | N/A | Very High (requires strong acid to cleave) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each synthetic step is paired with a specific Quality Control (QC) gate. Proceeding without QC validation at each step guarantees downstream failure due to the compounding nature of bioconjugation errors.
Self-validating experimental workflow for drug-linker-carrier synthesis.
Protocol 1: Payload Conjugation (Urea/Carbamate Formation)
Objective: Attach the drug payload to the isocyanate terminus of the linker. Causality: This reaction must be performed under strictly anhydrous conditions. Isocyanates react rapidly with water to form unstable carbamic acids, which spontaneously decarboxylate into amines. These amines will then react with unconsumed isocyanates to form symmetric urea byproducts, ruining the heterobifunctional nature of the linker[1].
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 1.0 eq of the amine/hydroxyl-bearing payload in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Catalysis: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Note: If reacting with a sterically hindered hydroxyl, add 0.1 eq of Dibutyltin dilaurate (DBTDL) as a catalyst.
-
Coupling: Dropwise, add 1.1 eq of Tert-butyl 4-isocyanatobutanoate. Stir at room temperature for 2–4 hours under Argon.
-
Validation (QC Gate 1): Quench a 5 µL aliquot in methanol and analyze via LC-MS. Do not proceed until the mass spectrum shows complete consumption of the payload and the appearance of the expected[M+H]+ adduct of the urea/carbamate intermediate.
Protocol 2: Tert-Butyl Ester Deprotection
Objective: Unmask the carboxylic acid for downstream carrier conjugation. Causality: Trifluoroacetic acid (TFA) is utilized because it selectively cleaves the tert-butyl ester via the formation of a stable tert-butyl cation (which eliminates as isobutylene gas). The newly formed urea/carbamate bond linking the payload is entirely stable under these acidic conditions[2].
-
Solvent Exchange: Concentrate the intermediate from Protocol 1 under reduced pressure. Resuspend in a 1:1 mixture of TFA and DCM.
-
Cleavage: Stir at room temperature for 1–2 hours. The reaction drives itself to completion as isobutylene gas escapes the system.
-
Evaporation: Remove the TFA/DCM under a stream of nitrogen. Co-evaporate 3 times with toluene to remove residual TFA, which would otherwise poison the downstream EDC coupling.
-
Validation (QC Gate 2): Perform 1H-NMR (in DMSO-d6). Do not proceed unless the intense 9H singlet at ~1.44 ppm (corresponding to the tert-butyl group) has completely disappeared.
Protocol 3: Carrier Conjugation (EDC/NHS Activation)
Objective: Attach the deprotected drug-linker complex to the amine residues of a nanoparticle or monoclonal antibody. Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is highly unstable in water. The addition of Sulfo-NHS converts this into a semi-stable, water-soluble NHS-ester. This critical step prevents the activated acid from hydrolyzing back to its inactive form before it can successfully collide with the lysine residues of the carrier[3].
-
Activation: Dissolve the deprotected linker-payload in anhydrous DMSO. Add 1.5 eq of EDC·HCl and 2.0 eq of Sulfo-NHS. Stir for 30 minutes at room temperature to form the active NHS-ester.
-
Conjugation: Add the activated complex to a solution of the carrier (e.g., monoclonal antibody at 5 mg/mL) in PBS buffer (pH 7.4). Ensure the final DMSO concentration does not exceed 10% to prevent carrier denaturation.
-
Incubation: React for 2 hours at room temperature with gentle agitation.
-
Purification & Validation (QC Gate 3): Purify the final conjugate using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF). Validate the Drug-to-Antibody Ratio (DAR) or nanoparticle loading efficiency using UV-Vis spectroscopy and SEC-HPLC.
References
-
[1] WO2004008101A2 - The use of isocyanate linkers to make hydrolyzable active agent biopolymer conjugates. Google Patents.
-
[2] [60]Fullerenyl amino acids and peptides: a review of their synthesis and applications. SciSpace.[Link]
-
[4] Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). PubMed Central (PMC).[Link]
-
[3] Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Science (RSC Publishing).[Link]
Sources
- 1. WO2004008101A2 - The use of isocyanate linkers to make hydrolyzable active agent biopolymer conjugates - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Tert-butyl 4-isocyanatobutanoate in Advanced Polymer Synthesis and Bioconjugation
Executive Summary
In the development of polymer-drug conjugates, targeted nanomedicines, and functionalized biomaterials, the precise control of polymer end-groups is paramount. Tert-butyl 4-isocyanatobutanoate (CAS 76197-90-5, PubChem CID 20525055)[1] serves as a highly efficient heterobifunctional linker designed for this exact purpose.
Featuring a highly reactive isocyanate (-NCO) group on one terminus and a sterically protected tert-butyl ester on the other, this molecule allows researchers to seamlessly graft a protected carboxylic acid onto amine- or hydroxyl-bearing polymers. Subsequent orthogonal deprotection yields a reactive free carboxylate, creating a robust platform for downstream bioconjugation (e.g., EDC/NHS coupling to small molecule drugs or targeting peptides).
Mechanistic Insights: The Chemistry of the Linker
To utilize this linker effectively, one must understand the causality behind its reactivity and the necessity of its protecting group.
The Isocyanate Terminus: Urea vs. Urethane Formation
The isocyanate group is a powerful electrophile. When reacted with primary amines (e.g., mPEG-NH₂ or PAMAM dendrimers), it rapidly forms a urea linkage . Urea bonds are exceptionally stable against both hydrolytic and enzymatic degradation, making them superior to standard amide or ester linkages for long-circulating drug delivery systems ().
When reacted with alcohols (e.g., PVA or PEG-OH), it forms a urethane (carbamate) linkage . Because alcohols are weaker nucleophiles than amines, this reaction requires elevated temperatures and a Lewis acid catalyst, typically Dibutyltin dilaurate (DBTDL), which coordinates to the isocyanate oxygen to increase the electrophilicity of the carbon center ().
Orthogonal Protection: The tert-Butyl Ester
Why use a tert-butyl protected butyrate rather than a free acid? If a free carboxylic acid were present during the isocyanate coupling, it would self-react to form unstable mixed anhydrides, leading to oligomerization. The tert-butyl group provides orthogonal protection : it is completely inert to the nucleophilic amines/alcohols and the basic conditions of the coupling step, but can be cleanly cleaved later using strong acid (Trifluoroacetic acid, TFA) ().
Quantitative Data: Reaction Kinetics & Stability
Table 1: Reaction Profiles for Tert-butyl 4-isocyanatobutanoate
| Substrate Type | Target Linkage | Catalyst Required | Typical Reaction Time | Temp | Stability of Linkage |
| Primary Amine (-NH₂) | Urea | None (Base optional) | 1 - 2 hours | 20-25°C | Excellent (Inert to hydrolysis) |
| Primary Alcohol (-OH) | Urethane | DBTDL (0.05 - 0.1 wt%) | 4 - 12 hours | 40-60°C | High (Stable at physiological pH) |
| Water (Side Reaction) | Urea Dimer | None | Minutes | 20-25°C | N/A (Consumes linker) |
| t-Butyl Deprotection | Free -COOH | None (TFA is reagent) | 2 - 4 hours | 20-25°C | N/A |
Mechanistic Workflows & Visualizations
Workflow for polymer functionalization and drug conjugation using tert-butyl 4-isocyanatobutanoate.
Reaction pathways of the isocyanate group highlighting the critical need for anhydrous conditions.
Self-Validating Experimental Protocols
The following protocols describe the end-capping of an amine-terminated Polyethylene Glycol (mPEG-NH₂, 5 kDa) to yield a carboxyl-terminated PEG (mPEG-COOH) ready for drug conjugation.
Protocol A: Synthesis of mPEG-Urea-COOtBu
Causality Note: Isocyanates are highly sensitive to moisture. Even trace water will react with the linker to form an unstable carbamic acid, which decarboxylates into a primary amine. This newly formed amine will rapidly attack another linker molecule, forming an unreactive urea dimer (see Mechanism Diagram). Therefore, rigorous azeotropic drying is mandatory.
-
Polymer Drying: Dissolve 5.0 g (1.0 mmol) of mPEG-NH₂ (5 kDa) in 50 mL of anhydrous toluene. Distill off ~25 mL of toluene under reduced pressure (azeotropic removal of trace water). Cool to room temperature and evaporate the remaining solvent under vacuum.
-
Reaction Setup: Re-dissolve the dried mPEG-NH₂ in 30 mL of anhydrous Dichloromethane (DCM) under a dry nitrogen atmosphere. Add 140 µL (1.0 mmol) of anhydrous Triethylamine (TEA) as an acid scavenger.
-
Linker Addition: Dropwise, add 278 mg (1.5 mmol, 1.5 eq) of Tert-butyl 4-isocyanatobutanoate. Stir the reaction mixture at room temperature for 2 hours.
-
Self-Validation Check (FTIR): Extract a 50 µL aliquot, evaporate the DCM, and run an FTIR spectrum. Validation: The reaction is complete when the strong, sharp isocyanate asymmetric stretch at ~2270 cm⁻¹ is completely absent.
-
Purification: Concentrate the mixture to ~10 mL via rotary evaporation. Precipitate the polymer by adding it dropwise into 200 mL of ice-cold diethyl ether under vigorous stirring. Filter and dry the white powder under vacuum.
Protocol B: Deprotection to Yield mPEG-Urea-COOH
Causality Note: The cleavage of the tert-butyl ester using TFA proceeds via an E1 mechanism, generating a highly reactive tert-butyl carbocation. If left unquenched, this cation can alkylate the polymer backbone or other functional groups. Triisopropylsilane (TIPS) is added as a carbocation scavenger; it donates a hydride to the tert-butyl cation, safely converting it into volatile isobutane.
-
Dissolution: Dissolve 4.0 g of the purified mPEG-Urea-COOtBu in 20 mL of anhydrous DCM.
-
Scavenger Addition: Add 1.0 mL of Triisopropylsilane (TIPS) and stir for 5 minutes.
-
Acidic Cleavage: Slowly add 20 mL of Trifluoroacetic acid (TFA). The final solvent ratio should be roughly 1:1 DCM:TFA. Stir at room temperature for 3 hours.
-
Evaporation: Remove the DCM, TFA, and volatile byproducts (isobutylene, isobutane) via rotary evaporation. Caution: Do not heat above 35°C to prevent polymer degradation.
-
Purification: Re-dissolve the resulting viscous oil in 10 mL of DCM and precipitate into 200 mL of ice-cold diethyl ether. Filter and wash twice with ether to remove trace TFA. Dry under high vacuum overnight.
-
Self-Validation Check (¹H-NMR): Dissolve 10 mg of the final product in CDCl₃ and acquire a ¹H-NMR spectrum. Validation: The sharp, intense singlet at ~1.44 ppm (integrating to 9 protons for the tert-butyl group) must be completely absent, confirming 100% deprotection.
References
-
PubChemLite: Tert-butyl 4-isocyanatobutanoate (CID 20525055) . National Center for Biotechnology Information. PubChem Compound Database.[Link]
-
Bioconjugate Techniques (3rd Edition) . Greg T. Hermanson. Academic Press (2013).[Link]
-
Szycher's Handbook of Polyurethanes (2nd Edition) . Michael Szycher. CRC Press (2012).[Link]
-
Greene's Protective Groups in Organic Synthesis (5th Edition) . Peter G. M. Wuts. John Wiley & Sons (2014).[Link]
Sources
Application Note: Advanced Analytical Techniques for Monitoring Tert-butyl 4-isocyanatobutanoate Reactions
Introduction & Mechanistic Overview
Tert-butyl 4-isocyanatobutanoate (CAS 76197-90-5) is a highly versatile, bifunctional building block widely utilized in drug discovery, PROTAC linker synthesis, and peptidomimetic development. Structurally, it features a highly reactive isocyanate electrophile at one terminus and a stable, acid-cleavable tert-butyl protected carboxylic acid at the other.
The primary synthetic application of this reagent involves its reaction with nucleophiles (amines or alcohols) to form stable urea or carbamate linkages. However, the analytical monitoring of this reaction presents significant challenges. Isocyanates are notoriously sensitive to atmospheric moisture, which can lead to premature hydrolysis, decarboxylation, and the subsequent formation of symmetrical urea byproducts. Therefore, deploying robust, self-validating analytical techniques is critical to ensure high product yield, track reaction kinetics, and prevent downstream purification bottlenecks.
This application note details field-proven, causality-driven protocols for monitoring tert-butyl 4-isocyanatobutanoate reactions using real-time Fourier Transform Infrared (FTIR) spectroscopy, liquid chromatography-mass spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR).
Caption: Reaction pathways of Tert-butyl 4-isocyanatobutanoate highlighting desired vs. side reactions.
Analytical Decision Workflow
Selecting the appropriate analytical technique depends on whether the goal is to extract real-time kinetic data or to perform an offline endpoint purity assessment.
Caption: Decision tree for selecting analytical techniques to monitor isocyanate reactions.
Real-Time Reaction Monitoring via In-Situ FTIR Spectroscopy
The Causality: The asymmetric stretching vibration of the isocyanate (N=C=O) group occurs in a highly distinct, isolated region of the mid-infrared spectrum (~2260–2275 cm⁻¹). As demonstrated by , tracking the disappearance of this peak allows for precise, real-time kinetic profiling without the need for sample extraction.
To make this a self-validating system , we leverage the tert-butyl ester moiety inherent to the molecule. Because the ester carbonyl (C=O) stretch at ~1730 cm⁻¹ does not participate in the urea-formation reaction, its concentration (and thus its peak area) remains constant. By normalizing the reactive N=C=O peak area against the static ester C=O peak area, the protocol inherently corrects for external variables such as solvent evaporation, volume changes upon reagent addition, or gradual probe fouling.
Protocol 1: In-Situ ATR-FTIR Monitoring of Urea Formation
-
System Initialization: Insert an ATR-FTIR probe (e.g., ReactIR equipped with a ZnSe or Diamond crystal) into the dry reaction vessel. Purge the headspace continuously with dry N₂ to prevent moisture ingress.
-
Background Acquisition: Collect a background spectrum of the empty vessel, followed by a spectrum of the pure anhydrous solvent (e.g., DCM or THF).
-
Baseline Establishment: Add tert-butyl 4-isocyanatobutanoate to the solvent. Record the baseline spectrum. Identify the N=C=O asymmetric stretch at ~2265 cm⁻¹ and the ester C=O stretch at ~1730 cm⁻¹.
-
Reaction Initiation: Inject the target nucleophile (e.g., a primary amine) into the vessel.
-
Data Processing: Configure the FTIR software to collect spectra every 30 seconds. Plot the normalized ratio: Area(2265 cm⁻¹) / Area(1730 cm⁻¹) over time.
-
Endpoint Validation: The reaction is deemed complete when the normalized N=C=O peak area plateaus at the baseline, coinciding with the stabilization of the newly formed urea Amide I band at ~1640 cm⁻¹.
Table 1: Key FTIR Diagnostic Bands for Reaction Monitoring
| Functional Group | Wavenumber (cm⁻¹) | Dynamic Behavior | Analytical Purpose |
| Isocyanate (N=C=O) Asymmetric Stretch | ~2260 - 2275 | Decreases | Primary marker for reactant depletion |
| tert-Butyl Ester (C=O) Stretch | ~1725 - 1735 | Static | Internal standard for normalization |
| Urea/Carbamate (C=O) Amide I | ~1630 - 1650 | Increases | Marker for product formation |
| Amine/Urea (N-H) Stretch | ~3300 - 3400 | Increases | Secondary marker for product formation |
Offline Endpoint & Purity Analysis via LC-MS
The Causality: Direct injection of unreacted isocyanates into an LC-MS system is an analytical misstep. The highly electrophilic N=C=O group will rapidly react with protic mobile phases (e.g., water, methanol), generating a chaotic chromatogram of pseudo-products (amines, methyl carbamates) that do not reflect the true state of the reaction flask.
To establish a self-validating offline protocol , aliquots must be instantly quenched with a massive excess of a bulky, highly nucleophilic secondary amine—such as dibutylamine (DBA). DBA outcompetes any residual moisture or mobile phase, quantitatively converting all unreacted tert-butyl 4-isocyanatobutanoate into a single, highly stable asymmetric urea derivative.
Protocol 2: LC-MS Reaction Quenching and Analysis
-
Quench Solution Preparation: Prepare a 0.5 M solution of dibutylamine (DBA) in anhydrous acetonitrile.
-
Control Establishment (Zero-Time Point): Before adding the target nucleophile to the main reaction, extract a 10 µL aliquot of the tert-butyl 4-isocyanatobutanoate solution and inject it into 990 µL of the DBA quench solution. This establishes the 100% baseline concentration.
-
Kinetic Sampling: At desired time points, extract a 10 µL aliquot from the reaction mixture and immediately inject it into 990 µL of the DBA quench solution. Vortex for 10 seconds.
-
Dilution & Injection: Dilute the quenched sample 1:10 in the starting mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Inject 1–5 µL onto a C18 column.
-
Data Analysis: Track the depletion of the DBA-quenched isocyanate mass and the appearance of the target product mass.
Table 2: LC-MS Parameters for Quenched Analysis
(Mass data corroborated by [1])
| Species | Chemical Formula | Monoisotopic Mass | Observed Adduct | Expected m/z |
| Unreacted Isocyanate (Theoretical) | C₉H₁₅NO₃ | 185.1052 Da | [M+H]⁺ | 186.1125 |
| DBA-Quenched Isocyanate | C₁₇H₃₄N₂O₃ | 314.2569 Da | [M+H]⁺ | 315.2642 |
| Target Urea (Example: + Benzylamine) | C₁₆H₂₄N₂O₃ | 292.1787 Da | [M+H]⁺ | 293.1860 |
| Symmetrical Urea Byproduct | C₁₇H₃₂N₂O₅ | 344.2311 Da | [M+H]⁺ | 345.2384 |
Structural Confirmation & Kinetic Tracking via NMR Spectroscopy
The Causality: ¹H NMR provides an unambiguous method for tracking the conversion of the isocyanate into a urea by monitoring the local electronic environment of the adjacent protons. The methylene protons (α-CH₂) adjacent to the isocyanate group resonate as a triplet at approximately 3.35 ppm. Upon conversion to a urea, the electron-withdrawing nature of the functional group changes, shifting these protons upfield to ~3.15 ppm.
By incorporating an inert internal standard (e.g., 1,3,5-trimethoxybenzene), this becomes a self-validating quantitative NMR (qNMR) method, allowing for the absolute quantification of reactant depletion and product formation.
Protocol 3: Quantitative NMR (qNMR) Kinetic Tracking
-
Sample Preparation: Conduct the reaction directly in an NMR tube using a deuterated, non-nucleophilic solvent (e.g., CDCl₃ or THF-d₈).
-
Internal Standard Addition: Add a precisely known concentration of 1,3,5-trimethoxybenzene (TMB) as an internal standard.
-
Data Acquisition: Acquire ¹H NMR spectra at predefined intervals. Ensure the use of a standard pulse sequence with a sufficient relaxation delay (D1 > 5 × T1 of the longest relaxing proton) to guarantee quantitative integration.
-
Integration & Analysis: Integrate the TMB aromatic protons (singlet, 6.1 ppm) and set this as the reference value. Monitor the depletion of the α-CH₂ isocyanate protons (triplet, ~3.35 ppm) against the emergence of the α-CH₂ urea protons (triplet/multiplet, ~3.15 ppm).
Table 3: Representative ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Environment | Shift (ppm) | Multiplicity | Dynamic Behavior |
| -C(CH₃)₃ (tert-butyl) | 1.45 | Singlet (9H) | Static (Secondary Reference) |
| -CH₂-C=O (α to ester) | 2.30 | Triplet (2H) | Static |
| -CH₂-N=C=O (α to isocyanate) | 3.35 | Triplet (2H) | Decreases |
| -CH₂-NH-CO- (α to urea) | ~3.15 | Triplet/Multiplet (2H) | Increases |
References
-
Title: Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe Source: Remspec Corporation URL: [Link]
-
Title: Mid- and near-infrared spectroscopies for quantitative tracking of isocyanate content Source: Reutlingen University URL:[Link][2]
-
Title: Monitoring the alcoholysis of isocyanates with infrared spectroscopy Source: ResearchGate URL:[Link][3]
-
Title: PubChemLite - Tert-butyl 4-isocyanatobutanoate (C9H15NO3) Source: Université du Luxembourg / PubChem URL:[Link][1]
Sources
surface functionalization using Tert-butyl 4-isocyanatobutanoate
Application Note: Advanced Surface Functionalization via Orthogonal Protection using Tert-butyl 4-isocyanatobutanoate
Prepared by: Senior Application Scientist, Surface Chemistry & Bioconjugation Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Introduction & Mechanistic Rationale
In the development of biosensors, nanoparticle drug delivery systems, and affinity chromatography matrices, achieving a dense, highly reactive, and uniformly oriented monolayer of carboxylic acids (-COOH) is a critical prerequisite for downstream bioconjugation.
While direct functionalization with dicarboxylic acids or unprotected heterobifunctional linkers is common, these approaches often suffer from low coupling efficiencies, unwanted homopolymerization, and surface cross-linking. To circumvent these issues, we utilize Tert-butyl 4-isocyanatobutanoate (CAS: 76197-90-5) [1] as a premium orthogonally protected heterobifunctional crosslinker.
The Causality of the Chemical Design: Tert-butyl 4-isocyanatobutanoate features two distinct termini:
-
The Isocyanate Head (-N=C=O): Highly electrophilic, this group reacts rapidly and quantitatively with primary amines (-NH₂) on a substrate to form highly stable urea linkages [2]. Unlike NHS-esters, isocyanate-amine coupling in anhydrous organic solvents proceeds without the need for coupling reagents, eliminating reaction byproducts.
-
The Tert-Butyl Ester Tail (-COOtBu): This acts as a sterically hindered, robust protecting group for the carboxylic acid. It is completely inert to nucleophilic attack during the isocyanate coupling phase, preventing any self-polymerization or cross-reactivity[3]. Once the molecule is covalently anchored to the surface, the tert-butyl group is cleanly cleaved using strong acids (e.g., Trifluoroacetic Acid, TFA) to reveal the reactive -COOH group[4],[5].
Experimental Workflow & Pathway Visualization
The following diagram illustrates the logical progression of the functionalization chemistry, moving from an aminated substrate to a bioconjugation-ready carboxylated surface.
Workflow for surface functionalization via Tert-butyl 4-isocyanatobutanoate and TFA deprotection.
Self-Validating Protocol System
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Each phase includes specific In-Process Quality Control (IPQC) metrics that must be met before proceeding to the next step.
Phase 1: Substrate Preparation & Isocyanate Coupling
Objective: Anchor the linker to the surface via a stable urea bond.
Mechanistic Warning: Isocyanates are extremely moisture-sensitive. In the presence of water, they hydrolyze into carbamic acid, which rapidly decarboxylates to form an amine. This amine will react with unreacted isocyanates to form urea dimers, depleting your reagent and fouling the surface[2]. Strict anhydrous conditions are mandatory.
-
Substrate Preparation: Ensure your substrate (e.g., APTES-silanized glass, aminated gold nanoparticles) is fully aminated and baked dry at 80°C under a vacuum for 2 hours to remove trace adsorbed water.
-
Solvent Preparation: Use strictly anhydrous Dichloromethane (DCM) or Toluene (water content < 0.005%).
-
Reaction: Dissolve Tert-butyl 4-isocyanatobutanoate to a final concentration of 10 mM in the anhydrous solvent. Submerge the aminated substrate in this solution.
-
Incubation: Seal the reaction vessel under an inert atmosphere (Nitrogen or Argon) and incubate at room temperature for 4 hours with gentle agitation.
-
Washing: Remove the substrate and wash sequentially with anhydrous DCM (3x), Acetone (2x), and Ethanol (2x) to remove unreacted monomer. Dry under a stream of N₂.
Phase 2: Orthogonal Deprotection of the Tert-Butyl Ester
Objective: Cleave the steric protecting group to expose the terminal carboxylic acid.
-
Cleavage Cocktail: Prepare a fresh solution of 50% v/v Trifluoroacetic Acid (TFA) in anhydrous DCM[4]. Note: For highly sensitive substrates where TFA is too harsh, 0.1 N HCl in Hexafluoroisopropanol (HFIP) can be used as an alternative[5].
-
Reaction: Submerge the protected substrate in the TFA/DCM solution for 2 hours at room temperature. The acid catalyzes the cleavage of the ester oxygen-alkyl bond, releasing isobutylene gas and leaving a terminal -COOH.
-
Neutralization & Washing: Remove the substrate and rinse aggressively with DCM (3x), followed by a 5% Diisopropylethylamine (DIPEA) in DCM wash to neutralize residual acid, and finally pure Ethanol (3x). Dry under N₂.
Phase 3: Downstream Bioconjugation (EDC/NHS)
Objective: Covalently attach a biomolecule to the newly formed carboxylate monolayer.
-
Activation: Submerge the carboxylated substrate in a solution of 0.1 M MES buffer (pH 6.0) containing 2 mM EDC and 5 mM Sulfo-NHS for 15 minutes at room temperature.
-
Conjugation: Rapidly rinse the substrate with cold MES buffer and immediately transfer it to a solution containing your target protein/antibody (1-5 mg/mL) in PBS (pH 7.4). Incubate for 2 hours at room temperature.
-
Quenching: Quench unreacted NHS esters by adding 50 mM Tris-HCl (pH 7.5) for 15 minutes.
Quantitative Data & Validation Metrics
Do not proceed to bioconjugation without verifying the success of Phases 1 and 2. Compare your analytical results against the standardized metrics in the table below to validate the chemical state of your surface.
| Functionalization Stage | Expected Water Contact Angle (WCA) | Key FTIR-ATR Signatures | XPS Elemental Shifts |
| 1. Bare Aminated Surface | ~45° - 55° (Moderately Hydrophilic) | N-H bend (~1550 cm⁻¹), Broad N-H stretch (~3300 cm⁻¹) | N 1s peak prominent at ~399 eV |
| 2. Post-Isocyanate Coupling | ~75° - 85° (Hydrophobic due to t-Butyl groups) | Urea C=O (~1650 cm⁻¹) , Ester C=O (~1730 cm⁻¹) | Increase in C 1s (C-O, C=O components) |
| 3. Post-TFA Deprotection | ~30° - 40° (Highly Hydrophilic) | Acid C=O (~1710 cm⁻¹) , Broad O-H stretch (2500-3300 cm⁻¹) | Loss of aliphatic C 1s peak (isobutylene release) |
Table 1: Step-by-step surface characterization metrics for validating Tert-butyl 4-isocyanatobutanoate functionalization.
References
- Title: tert-butyl 4-isocyanatobutanoate | 76197-90-5 Source: ChemicalBook URL
- Source: The Aquila Digital Community (University of Southern Mississippi)
- Source: MPG.PuRe (Max Planck Society)
- Title: Deprotection of N-tert-Butoxycarbonyl (Boc)
- Source: ACS Publications (Organic Letters)
Sources
Troubleshooting & Optimization
identifying side reactions of Tert-butyl 4-isocyanatobutanoate
Technical Support Center: Tert-butyl 4-isocyanatobutanoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for tert-butyl 4-isocyanatobutanoate. This document provides in-depth troubleshooting advice and answers to frequently encountered questions regarding its use in experimental settings. As a bifunctional molecule containing a highly reactive isocyanate group and a sterically hindered tert-butyl ester, its chemistry is nuanced. This guide is designed to help you navigate potential challenges, minimize side reactions, and ensure the success of your synthetic protocols.
Section 1: Understanding the Core Reactivity
The chemistry of tert-butyl 4-isocyanatobutanoate is overwhelmingly dictated by the isocyanate (-N=C=O) functional group. The carbon atom of the isocyanate is highly electrophilic and is susceptible to attack by a wide range of nucleophiles.[1][2] The general reaction involves the nucleophile attacking the carbonyl carbon, followed by protonation of the nitrogen.
While the tert-butyl ester is comparatively stable, it can undergo hydrolysis under strongly acidic or basic conditions, a factor to consider during work-up and purification. However, the primary experimental challenges almost always stem from the isocyanate's reactivity.
Section 2: Troubleshooting Guide: Common Side Reactions & Impurities
This section addresses the most common issues encountered during reactions with tert-butyl 4-isocyanatobutanoate in a practical question-and-answer format.
Q1: My reaction formed an insoluble white precipitate, and the yield of my desired product is very low. What is happening and how can I fix it?
Answer: This is the most frequently reported issue and is almost certainly due to the formation of a disubstituted urea byproduct caused by water contamination.
The Mechanism: Isocyanates react rapidly with even trace amounts of water.[3][4] The initial reaction forms an unstable carbamic acid, which quickly decarboxylates to yield a primary amine (in this case, 4-amino-tert-butyl-butanoate). This newly formed amine is a potent nucleophile and will react with a second molecule of your starting isocyanate much faster than many other nucleophiles, resulting in a symmetrical N,N'-disubstituted urea. These ureas are often poorly soluble in common organic solvents, causing them to precipitate out of the reaction mixture.
Caption: Desired vs. Undesired Reaction Pathways.
Troubleshooting Protocol:
-
Rigorous Drying of Solvents and Reagents:
-
Ensure all solvents are of anhydrous grade and, if necessary, freshly distilled from an appropriate drying agent (e.g., CaH₂ for hydrocarbons and ethers, Na/benzophenone for ethers).
-
Use a table of common solvents and drying methods as a reference (see Table 1).
-
Dry any liquid reagents (e.g., amines) over KOH or CaH₂ followed by distillation. Solid reagents should be dried under high vacuum for several hours before use.
-
-
Drying of Glassware and Apparatus:
-
Oven-dry all glassware at >120°C for at least 4 hours.
-
Assemble the reaction apparatus while still hot and allow it to cool to room temperature under a stream of dry, inert gas (Nitrogen or Argon).
-
-
Inert Atmosphere:
-
Conduct the entire reaction, including reagent transfers, under a positive pressure of dry Nitrogen or Argon. Use Schlenk line techniques or a glovebox for maximum protection.
-
-
Reagent Addition:
-
Add the isocyanate solution dropwise to the solution of your nucleophile, rather than the other way around. This maintains a low concentration of the isocyanate, minimizing its opportunity to react with trace moisture.
-
| Solvent | Boiling Point (°C) | Common Drying Agent | Notes |
| Tetrahydrofuran (THF) | 66 | Na/benzophenone ketyl | Peroxide formation risk. Use inhibitor-free THF. |
| Dichloromethane (DCM) | 40 | CaH₂ | Distill prior to use. Avoid strong bases. |
| Toluene | 111 | Na or CaH₂ | Excellent for reactions at higher temperatures. |
| Acetonitrile (MeCN) | 82 | CaH₂ | Repeated distillation may be needed. |
| N,N-Dimethylformamide (DMF) | 153 | BaO or 4Å Molecular Sieves | Dry rigorously. Store over molecular sieves. |
Table 1: Recommended Anhydrous Solvents and Drying Methods.
Q2: My reaction is becoming viscous, and analysis shows a mixture of oligomers. What is causing this polymerization?
Answer: Isocyanates can undergo self-polymerization, especially in the presence of certain catalysts or at elevated temperatures. The most common polymerization product is a cyclic trimer known as an isocyanurate, which is very stable.
The Mechanism: This reaction is often catalyzed by strong bases (e.g., tertiary amines, alkoxides), certain metal salts, or even heat. The base activates one isocyanate molecule, which then attacks two other molecules in a cyclic fashion to form the highly stable six-membered isocyanurate ring.
Troubleshooting Protocol:
-
Temperature Control: Maintain the recommended reaction temperature. If the reaction is exothermic, ensure adequate cooling and a controlled rate of addition to prevent temperature spikes.
-
Catalyst Choice: If using a base catalyst, opt for a non-nucleophilic, sterically hindered base. The base-catalyzed addition of nucleophiles can proceed through several mechanisms, and a strong base can promote polymerization.[5] If possible, run the reaction without a catalyst or use the minimum catalytic amount necessary.
-
Solvent Polarity: Polymerization can sometimes be favored in less polar solvents. If feasible for your primary reaction, consider using a more polar, anhydrous aprotic solvent.
-
Reaction Time: Do not let the reaction run longer than necessary. Monitor the consumption of your starting material by TLC or LC-MS and quench the reaction promptly upon completion.
Q3: I'm trying to react the isocyanate with an amine, but I'm getting a significant urethane byproduct. Where is it coming from?
Answer: This indicates that your reaction mixture is contaminated with an alcohol. The isocyanate is reacting with the alcohol to form a urethane (also known as a carbamate), which competes with your desired amine reaction.[1]
Troubleshooting Protocol:
-
Solvent Purity: The most common culprit is the use of an alcohol-stabilized solvent (e.g., chloroform often contains ethanol as a stabilizer). Use unstabilized solvents or solvents from freshly opened anhydrous-grade bottles.
-
Reagent Purity: Ensure your amine or other reagents are not contaminated with alcohols from a previous synthetic step. Re-purify if necessary.
-
Glassware Contamination: Avoid cleaning glassware with isopropanol or ethanol as a final rinse before oven-drying unless you are certain all traces have been removed. A final rinse with acetone or technical-grade DCM is preferable before drying.
Section 3: Best Practices for Handling and Storage
Q4: What is the correct way to store and handle tert-butyl 4-isocyanatobutanoate to ensure its longevity and purity?
Answer: Proper storage and handling are critical to prevent degradation. Isocyanates are highly sensitive to moisture and can also be affected by heat and light.[6][7]
Storage:
-
Container: Store in the original container with the cap tightly sealed. Use paraffin film or electrical tape for an extra seal.
-
Atmosphere: The vial headspace should be flushed with a dry, inert gas (Argon or Nitrogen) before sealing.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended.[8] Allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.
-
Location: Keep away from heat, sparks, and open flames.[9]
Handling:
-
Environment: Always handle in a well-ventilated fume hood.[10]
-
Transfers: Use dry syringes or cannulas under a positive pressure of inert gas to transfer the liquid. Never pour it in the open air.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[11] Isocyanates are potent sensitizers and can cause severe respiratory and skin reactions.[3]
Caption: Workflow for Handling Moisture-Sensitive Isocyanate.
Section 4: General Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup
-
Place a magnetic stir bar in a round-bottom flask appropriately sized for the reaction volume.
-
Assemble all necessary glassware (e.g., dropping funnel, condenser).
-
Oven-dry all glassware at 120°C for at least 4 hours.
-
Quickly assemble the apparatus while hot and immediately place it under a positive pressure of dry Nitrogen or Argon via a gas manifold or balloon.
-
Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Dissolve your nucleophile and any other reagents (except the isocyanate) in the appropriate anhydrous solvent and add it to the reaction flask via syringe or cannula.
-
Prepare a separate solution of tert-butyl 4-isocyanatobutanoate in anhydrous solvent in a second dry flask or dropping funnel.
-
Slowly add the isocyanate solution to the stirring solution of the nucleophile at the desired reaction temperature (use an ice bath or other cooling method if necessary).
-
Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, LC-MS).
Protocol 2: Quenching and Work-up Procedure
-
Once the reaction is complete, cool the mixture in an ice bath.
-
To quench any unreacted isocyanate, add a small amount of a suitable nucleophile. A primary or secondary amine (e.g., dibutylamine) or an alcohol (e.g., methanol) is effective. Caution: The quench can be exothermic. The choice of quenching agent should be considered based on the ease of separation of the resulting urea or urethane from your desired product.
-
Proceed with the standard aqueous work-up. Be mindful that prolonged exposure to strongly acidic or basic aqueous conditions could potentially hydrolyze the tert-butyl ester.
-
Extract the product into an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography, recrystallization, or distillation as appropriate.
References
-
Reactions of isocyanates and various nucleophiles. ResearchGate. [Link]
-
Recent advances in reactions of aryl sulfonyl isocyanates. RSC Publishing. [Link]
-
Nucleophilic Isocyanation. NIH National Library of Medicine. [Link]
-
Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Isocyanate Reactions. Poliuretanos. [Link]
-
tert-BUTYL ISOCYANATE HAZARD SUMMARY. NJ.gov. [Link]
-
tert-butyl isocyanate - Registration Dossier. ECHA. [Link]
-
tert-Butyl isocyanate | C5H9NO | CID 62412. PubChem - NIH. [Link]
- Synthesis method of tert-butyl isocyanate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. poliuretanos.net [poliuretanos.net]
- 3. nj.gov [nj.gov]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Three fundamental mechanisms of base-catalysed reactions of isocyanates with hydrogen-acidic compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. echa.europa.eu [echa.europa.eu]
- 7. chemicalbull.com [chemicalbull.com]
- 8. 4-TERT-BUTYLPHENYL ISOCYANATE | 1943-67-5 [chemicalbook.com]
- 9. 异氰酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Tert-butyl Isocyanate | Boc Protecting Group Reagent [chemicalbull.com]
- 11. echemi.com [echemi.com]
Technical Support Center: Optimizing Tert-butyl 4-isocyanatobutanoate Conjugation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals master the bioconjugation of Tert-butyl 4-isocyanatobutanoate .
This bifunctional reagent features an amine-reactive isocyanate group (-N=C=O) and a tert-butyl protected carboxylic acid. While isocyanates offer exceptionally rapid reaction kinetics to form highly stable urea linkages[1], their inherent sensitivity to aqueous hydrolysis demands precise experimental control[2]. This guide provides the mechanistic rationale, troubleshooting frameworks, and self-validating protocols required to maximize your conjugation efficiency.
Mechanistic Overview & Competing Pathways
To optimize your reaction, you must first understand the causality of the chemical environment. The conjugation of Tert-butyl 4-isocyanatobutanoate is a race between two competing pathways:
-
Target Conjugation (Desired): The isocyanate undergoes nucleophilic attack by a deprotonated primary amine (e.g., the ϵ -amine of lysine or an N-terminal amine) to form a chemically stable urea bond[1].
-
Aqueous Hydrolysis (Undesired): Water acts as a competing nucleophile, reacting with the isocyanate to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO₂) to yield a free primary amine[3], which can then cross-react with another isocyanate molecule to form a non-functional homodimer byproduct. In aqueous solutions, unprotected isocyanates can decompose within tens of seconds[2].
Caption: Competing reaction pathways: Desired urea formation vs. isocyanate hydrolysis in aqueous media.
Troubleshooting Guide & FAQs
Q1: My conjugation efficiency (Degree of Labeling/Yield) is extremely low. What is the primary cause? A1: The most common culprit is premature isocyanate hydrolysis prior to target engagement. Because isocyanates are highly sensitive to moisture, any exposure to water before mixing will render the reagent inactive[4].
-
Causality: Hydrolysis destroys the electrophilic carbon of the isocyanate.
-
Solution: Never store Tert-butyl 4-isocyanatobutanoate in aqueous solutions. Dissolve the reagent in high-quality, anhydrous DMSO or DMF immediately before dropwise addition to your reaction mixture.
Q2: How does buffer composition dictate reaction success? A2: If your buffer contains primary or secondary amines (e.g., Tris, Glycine, or ammonium salts), these molecules will act as competing nucleophiles and completely quench the isocyanate reagent[4].
-
Causality: The high molarity of buffer amines vastly outcompetes the target biomolecule for the isocyanate.
-
Solution: Strictly utilize non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer.
Q3: What is the optimal pH for maximizing conjugation while minimizing hydrolysis? A3: There is a strict mechanistic trade-off. The reaction requires the target amine to be in its deprotonated (nucleophilic) state. For lysine ϵ -amines, a slightly alkaline pH (8.0–9.0) is optimal[4]. However, at pH 7 or below, the N-terminus reacts ~100 times faster than lysine due to its lower pKa[1].
-
Causality: High pH exponentially accelerates both amine nucleophilicity and water-driven hydrolysis.
-
Solution: Maintain the reaction pH strictly between 8.0 and 8.5 . This provides sufficient deprotonated amines to drive urea formation before the reagent fully hydrolyzes.
Q4: My target protein precipitates upon adding the reagent. How do I prevent this? A4: Tert-butyl 4-isocyanatobutanoate is highly hydrophobic. Introducing it too rapidly or exceeding the solvent tolerance of your protein causes localized aggregation.
-
Causality: Hydrophobic shock and solvent-induced denaturation.
-
Solution: Keep the final organic co-solvent (DMSO/DMF) concentration below 5–10% (v/v). Add the reagent dropwise under continuous, gentle vortexing to ensure rapid dispersion.
Quantitative Optimization Parameters
To establish a self-validating system, ensure your experimental parameters align with the optimized ranges detailed below.
| Parameter | Optimal Range | Mechanistic Rationale |
| Target pH | 8.0 – 8.5 | Balances primary amine deprotonation (enhancing nucleophilicity) against the rate of competitive aqueous hydrolysis[4]. |
| Buffer System | PBS, Borate, HEPES | Must be strictly devoid of primary/secondary amines to prevent competitive quenching of the isocyanate[4]. |
| Co-solvent | 5% – 10% (v/v) | Solubilizes the hydrophobic tert-butyl 4-isocyanatobutanoate without inducing biomolecular denaturation. |
| Temperature | 4°C to 25°C (RT) | Room temperature accelerates conjugation; however, 4°C is recommended for thermally labile proteins (requires extended incubation). |
| Stoichiometry | 5 to 20 Molar Excess | A high molar excess of the isocyanate is required to compensate for the inevitable loss of reagent due to rapid hydrolysis[2]. |
Experimental Workflows & Self-Validating Protocols
Caption: Step-by-step workflow for Tert-butyl 4-isocyanatobutanoate conjugation and subsequent deprotection.
Protocol 1: Amine Conjugation (Urea Bond Formation)
Note: This protocol is designed for protein/peptide modification. Adjust volumes based on your specific scale.
-
Buffer Exchange: Dissolve or dialyze your target molecule (e.g., 2–10 mg/mL) into 0.1 M Sodium Borate or PBS buffer, adjusted to pH 8.0–8.5. Verify the pH post-dissolution.
-
Reagent Preparation: Immediately before use, dissolve Tert-butyl 4-isocyanatobutanoate in anhydrous DMSO to create a 100 mM stock solution. Do not let this stock sit for more than 5 minutes.
-
Reaction Execution: While continuously stirring the target solution, add the isocyanate stock dropwise to achieve a 10- to 20-fold molar excess. Ensure the final DMSO concentration does not exceed 10% (v/v).
-
Incubation: Allow the reaction to proceed for 1 to 2 hours at room temperature (or 4 hours at 4°C).
-
Validation Checkpoint (Self-Validation): Perform a TNBS (2,4,6-trinitrobenzene sulfonic acid) or Fluorescamine assay on a small aliquot. A successful conjugation will show a significant quantitative reduction in primary amine content compared to an unreacted control.
-
Purification: Remove unreacted reagent and hydrolyzed byproducts using Size Exclusion Chromatography (SEC) or dialysis against a neutral buffer (pH 7.4).
Protocol 2: Tert-Butyl Deprotection (Revealing the Carboxylic Acid)
Caution: Intact proteins may denature under these harsh acidic conditions. This step is primarily utilized for small molecules, stable peptides, or robust synthetic polymers.
-
Solvent Preparation: Lyophilize the purified conjugate to remove all water. Dissolve the dry conjugate in anhydrous Dichloromethane (DCM).
-
Acidic Cleavage: Add Trifluoroacetic acid (TFA) to achieve a final concentration of 50% (v/v) TFA in DCM. Add a scavenger (e.g., 1-2% Triisopropylsilane, TIPS) to prevent side reactions from the cleaved tert-butyl carbocation.
-
Incubation: Stir the mixture at room temperature for 2 to 3 hours.
-
Evaporation & Validation Checkpoint: Evaporate the TFA/DCM under a stream of nitrogen. Perform LC-MS analysis on the residue. Self-Validation: A successful deprotection is analytically confirmed by a mass shift of -56 Da (corresponding to the loss of the isobutylene group) from the intact conjugate mass.
References
-
[1] Chemical Science (RSC Publishing). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates.[Link]
-
[2] Japan Science and Technology Agency (JST). On-demand protein modification: Molecular alteration only when needed.[Link]
-
[3] SciELO. (Bio)conjugation Strategies Applied to Fluorescent Semiconductor Quantum Dots.[Link]
Sources
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 2. On-demand protein modification: Molecular alteration only when needed — The University of Tokyo develops new technology | News | Science Japan [sj.jst.go.jp]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting & Handling Guide for Tert-Butyl 4-Isocyanatobutanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the highly reactive nature of Tert-butyl 4-isocyanatobutanoate (CAS: 76197-90-5)[1].
Aliphatic isocyanates are notoriously difficult to handle due to their susceptibility to moisture-induced degradation and spontaneous homopolymerization. This guide moves beyond basic safety data sheets to provide field-proven, self-validating protocols and the mechanistic causality behind them.
PART 1: Mechanistic Insights into Isocyanate Polymerization
To effectively prevent the polymerization of Tert-butyl 4-isocyanatobutanoate, you must first understand the chemical causality of its degradation. Isocyanates degrade via two distinct, competing pathways:
-
Moisture-Driven Polyurea Formation: Water acts as a potent nucleophile, attacking the electrophilic carbon of the isocyanate group (-N=C=O) to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, releasing CO₂ gas and yielding a primary amine. This newly formed amine is highly nucleophilic and will immediately attack an unreacted isocyanate molecule, forming an insoluble polyurea network[2].
-
Alkaline-Catalyzed Self-Polymerization: Even in strictly anhydrous conditions, trace alkaline impurities (often leached from borosilicate glassware or left over from synthesis) lower the activation energy for homopolymerization. For aliphatic isocyanates, this results in dimerization (forming uretidinediones), trimerization (forming isocyanurates), or linear 1-nylon-type polymers[3][4].
Fig 1: Primary degradation and polymerization pathways of aliphatic isocyanates.
PART 2: Core Troubleshooting FAQs
Q1: My reagent arrived clear, but after a week in the fridge, there is a white, cloudy precipitate. What happened? Root Cause: The white precipitate is polyurea, formed due to moisture ingress. Even transient exposure to atmospheric humidity when opening a vial is sufficient to trigger the hydrolysis-amine-urea cascade[2]. Intervention: Always handle the reagent in a glovebox or via Schlenk line techniques. If the precipitate is minor, the remaining clear liquid can be salvaged via vacuum distillation (b.p. must be carefully monitored to avoid thermal degradation), but it must be immediately transferred to a dry, argon-flushed Schlenk flask.
Q2: I stored my isocyanate under strictly anhydrous conditions, but it still increased in viscosity and turned slightly yellow. Why? Root Cause: This indicates self-polymerization (trimerization or 1-nylon-type polymer formation) driven by trace alkaline impurities, rather than moisture[4]. Intervention: The addition of a chemical stabilizer is required. Acidifiers such as benzoyl chloride or phosphoric acid neutralize trace alkaline catalysts, significantly extending the shelf life[5]. Additionally, phenolic antioxidants like 2,6-di-tert-butyl-p-cresol (BHT) or pure phenol can suppress yellowing and turbiding specifically in aliphatic isocyanates[6].
Q3: Can I use standard rubber septa for long-term storage? Root Cause: No. Standard rubber or silicone septa are permeable to atmospheric moisture and oxygen over time. Furthermore, the plasticizers in some septa can leach into the reagent, acting as nucleophiles. Intervention: Use PTFE-lined caps or flame-sealed glass ampoules for long-term storage.
PART 3: Standard Operating Procedures (SOP)
Protocol: Anhydrous Handling and Stabilization Workflow
To create a self-validating system where polymerization is physically and chemically blocked, follow this step-by-step methodology:
-
Glassware Preparation (Thermal Desorption): Bake all receiving glassware at 150°C for a minimum of 4 hours. Causality: Surface-bound water on borosilicate glass cannot be removed by vacuum alone; thermal desorption is required to prevent micro-scale polyurea formation at the glass-liquid interface. Cool the glassware under a continuous stream of ultra-high-purity (UHP) Argon.
-
Inert Transfer: Inside an inert-atmosphere glovebox (H₂O < 1 ppm, O₂ < 1 ppm), transfer the desired volume of Tert-butyl 4-isocyanatobutanoate into the dry Schlenk flask.
-
Chemical Stabilization: Add 100 ppm of benzoyl chloride (acid stabilizer) and 100 ppm of BHT (antioxidant) to the neat isocyanate[5][6]. Causality: Benzoyl chloride acts as a scavenger for trace amines and alkaline residues, neutralizing the catalysts responsible for trimerization. BHT scavenges free radicals to prevent oxidative yellowing. Stir gently to ensure homogeneous distribution.
-
Hermetic Sealing: Seal the flask with a PTFE-lined stopper, wrap the joint tightly with Parafilm, and store at -20°C in a desiccated secondary container.
-
Thawing Protocol: Before subsequent use, allow the sealed container to warm completely to room temperature before opening. Causality: Opening a cold flask causes immediate condensation of atmospheric moisture into the reagent, instantly ruining the batch.
Fig 2: Moisture-free handling and stabilization workflow for isocyanate storage.
PART 4: Quantitative Data Summary
The following table summarizes the optimal parameters and chemical additives required to maintain the monomeric integrity of Tert-butyl 4-isocyanatobutanoate.
| Parameter / Stabilizer | Category | Mechanism of Action | Recommended Range | Target Degradation Pathway Prevented |
| Benzoyl Chloride | Acidifier | Neutralizes alkaline trace impurities that lower activation energy for polymerization. | 10 - 500 ppm | Self-polymerization (Trimerization, Dimerization) |
| BHT / Phenol | Antioxidant | Scavenges free radicals and prevents oxidative degradation. | 100 - 2000 ppm | Yellowing, 1-Nylon-type linear polymerization |
| Temperature | Physical | Reduces kinetic energy of all spontaneous reactions. | ≤ -20°C | All degradation pathways |
| Argon Atmosphere | Physical | Excludes atmospheric moisture and oxygen. | > 99.99% purity | Polyurea formation, Oxidation |
References
- AA Blocks. "Product Index - AA Blocks: tert-butyl 4-isocyanatobutanoate." AA Blocks Catalog.
- MDPI. "Preparation and Self-Healing Application of Isocyanate Prepolymer Microcapsules." Polymers.
- Semantic Scholar. "Process investigating and modelling for the self-polymerization of toluene diisocyanate (TDI)-based polyurethane prepolymer." Journal of Polymer Research.
- European Patent Office. "EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby." Google Patents.
- EPDF. "Reactive polymers fundamentals and applications: a concise guide to industrial polymers." Montanuniversität Leoben.
Sources
- 1. aablocks.com [aablocks.com]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. epdf.pub [epdf.pub]
- 6. EP0505150B1 - Stabilizing method of isocyanate compounds and isocyanate compositions stabilized thereby - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Tert-Butyl 4-Isocyanatobutanoate Synthesis
Welcome to the Application Science Technical Support Center. This guide is designed for researchers and process chemists scaling up the synthesis of tert-butyl 4-isocyanatobutanoate (CAS 76197-90-5).
Converting tert-butyl 4-aminobutanoate to its corresponding isocyanate at scale presents unique challenges, primarily regarding the safe handling of phosgenating agents, the suppression of symmetrical urea byproducts, and the thermal sensitivity of the tert-butyl ester protecting group. This guide provides a field-proven, self-validating protocol utilizing triphosgene (bis(trichloromethyl) carbonate, BTC), alongside targeted troubleshooting FAQs to ensure high-yield, high-purity isolation.
I. Process Workflow
The following diagram illustrates the validated scale-up pathway, emphasizing the critical safety and purification checkpoints required when handling triphosgene.
Workflow for the scale-up synthesis of tert-butyl 4-isocyanatobutanoate using triphosgene.
II. Scale-Up Methodology: Triphosgene Route
This protocol utilizes triphosgene as a safer, solid alternative to phosgene gas. One mole of triphosgene generates three moles of phosgene in situ [1].
Step-by-Step Protocol & Causality
-
Reactor Preparation : Equip a jacketed reactor with an overhead stirrer, a temperature probe, and an addition funnel. Connect the reactor vent to a robust off-gas scrubber containing 10% w/v NaOH.
-
Causality: The reaction generates stoichiometric amounts of HCl and phosgene gas. The scrubber ensures a self-validating safety system by neutralizing all evolved toxic gases [2].
-
-
Triphosgene Solution : Charge the reactor with anhydrous dichloromethane (DCM) and Triphosgene (0.36 eq). Cool the jacket to 0 °C.
-
Causality: Using a slight excess over the theoretical 0.33 equivalents ensures complete conversion and maintains a phosgene-rich environment to suppress side reactions [5].
-
-
Inverse Addition : In a separate vessel, dissolve tert-butyl 4-aminobutanoate (1.0 eq) and triethylamine (2.5 eq; or 3.5 eq if the starting material is a hydrochloride salt) in DCM. Add this solution dropwise to the reactor over 1–2 hours, maintaining the internal temperature below 5 °C.
-
Causality: Inverse addition is critical. It prevents the accumulation of free amine in the reactor, which would otherwise aggressively attack the newly formed isocyanate to yield an unwanted symmetrical urea byproduct [1].
-
-
Maturation : Allow the reaction to warm to room temperature and stir for 2 hours to ensure complete consumption of the amine.
-
Triphosgene Quench : Add activated carbon (approx. 5 wt% relative to triphosgene) to the reactor and stir for 30 minutes.
-
Causality: Unreacted triphosgene is remarkably stable in organic solvents and will contaminate the final product. Activated carbon acts as a catalyst to decompose residual triphosgene into phosgene gas, which is safely swept into the scrubber[2, 3].
-
-
Aqueous Workup : Filter the mixture through a pad of Celite to remove the activated carbon. Transfer the filtrate to a separatory funnel and wash rapidly with ice-cold water.
-
Causality: While isocyanates are water-sensitive, aliphatic isocyanates possess sufficient kinetic stability at 0–5 °C to survive a rapid wash. This step is necessary to remove the suspended triethylamine hydrochloride salts without hydrolyzing the product.
-
-
Isolation : Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via high-vacuum distillation.
-
Causality: High vacuum is mandatory. Elevated temperatures at standard pressure will cause thermal cleavage of the tert-butyl ester protecting group.
-
III. Troubleshooting & FAQs
Q1: My final product is contaminated with unreacted triphosgene. Standard aqueous workups are not removing it. What is the solution? A1: Triphosgene is highly lipophilic and its decomposition in pure water is kinetically hampered, allowing it to survive standard aqueous washes [2]. To eliminate it, you must treat the crude organic reaction mixture with activated carbon (5 wt%) or copper(II) phthalocyanine (1 mol%) prior to the aqueous wash. These materials catalytically degrade triphosgene into phosgene gas, which can be safely vented into your NaOH scrubber [3, 4].
Q2: I am observing a significant amount of symmetrical urea byproduct in my NMR spectra. What went wrong? A2: Urea formation occurs when unreacted primary amine (tert-butyl 4-aminobutanoate) reacts with the newly formed isocyanate. This is caused by a localized excess of amine. Ensure you are strictly following the inverse addition method—adding the amine/base mixture dropwise into a solution containing an excess of triphosgene. Furthermore, ensure highly efficient overhead stirring to prevent localized pooling of the amine [1, 5].
Q3: During distillation, my product degrades, and I lose the tert-butyl protecting group. How can I prevent this? A3: Tert-butyl esters are highly susceptible to thermal cleavage, a process accelerated by trace acidic impurities (such as residual HCl from the phosgenation). First, ensure your cold aqueous wash completely removes all acidic salts. Second, perform the distillation under high vacuum (e.g., <1 mbar) to keep the heating bath temperature as low as possible.
Q4: Can I use diphosgene instead of triphosgene for this scale-up? A4: Yes. Diphosgene (trichloromethyl chloroformate) is a liquid and is often easier to handle in continuous flow or specific batch setups, though its higher vapor pressure poses greater inhalation risks than solid triphosgene. The stoichiometry differs (1 molecule of diphosgene yields 2 molecules of phosgene), but the inverse addition and cold workup principles remain identical [2].
IV. Quantitative Data: Phosgenating Agents Comparison
When scaling up the synthesis of tert-butyl 4-isocyanatobutanoate, selecting the correct phosgenating agent dictates the engineering controls required.
| Phosgenating Agent | Physical State (RT) | Phosgene Equivalents | Relative Toxicity & Handling | Primary Byproducts |
| Phosgene | Gas | 1.0 | Extremely High / Requires specialized gas handling and mass flow controllers. | HCl |
| Diphosgene | Liquid | 2.0 | High / High vapor pressure; easier to pump in continuous flow systems. | HCl |
| Triphosgene (BTC) | Solid | 3.0 | Moderate / Easier to weigh, lower vapor pressure; requires catalytic quench. | HCl |
V. References
-
A decade review of triphosgene and its applications in organic reactions - National Institutes of Health (NIH) -[Link]
-
Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? - ACS Publications -[Link]
-
Workup for isocyanate synthesis from triphosgene? - r/Chempros (Reddit) - [Link]
-
Phosgenation Reactions with Phosgene from Triphosgene - ResearchGate -[Link]
-
General approach to prepare polymers bearing pendant isocyanate groups - Royal Society of Chemistry (RSC) -[Link]
Technical Support Center: Troubleshooting & Purification Guide for Tert-butyl 4-isocyanatobutanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of Tert-butyl 4-isocyanatobutanoate (C9H15NO3). This molecule presents a unique "dual-threat" challenge during isolation: it contains a highly electrophilic aliphatic isocyanate group (-N=C=O) and an acid/heat-labile tert-butyl ester group (-COOtBu).
Standard purification techniques often destroy this compound, leading to frustrating yield losses and complex artifact mixtures. This guide is designed to explain the mechanistic causality behind these failures and provide self-validating, field-proven protocols to isolate your product with high purity.
Frequently Asked Questions (Mechanistic Causality)
Q1: Why does my purified product show a massive, unexpected high-molecular-weight peak on LC-MS after column chromatography? A1: You are likely observing a symmetric urea artifact. The primary cause of urea by-product formation is the reaction of the isocyanate group with trace water (1)[1]. Standard silica gel is highly hydrated. When your compound contacts the silica, the isocyanate reacts with adsorbed water to form an unstable carbamic acid. This intermediate rapidly decarboxylates (releasing CO2) to form a highly reactive primary amine. This newly formed amine immediately attacks another unreacted isocyanate molecule, forming a stable, symmetric urea linkage (di-tert-butyl 4,4'-(carbonylbis(azanediyl))dibutanoate)[1].
Q2: Can the silica gel also damage the tert-butyl ester group? A2: Yes. Standard silica gel is slightly acidic (pH ~4.5–5.5). Tert-butyl esters are notoriously labile under acidic conditions, undergoing cleavage to yield the corresponding carboxylic acid and isobutylene gas (2)[2]. If your chromatography run is slow, the acidic silanol sites will catalyze this deprotection, leaving you with a highly polar carboxylic acid that irreversibly binds to the column.
Q3: If chromatography is risky, how should I purify it? What are the thermal limits? A3: Vacuum distillation is the gold standard for aliphatic isocyanates. However, you cannot distill this at atmospheric pressure. High temperatures (>150 °C) will cause the isocyanate to trimerize into isocyanurates or cause thermal elimination of the tert-butyl ester. By applying a high vacuum, you depress the boiling point significantly, allowing the compound to distill at a safe temperature without thermal degradation (3)[3].
Visualizing the Artifact Pathways
Caption: Mechanism of symmetric urea artifact formation from isocyanate and trace moisture.
Caption: Decision tree for selecting the optimal purification workflow to avoid artifacts.
Troubleshooting Guide & Data Presentation
Use the following tables to diagnose your specific purification failures and compare the operational parameters of the two viable purification methods.
Table 1: Common Purification Artifacts & Analytical Indicators
| Artifact / Failure Mode | Root Cause | Analytical Indicator (NMR / MS / IR) | Prevention Strategy |
| Symmetric Urea | Reaction of -NCO with moisture on silica or in solvents. | IR: Loss of 2270 cm⁻¹ (-NCO), appearance of 1650 cm⁻¹ (urea C=O). MS: [2M - 26]⁺ peak. | Rigorous exclusion of water; avoid standard silica. |
| Carboxylic Acid | Acid-catalyzed cleavage of the tert-butyl ester on silica. | NMR: Loss of 9H singlet at ~1.4 ppm. IR: Broad -OH stretch. | Neutralize silica with Et₃N; avoid prolonged column times. |
| Isocyanurate (Trimer) | Thermal degradation during atmospheric distillation. | NMR: Complex multiplet shifts. Pot: Viscous, un-distillable residue. | Distill strictly under high vacuum (<1 mmHg) to keep pot <100 °C. |
Table 2: Distillation vs. Chromatography Parameters
| Parameter | High-Vacuum Distillation | Deactivated Chromatography |
| Primary Risk | Thermal degradation if vacuum fails. | Urea formation / Ester cleavage. |
| System Requirement | Mechanical pump (<0.1 to 1.0 mmHg). | Inert gas line, dry solvents, Et₃N. |
| Scalability | Excellent (grams to kilograms). | Poor (milligram to small gram scale). |
| Yield Expectation | 75% - 90% | 40% - 60% (due to on-column losses). |
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Vacuum Fractional Distillation (The Gold Standard)
Because aliphatic isocyanates evaporate relatively slowly and have low vapor pressures at room temperature (4)[4], a high-vacuum setup is required to lower the boiling point into a safe thermal window (45 °C – 100 °C) (5)[5].
-
Apparatus Assembly: Assemble a short-path distillation apparatus. Ensure all joints are lightly greased with high-vacuum silicone grease. Include a magnetic stir bar in the distillation pot (do not use boiling chips under vacuum).
-
System Validation (Crucial): Before adding heat, connect the system to a mechanical vacuum pump equipped with a McLeod gauge or digital vacuum gauge. Validation Check: The system must hold a stable pressure of ≤ 1.0 mmHg (preferably ~0.1 mmHg). If it cannot, do not proceed; fix the leak to prevent thermal degradation.
-
Degassing: Stir the crude mixture at room temperature under vacuum for 15 minutes to remove residual volatile solvents (e.g., DCM, ether). Validation Check: Wait until all bubbling ceases before applying heat[5].
-
Heating: Submerge the pot in an oil bath. Gradually increase the temperature. At ~0.1 mmHg, Tert-butyl 4-isocyanatobutanoate will typically distill between 65 °C and 85 °C.
-
Fraction Collection: Discard the initial few drops (forerun). Collect the main fraction as a clear, colorless liquid.
-
Shutdown: Remove the heat source, allow the system to cool completely to room temperature, and then backfill with dry Nitrogen or Argon before opening the system.
Protocol B: Anhydrous, Deactivated Silica Gel Chromatography (The Alternative)
If distillation is impossible due to equipment constraints, you must modify standard chromatography to eliminate acidity and moisture.
-
Solvent Preparation: Use strictly anhydrous solvents (e.g., Hexanes/Ethyl Acetate dried over molecular sieves).
-
Silica Deactivation: Slurry standard silica gel in your non-polar eluent containing 3% Triethylamine (Et₃N) v/v . Pack the column with this basic slurry. The Et₃N neutralizes the acidic silanol groups, protecting the tert-butyl ester from cleavage[2].
-
Column Flushing: Flush the packed column with 3 column volumes of your standard (Et₃N-free) anhydrous eluent to remove excess base. Validation Check: Test the eluent coming off the column with pH paper; it should be neutral (~pH 7), not highly basic or acidic.
-
Loading and Elution: Load the crude isocyanate using a minimal amount of dry solvent. Run the column as rapidly as possible using compressed inert gas (Nitrogen/Argon) to minimize the residence time on the silica.
-
Fraction Analysis: Immediately analyze fractions via TLC. Pool the product fractions and evaporate the solvent on a rotary evaporator with the water bath set strictly below 30 °C to prevent thermal stress.
References
-
University of Rochester. "How to Purify by Distillation at Reduced Pressures (Vacuum Distillation)." URochester Chemistry Labs. Available at: [Link]
-
Covestro Solution Center. "Aliphatic Isocyanate Monomers Health and Safety." Covestro. Available at:[Link]
-
Wikipedia Contributors. "Vacuum distillation." Wikipedia, The Free Encyclopedia. Available at: [Link]
Sources
Technical Support Center: Quenching Excess Tert-butyl 4-isocyanatobutanoate
Welcome to the technical support guide for handling and quenching excess tert-butyl 4-isocyanatobutanoate. This document provides researchers, scientists, and drug development professionals with practical, in-depth guidance in a troubleshooting and FAQ format. Our goal is to equip you with the knowledge to safely and effectively neutralize unreacted isocyanate in your experiments, ensuring the integrity of your downstream processes and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to quench excess tert-butyl 4-isocyanatobutanoate?
A: Quenching, or neutralizing, unreacted tert-butyl 4-isocyanatobutanoate is a crucial step for several reasons:
-
Reactivity and Safety: Isocyanates are highly reactive electrophiles that can react with a wide range of nucleophiles, including water, amines, and alcohols.[1] Leaving unreacted isocyanate in your mixture can lead to unintended side reactions during workup or purification, compromising your product's yield and purity. Isocyanates are also toxic, sensitizers, and irritants, making their neutralization essential for safe handling and waste disposal.[2][3]
-
Product Stability: The presence of residual isocyanate can cause the gradual formation of byproducts (like ureas or allophanates) upon storage, leading to product degradation.[4]
-
Purification Challenges: The high reactivity of the isocyanate group can interfere with purification techniques, particularly chromatography on silica gel, where it can react with surface silanol groups or trace water. Converting it to a more stable, less reactive derivative (a carbamate or urea) simplifies purification.
Q2: What are the most common and effective quenching agents?
A: The most effective quenching agents are nucleophiles that rapidly and irreversibly react with the isocyanate group (-N=C=O). The primary choices fall into two categories: alcohols and amines.[5]
-
Alcohols (e.g., Methanol, Isopropanol): React with isocyanates to form stable, neutral carbamate byproducts.[1] Methanol is often preferred due to its low cost, low boiling point, and the high solubility of the resulting methyl carbamate in many organic solvents.
-
Amines (e.g., Diethylamine, Dibutylamine): React with isocyanates to form stable urea byproducts.[1] Secondary amines are particularly useful as they form a trisubstituted urea that lacks a reactive N-H bond, preventing further reaction with any remaining isocyanate. Primary amines are generally more reactive than secondary amines but will form a disubstituted urea with a remaining N-H proton.[6][7]
-
Water: Reacts with isocyanates to form an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide gas.[1] The newly formed primary amine can then react with another molecule of isocyanate to form a urea. This method is often avoided in controlled organic synthesis due to the gas evolution (pressure buildup) and the formation of a potentially reactive primary amine byproduct.[8]
Q3: How do I select the appropriate quenching agent for my experiment?
A: The choice of quenching agent depends on the specific requirements of your reaction workup and purification strategy. The key is to convert the isocyanate into a byproduct that is easily separated from your desired product.
Below is a decision-making workflow and a comparative table to guide your selection.
Caption: Decision tree for selecting a quenching agent.
Table 1: Comparison of Common Quenching Agents
| Feature | Methanol | Diethylamine | Water |
| Reaction Product | Methyl Carbamate | N,N-Diethylurea | Symmetrical Urea + CO₂ |
| Reaction Speed | Moderate to Fast | Very Fast (often exothermic) | Moderate (can be slow if biphasic) |
| Byproduct Polarity | Moderately Polar | Generally Non-polar | Polar |
| Ease of Removal | Usually removable by chromatography or extraction. | Can be difficult to separate from non-polar products via chromatography. | Easily removed by aqueous extraction. |
| Key Considerations | Excellent general-purpose choice. The resulting carbamate is stable and neutral. | Best for when the desired product is highly polar and the non-polar urea byproduct can be easily washed away with non-polar solvents. | Risk of CO₂ evolution can cause pressure buildup in closed systems.[8] The primary amine formed can be a reactive impurity. |
| Side Reaction Risk | Low. Transesterification with the tert-butyl ester is highly unlikely under neutral conditions. | Low. Aminolysis of the tert-butyl ester is possible but generally requires harsh conditions. | Can promote hydrolysis of the tert-butyl ester if the pH becomes basic. |
Troubleshooting Guide
Issue: Incomplete Quenching Reaction
-
Possible Cause: Insufficient amount of quenching agent or inadequate reaction time. The reaction with alcohols can be slower than with amines.[5]
-
Recommended Action:
-
Stoichiometry: Ensure you are using a sufficient excess of the quenching agent. A 2 to 5-fold excess relative to the initial amount of isocyanate is a safe starting point.[5]
-
Reaction Time: For methanol, allow the reaction to stir for at least 1 hour at room temperature. For amines, 30 minutes is typically sufficient.[5]
-
Verification: Before proceeding to workup, you can monitor the reaction's completion by Infrared (IR) Spectroscopy. The strong, sharp absorbance band for the isocyanate group (-N=C=O) appears around 2250-2275 cm⁻¹ . The disappearance of this peak indicates a complete reaction.[5]
-
Issue: Unintended Hydrolysis of the Tert-butyl Ester Group
-
Possible Cause: The workup or quenching conditions were too harsh (strongly acidic or basic), leading to the cleavage of the tert-butyl ester protecting group.[9][10]
-
Recommended Action:
-
Avoid Strong Bases/Acids: When quenching, use a neutral nucleophile like methanol or a secondary amine. During aqueous workup, avoid strong acids or bases. Use mild solutions like saturated aqueous sodium bicarbonate or ammonium chloride if a pH adjustment is necessary.[11]
-
Temperature Control: Perform the quench at room temperature or below (0 °C) to minimize the rate of potential side reactions.
-
Limit Contact Time: Minimize the contact time of your product with aqueous layers during extraction.
-
Issue: Difficulty Separating the Product from the Quenched Byproduct
-
Possible Cause: The polarity of your desired product is too similar to the polarity of the carbamate or urea byproduct.
-
Recommended Action:
-
Re-evaluate Quenching Agent: If your product is non-polar, the diethylurea byproduct from quenching with diethylamine will also be non-polar and difficult to separate. In this case, quenching with methanol to form a more polar methyl carbamate may be a better strategy, as the polarity difference will be greater.
-
Alternative Workup: Consider an acid/base extraction if your product or the byproduct has a suitable functional group. For example, if you quench with an amine containing a basic site far from the urea, you might be able to extract the byproduct with a dilute acid wash.
-
Detailed Experimental Protocols
Safety First: Isocyanates are hazardous. Always work in a well-ventilated chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[5][12]
Method 1: Quenching with Methanol
This protocol is a reliable, general-purpose method for neutralizing excess tert-butyl 4-isocyanatobutanoate.
-
Preparation: Once your primary reaction is complete, cool the reaction mixture to 0 °C using an ice-water bath. Ensure the flask is equipped with a magnetic stirrer and is stirring.
-
Addition of Quenching Agent: Slowly add an excess of methanol (at least 5 equivalents relative to the initial amount of isocyanate) to the reaction mixture dropwise.[5] A slight exotherm may be observed.
-
Reaction Time: Allow the mixture to slowly warm to room temperature and continue stirring for at least 1 hour to ensure the reaction is complete.[5]
-
Verification (Optional): Remove a small aliquot of the reaction mixture, dilute with a suitable solvent (e.g., dichloromethane), and acquire an IR spectrum. Confirm the absence of the isocyanate peak around 2250 cm⁻¹.
-
Work-up: The reaction mixture can now be safely concentrated under reduced pressure. The resulting methyl carbamate byproduct can be separated from the desired product by standard purification techniques such as column chromatography or crystallization.
Method 2: Quenching with Diethylamine
This protocol is ideal when the desired product is polar, and the non-polar urea byproduct can be easily removed.
-
Preparation: If the reaction was run at an elevated temperature, cool the mixture to room temperature. If the reaction is highly concentrated, you may dilute it with an aprotic solvent (e.g., THF, dichloromethane).
-
Addition of Quenching Agent: Slowly add a solution of diethylamine (at least 2 equivalents relative to the initial amount of isocyanate) dropwise to the stirring reaction mixture.[5] The reaction is often exothermic, so maintain a slow addition rate to control the temperature.
-
Reaction Time: Stir the mixture at room temperature for at least 30 minutes.[5]
-
Verification (Optional): Confirm the absence of the isocyanate peak (~2250 cm⁻¹) by IR spectroscopy.
-
Work-up: Proceed with your standard aqueous workup. The N,N-diethylurea byproduct is typically soluble in most organic solvents and non-polar.[5] It can be separated by column chromatography or by washing a solid product with a solvent in which the urea is soluble but the product is not (e.g., hexanes or ether).
Caption: General workflow for quenching isocyanate reactions.
References
- BenchChem. (n.d.). Safe handling and quenching procedures for benzoyl isocyanate.
-
Wikipedia. (2024). Isocyanate. Retrieved from [Link]
-
Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. Retrieved from [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative reactivity's of various functional groups towards isocyanates. Retrieved from [Link]
-
Organic Syntheses. (2013). Working with Hazardous Chemicals. Org. Synth., 90, 271-286. Retrieved from [Link]
-
ResearchGate. (2018, November 19). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines? Retrieved from [Link]
-
Safe Work Australia. (2020, July). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]
-
B. Li, et al. (2006). Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers. J. Org. Chem., 71(24), 9045-9050. Retrieved from [Link]
-
Covestro. (n.d.). Aliphatic Isocyanate Monomers - Health and Safety Information. Retrieved from [Link]
-
BCA. (2023, October 5). Safe Use of Di-Isocyanates. Retrieved from [Link]
-
Z. Zhang, et al. (2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. J. Org. Chem., 71, 9045-9050. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
Sources
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- 12. new.calderdale.gov.uk [new.calderdale.gov.uk]
Validation & Comparative
validating Tert-butyl 4-isocyanatobutanoate reaction products using mass spectrometry
Title: Validating Tert-Butyl 4-Isocyanatobutanoate Bioconjugation via Mass Spectrometry: A Comparative Guide
Introduction
In the development of heterobifunctional molecules—such as PROTACs, antibody-drug conjugates (ADCs), and targeted radioligands—the selection of cross-linking reagents dictates both synthetic efficiency and final construct stability. Tert-butyl 4-isocyanatobutanoate (CAS 76197-90-5) has emerged as a premier aliphatic building block. It features an isocyanate moiety for rapid, catalyst-free urea or carbamate formation, alongside a tert-butyl-protected carboxylic acid that can be unmasked under mild acidic conditions for subsequent conjugation.
This guide provides a comprehensive, self-validating workflow for utilizing this reagent, comparing it against common alternatives, and validating the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Mechanistic Causality: Why Choose Tert-Butyl 4-Isocyanatobutanoate?
When designing a synthetic route, the choice of linker functional groups fundamentally alters the downstream reaction conditions and the biological stability of the product.
-
Isocyanate vs. NHS-Ester: Isocyanates react with primary amines to form highly stable urea linkages. Ureas are significantly more resistant to enzymatic degradation and hydrolysis than the amide bonds formed by traditional N-Hydroxysuccinimide (NHS) esters.
-
Tert-Butyl vs. Ethyl/Methyl Ester: The tert-butyl ester is cleaved via acidolysis (e.g., using Trifluoroacetic acid, TFA), generating gaseous isobutylene as a byproduct[1]. This avoids the need for aqueous saponification (using LiOH or NaOH) required by ethyl esters, which can inadvertently hydrolyze sensitive functional groups elsewhere in the target molecule[2].
Quantitative Comparison of Linker Alternatives
| Feature | Tert-Butyl 4-Isocyanatobutanoate | Ethyl 4-Isocyanatobutanoate | NHS-Butyrate (Amine-Reactive) |
| Reactive Group | Isocyanate (-NCO) | Isocyanate (-NCO) | NHS-Ester |
| Linkage Formed | Urea (with amines) | Urea (with amines) | Amide (with amines) |
| Protecting Group | Tert-Butyl Ester | Ethyl Ester | None (Direct coupling) |
| Deprotection Method | Mild Acid (TFA or H3PO4) | Strong Base (LiOH/NaOH) | N/A |
| Byproducts | Isobutylene (gas) | Ethanol | N-Hydroxysuccinimide |
| Moisture Sensitivity | High (Forms symmetric ureas) | High (Forms symmetric ureas) | Moderate (Hydrolyzes to acid) |
Self-Validating Experimental Protocol
To ensure scientific integrity, every synthetic step must be coupled with a specific analytical readout (LC-MS) that unequivocally confirms success before proceeding. The following protocol establishes a self-validating loop for urea formation and subsequent deprotection.
Phase 1: Urea Formation and Validation
Isocyanates are highly sensitive to moisture. They react with water to form unstable carbamic acids that rapidly decarboxylate into amines; these newly formed amines then react with another isocyanate molecule to form unwanted symmetric urea by-products[3]. Therefore, rigorous anhydrous conditions are mandatory.
Step-by-Step Methodology:
-
Preparation: Dissolve the target primary amine (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (N2 or Argon). Ensure all solvents are rigorously dried over molecular sieves[3].
-
Addition: Add tert-butyl 4-isocyanatobutanoate (1.1 eq) dropwise at 0°C. The slight excess compensates for trace moisture consumption[3].
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
LC-MS Validation: Withdraw a 5 µL aliquot, dilute in LC-MS grade Acetonitrile, and inject into an ESI-LC-MS system.
-
Causality & Interpretation: You are monitoring the disappearance of the starting amine mass. The successful formation of the protected urea intermediate will yield an [M+H]+ peak corresponding to the mass of the amine plus 185.11 Da. The use of LC-MS is highly validated for the quantitative determination of isocyanate-derived ureas[4].
-
Phase 2: Orthogonal Deprotection
Once the intact urea linkage is validated, the tert-butyl group is removed to expose the free carboxylic acid for the next synthetic step.
Step-by-Step Methodology:
-
Solvent Exchange: Evaporate the reaction solvent under reduced pressure. Resuspend the crude protected urea in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA).
-
Expert Insight: For highly acid-sensitive substrates where TFA might cause degradation, 85% aqueous phosphoric acid can be substituted as a highly effective, environmentally benign alternative for tert-butyl ester deprotection[5].
-
-
Cleavage: Stir at room temperature for 1-2 hours. The acid catalyzes the protonation of the ester carbonyl, leading to the elimination of the tert-butyl cation, which subsequently deprotonates to form isobutylene gas[1].
-
LC-MS Validation: Withdraw a 5 µL aliquot, evaporate the TFA under a stream of N2, reconstitute in Acetonitrile, and analyze.
-
Causality & Interpretation: The mass spectrum will show a characteristic mass shift of -56 Da from the protected intermediate, corresponding to the loss of the isobutylene group[2]. The new peak represents the free carboxylic acid [M - 56 + H]+.
-
Workflow Visualization
Workflow: Synthesis and MS validation of tert-butyl 4-isocyanatobutanoate conjugates.
Advanced Mass Spectrometry Troubleshooting
When validating these reactions, chromatographers must account for specific ionization artifacts:
-
In-Source Fragmentation: Tert-butyl esters are notoriously prone to in-source fragmentation during Electrospray Ionization (ESI). You may observe a false "deprotected" peak (-56 Da) in the spectrum of the intact protected intermediate. To differentiate true deprotection from in-source fragmentation, rely on the LC retention time: the true free carboxylic acid will elute significantly earlier (due to increased polarity) than the protected ester[2].
-
Identifying Moisture Contamination: If rigorous anhydrous conditions were not maintained, a prominent peak at m/z 345.2 [2M - CO2 + H]+ may appear. This corresponds to the symmetric urea formed by two molecules of tert-butyl 4-isocyanatobutanoate reacting with a single water molecule[3].
References
-
Monitoring t-Butyl Ester Deprotection Reactions - Benchchem. 2
-
Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers - ACS Publications. 5
-
A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed. 4
-
Minimizing urea by-product formation in isocyanate reactions - Benchchem. 3
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - StackExchange. 1
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comparison of Tert-butyl 4-isocyanatobutanoate with other isocyanate linkers
An In-Depth Comparative Guide to Tert-butyl 4-isocyanatobutanoate and Other Isocyanate Linkers in Bioconjugation
Introduction: The Critical Role of Linkers in Modern Drug Development
In the landscape of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs), the linker is not merely a bridge but a critical determinant of a drug's success.[][2] It governs the stability, pharmacokinetics, and ultimate efficacy of the conjugate, dictating when and where a potent payload is released.[3][4] Among the diverse chemical entities used for this purpose, isocyanates offer a powerful method for forming stable covalent bonds with biomolecules.
This guide provides a detailed comparison of tert-butyl 4-isocyanatobutanoate, a versatile heterobifunctional linker, against other common isocyanate linkers. We will explore the underlying chemical principles, compare performance based on structural differences, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.
Pillar 1: The Fundamental Chemistry of Isocyanate Linkers
The isocyanate group (–N=C=O) is a highly reactive electrophile, readily forming covalent bonds with various nucleophiles present on biomolecules.[5] This reactivity is the cornerstone of its utility as a linker.
-
Reaction with Amines: The most common target for isocyanate linkers on proteins is the ε-amino group of lysine residues. The reaction yields a highly stable urea linkage.[5]
-
Reaction with Alcohols: Isocyanates can also react with hydroxyl groups, such as those on serine, threonine, or tyrosine residues, to form carbamate linkages.[6][7]
-
Reaction with Thiols: Reaction with cysteine residues results in the formation of S-thiocarbamate bonds.[5]
A primary challenge in working with isocyanates is their sensitivity to water. The isocyanate group can be hydrolyzed to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide.[8][9][10] This necessitates careful control of reaction conditions, typically requiring anhydrous organic co-solvents and non-amine-based buffers.[11]
Pillar 2: A Focused Look at Tert-butyl 4-isocyanatobutanoate
Tert-butyl 4-isocyanatobutanoate is distinguished by its unique structure, which combines a reactive isocyanate with a protected carboxylic acid. This heterobifunctional nature unlocks multi-step bioconjugation strategies.
Structure and Unique Features:
-
Isocyanate Group: Provides the primary conjugation handle for reaction with protein nucleophiles.
-
Butyl Spacer: An aliphatic chain that separates the functional groups, potentially reducing steric hindrance.
-
Tert-butyl Ester: A protecting group for a carboxylic acid. This group is stable under the conditions required for the isocyanate conjugation but can be selectively cleaved later under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a free carboxyl group. This newly exposed group can then be used for secondary conjugation, for example, by coupling to another molecule using carbodiimide (EDC) chemistry.
This dual functionality makes it an invaluable tool for creating complex conjugates, such as attaching both a targeting moiety and a diagnostic probe to the same molecule.
Pillar 3: Comparative Analysis with Alternative Linkers
The selection of a linker is a critical decision in conjugate design. Tert-butyl 4-isocyanatobutanoate's performance is best understood in comparison to other linker classes.
Comparison with Other Isocyanate Linkers
| Linker Class | Example(s) | Key Characteristics & Comparison Points |
| Monofunctional Aliphatic | Butyl Isocyanate, Tert-butyl 4-isocyanatobutanoate | Reactivity: Moderate and generally selective for amines. Key Feature: Tert-butyl 4-isocyanatobutanoate stands out due to its latent carboxyl functionality, offering a strategic advantage for multi-step conjugations over simple monofunctional isocyanates. |
| Difunctional Aliphatic | Hexamethylene diisocyanate (HDI) | Reactivity: Possesses two isocyanate groups, enabling intermolecular or intramolecular crosslinking of proteins.[11] Use Case: Primarily used for creating protein oligomers or for surface modification, a different application than the targeted payload attachment facilitated by our focus linker. |
| Difunctional Aromatic | Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI) | Reactivity: More reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring.[12] Drawbacks: Known respiratory and dermal sensitizers, which can lead to immunogenic responses against the conjugate.[11] This makes them less suitable for in-vivo therapeutic applications compared to aliphatic linkers. |
| Blocked Isocyanates | Malonate-blocked isocyanates | Reactivity: The isocyanate group is "capped" with a blocking agent, rendering it inert at room temperature.[13] Reactivity is triggered by heat, which deblocks the isocyanate. Advantage: Offers enhanced stability for formulation and storage, and allows for controlled, triggered conjugation. This contrasts with the immediate reactivity of unblocked isocyanates.[12] |
Comparison with Non-Isocyanate Linkers
The linkages formed by isocyanates must also be compared to those created by other common bioconjugation chemistries.
| Linkage Type | Formed From | Relative Stability | Key Considerations |
| Urea | Isocyanate + Amine | Very High | Considered one of the most stable linkages in bioconjugation. The additional N-H bond in ureas compared to carbamates allows for stronger hydrogen bonding networks, contributing to greater stability.[14][15] |
| Carbamate | Isocyanate + Alcohol | High | Generally more stable than esters but can be designed for enzymatic or pH-sensitive cleavage, making them useful as cleavable linkers in ADCs.[16][17] |
| Amide | NHS Ester + Amine | Very High | The gold standard for stable, non-cleavable linkers.[18] Its stability is comparable to that of a urea bond. |
| Thiosuccinimide | Maleimide + Thiol | Conditionally Stable | Prone to retro-Michael addition in circulation, leading to premature payload loss and exchange with albumin.[18] This instability is a significant drawback compared to the robust covalent bonds formed by isocyanates. |
Pillar 4: Experimental Protocols and Data
Trustworthy science relies on robust and reproducible methodologies. The following protocols provide a framework for utilizing and evaluating isocyanate linkers.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the stability of different linker-protein conjugates.
Caption: Experimental workflow for comparing ADC linker stability.
Protocol 1: General Procedure for Antibody Conjugation
This protocol describes a general method for conjugating tert-butyl 4-isocyanatobutanoate to an antibody.
Objective: To covalently link the isocyanate to lysine residues on an antibody.
Materials:
-
Antibody (e.g., IgG) at 5-10 mg/mL.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0. Causality: A non-amine buffer is critical to prevent the isocyanate from reacting with the buffer components instead of the antibody.[11] The slightly alkaline pH deprotonates lysine ε-amino groups, enhancing their nucleophilicity.
-
Tert-butyl 4-isocyanatobutanoate.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Quenching Buffer: 1M Tris-HCl, pH 8.0.
-
Purification: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25).
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into the Conjugation Buffer to remove any storage buffers containing amines (e.g., Tris). Adjust the final concentration to 5-10 mg/mL.
-
Linker Preparation: Prepare a 10 mM stock solution of tert-butyl 4-isocyanatobutanoate in anhydrous DMSO immediately before use. Causality: The linker is moisture-sensitive, and preparing the stock solution fresh in an anhydrous solvent minimizes hydrolysis.[19]
-
Conjugation Reaction: Add a 10-fold to 20-fold molar excess of the linker stock solution to the stirred antibody solution. The optimal ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to react with and neutralize any excess isocyanate linker. Incubate for 30 minutes.
-
Purification: Purify the resulting antibody conjugate from excess linker and reaction byproducts using an SEC column equilibrated with the desired final storage buffer (e.g., PBS pH 7.4).
-
Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Comparative Plasma Stability Assay
This protocol provides a method to compare the stability of different linker-conjugates in plasma.
Objective: To quantify the premature release of a payload from a conjugate in a biologically relevant medium.[2]
Procedure:
-
Preparation: Dilute the purified antibody conjugates (e.g., one made with an isocyanate linker and a control made with a maleimide linker) to a final concentration of 100 µg/mL in human plasma.
-
Incubation: Incubate the samples in a water bath at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately freeze the collected samples at -80°C to stop any further degradation.
-
Analysis: Analyze the samples to determine the concentration of the intact conjugate. An affinity-capture ELISA that detects both the antibody and the conjugated payload is a common method. Alternatively, LC-MS can be used to measure the average DAR at each time point.
-
Data Interpretation: Plot the percentage of intact conjugate or average DAR against time for each linker type. A slower rate of decline indicates higher stability in plasma.
Conclusion and Future Outlook
Isocyanate linkers provide a robust method for creating highly stable urea and carbamate linkages in bioconjugation. While sensitive to hydrolysis, proper experimental control allows for efficient and reliable conjugation.
Tert-butyl 4-isocyanatobutanoate carves a unique niche within this class. It is not merely a tool for attachment but a strategic component for multi-step synthesis. Its ability to introduce a protected, latent functional group offers a level of synthetic versatility that is unmatched by simple monofunctional or crosslinking isocyanates. For researchers developing complex, multifunctional biologics, this linker provides a distinct advantage.
The choice of a linker is never a one-size-fits-all solution.[3] A thorough understanding of the chemical properties, stability, and unique functionalities of linkers like tert-butyl 4-isocyanatobutanoate is essential for the rational design of the next generation of targeted therapies.
References
-
Biotech Informers. (2023, February 27). Cleavable Vs. Non-Cleavable Linkers in ADCs. Available from: [Link]
-
Tse, C. S., & Pesce, A. J. (n.d.). Chemical Characterization of Isocyanate-Protein Conjugates. CDC Stacks. Available from: [Link]
-
McPherson, O. M., et al. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. Bioconjugate Chemistry. Available from: [Link]
-
Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available from: [Link]
- Zhao, R. (2004). The use of isocyanate linkers to make hydrolyzable active agent biopolymer conjugates. Google Patents.
-
He, Z. A., & Blank, W. J. (n.d.). Crosslinking with Malonate Blocked Isocyanates and With Melamine Resins. King Industries Inc. Available from: [Link]
-
Preuss, R. (n.d.). Schematic hydrolysis of an aromatic isocyanate and subsequent formation of a substituted urea. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Side reaction with amine groups via isocyanate generation. Available from: [Link]
-
McPherson, O. M., et al. (2023). A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules. PubMed. Available from: [Link]
-
Villalobos-García, D. S., et al. (n.d.). New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. PMC. Available from: [Link]
-
Koniev, O., & Wagner, A. (2025). Methods for Conjugating Antibodies with Quantum Dots. MDPI. Available from: [Link]
-
Raspoet, G., et al. (1998). Experimental and Theoretical Evidence for a Concerted Catalysis by Water Clusters in the Hydrolysis of Isocyanates. PubMed. Available from: [Link]
-
Rady, A. C. M., et al. (n.d.). Stability studies of amide and carbamate-based BCN probes 15 and 16, respectively, and ether probe 17 in different cancer cell lines over time. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). Tert-butyl 4-isocyanatobutanoate (C9H15NO3). PubChemLite. Available from: [Link]
-
ResearchGate. (n.d.). Protein modifications by the isocyanate formation from α‐amino hydroxamic acids. Available from: [Link]
-
ResearchGate. (2025, April 8). (PDF) Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Available from: [Link]
-
CDC Stacks. (n.d.). Comparative analyses of methods used to prepare diisocyanate conjugates; implications in clinical assay development. Available from: [Link]
-
De Zwart, F. J., et al. (n.d.). Diazirine-Functionalized Polyurethane Crosslinkers for Isocyanate-Free Curing of Polyol-Based Coatings. PMC. Available from: [Link]
-
Niewiadomski, K., & Abdellatif, A. A. H. (n.d.). Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies. PMC. Available from: [Link]
-
Li, J., et al. (2021). Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. Frontiers in Chemistry. Available from: [Link]
-
Spagnuolo, C. (2023, December 13). Exploring the Optimization of Linker Chemistries for ADCs. BioPharm International. Available from: [Link]
-
FluoroFinder. (2025, June 11). Antibody Conjugation Techniques. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 6). The Crucial Role of Tert-Butyl Isocyanate in Modern Organic Synthesis. Available from: [Link]
-
ResearchGate. (n.d.). Hydrolysis reaction of isocyanate. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Catalyzed reaction of isocyanates (RNCO) with water. Available from: [Link]
-
Wang, S., et al. (2022). Solvation and Hydrolysis Reaction of Isocyanic Acid at the Air-Water Interface: A Computational Study. PubMed. Available from: [Link]
- Google Patents. (n.d.). CN108395383B - Synthesis method of tert-butyl isocyanate.
-
Kim, S., et al. (2020). Reactivity and Curing Efficiency of Isocyanate Cross-Linkers with Imidazole-Based Blocking Agents for Low-Temperature Curing of Automotive Clearcoats. MDPI. Available from: [Link]
-
ResearchGate. (n.d.). Effect of isocyanate crosslinkers blocked with amine derivatives on rheological and crosslinking characteristics of automotive clearcoats. Available from: [Link]
-
Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. Available from: [Link]
-
Kautschuk Group. (n.d.). Isocyanate Types. Available from: [Link]
-
National Center for Advancing Translational Sciences. (n.d.). TERT-BUTYL ISOCYANATE. Inxight Drugs. Available from: [Link]
-
PUdaily. (2023, July 12). Difference between polycarbodiimide crosslinker and isocyanate crosslinker. Available from: [Link]
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Comparative Guide: Tert-butyl 4-isocyanatobutanoate vs. NHS Esters in Advanced Bioconjugation and Linker Synthesis
As the complexity of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—increases, the limitations of traditional bioconjugation chemistries become apparent. While N-hydroxysuccinimide (NHS) esters have long served as the gold standard for simple, single-step aqueous amine conjugation, they often fail in complex, multi-step synthetic workflows due to their inherent hydrolytic instability and lack of orthogonal control[1].
For researchers and drug development professionals engineering sophisticated heterobifunctional linkers, Tert-butyl 4-isocyanatobutanoate (CAS: 76197-90-5) offers a powerful alternative. By combining the highly efficient, addition-driven reactivity of an isocyanate with the strategic masking of a tert-butyl protected carboxylate, this reagent provides superior linkage stability and precise control over multi-step synthetic sequences[2],[3].
This guide objectively compares the mechanistic performance, stability, and synthetic utility of Tert-butyl 4-isocyanatobutanoate against traditional NHS esters, supported by established chemical principles and self-validating experimental protocols.
Mechanistic Comparison: The Causality of Stability and Control
To understand the advantages of Tert-butyl 4-isocyanatobutanoate, we must first analyze the fundamental reaction pathways and the resulting chemical bonds.
The NHS Ester Limitations
NHS esters react with primary amines via nucleophilic acyl substitution . The amine attacks the carbonyl carbon, forming an amide bond and releasing N-hydroxysuccinimide as a leaving group[4]. While amide bonds are generally stable, the NHS ester itself is highly susceptible to competing hydrolysis in aqueous environments. The half-life of an NHS ester is merely 4 to 5 hours at pH 7.0 (0°C) and plummets to less than 10 minutes at pH 8.6[1]. In multi-step organic synthesis, carrying an active NHS ester through intermediate purification steps often results in significant yield loss due to premature degradation.
The Isocyanate and Tert-Butyl Advantage
Tert-butyl 4-isocyanatobutanoate reacts with primary amines via nucleophilic addition to the isocyanate carbon, forming a urea linkage (-NH-CO-NH-)[5]. This pathway offers two distinct advantages:
-
Linkage Stability: The urea bond benefits from dual resonance stabilization from two adjacent nitrogen atoms, making it significantly more resistant to enzymatic cleavage and hydrolytic degradation than a standard amide bond[2].
-
Orthogonal Protection: The molecule features a tert-butyl ester at the opposite terminus. Unlike an active NHS ester, the tert-butyl group is completely inert to nucleophiles and basic conditions. This allows chemists to perform the isocyanate-amine conjugation, purify the intermediate without fear of hydrolysis, and subsequently unmask the carboxylic acid using strong acid (e.g., Trifluoroacetic acid, TFA) only when ready for the next synthetic step.
Figure 1: Reaction pathway comparison between NHS esters and Isocyanates.
Quantitative Data Presentation
The following tables summarize the physicochemical properties and synthetic utility of both reagent classes to guide your experimental design.
Table 1: Reactivity and Stability Profile
| Feature | Traditional NHS Esters | Tert-butyl 4-isocyanatobutanoate |
| Reactive Group | N-Hydroxysuccinimide ester | Isocyanate |
| Primary Target | Primary Amines (unprotonated) | Primary/Secondary Amines[5] |
| Resulting Linkage | Amide | Urea |
| Reaction Mechanism | Nucleophilic Acyl Substitution | Nucleophilic Addition |
| Reagent Stability (Aqueous) | Low ( t1/2 = 10 min at pH 8.6)[1] | Low (Hydrolyzes to amine)[4] |
| Reagent Stability (Organic) | Moderate (Prone to degradation) | High (Stable in anhydrous DCM/DMF) |
| Linkage Stability | High | Very High (Protease resistant) |
Table 2: Synthetic Utility in Linker Engineering
| Feature | Traditional NHS Esters | Tert-butyl 4-isocyanatobutanoate |
| Multi-Step Compatibility | Poor (Requires immediate use) | Excellent (Orthogonally protected) |
| Byproduct Generation | Yes (NHS leaving group) | No (100% atom economy for addition) |
| Deprotection Required? | No | Yes (TFA required to yield free acid) |
| Ideal Application | Final-stage aqueous protein labeling | Early-stage PROTAC/ADC linker synthesis |
Workflow Validation: Orthogonal Linker Synthesis
When synthesizing a PROTAC or a complex ADC linker, premature reactivity is the enemy of yield. Tert-butyl 4-isocyanatobutanoate acts as a self-validating system: the intact tert-butyl group allows for rigorous intermediate characterization (via LC-MS or NMR) before the molecule is committed to the final conjugation step.
Figure 2: Multi-step orthogonal synthesis workflow utilizing Tert-butyl 4-isocyanatobutanoate.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols detail the optimal conditions for utilizing Tert-butyl 4-isocyanatobutanoate in organic synthesis. These methods are designed to prevent the moisture-driven side reactions that commonly plague isocyanate chemistry[5].
Protocol A: Formation of the Protected Urea Linkage
Objective: Covalently attach Tert-butyl 4-isocyanatobutanoate to a target primary amine while preserving the tert-butyl ester.
Materials:
-
Target amine compound (1.0 equivalent)
-
Tert-butyl 4-isocyanatobutanoate (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents, only if the amine is a salt)
Step-by-Step Procedure:
-
Preparation: Dissolve the target amine (1.0 eq) in anhydrous DCM under an inert nitrogen or argon atmosphere. Causality: Isocyanates react with water to form unstable carbamic acids that decarboxylate into amines, leading to unwanted symmetric urea byproducts. Anhydrous conditions are critical.
-
Base Addition: If the amine is an HCl or TFA salt, add DIPEA (2.0 eq) and stir for 5 minutes to generate the free base.
-
Conjugation: Add Tert-butyl 4-isocyanatobutanoate (1.1 eq) dropwise to the solution at room temperature.
-
Incubation: Stir the reaction at room temperature for 2–4 hours. Monitor reaction progress via TLC or LC-MS. The reaction is typically rapid and does not require a catalyst[5].
-
Workup: Quench the reaction with a small amount of methanol (to consume unreacted isocyanate). Concentrate under reduced pressure and purify via flash chromatography.
Protocol B: Orthogonal Deprotection of the Tert-Butyl Ester
Objective: Unmask the carboxylic acid for downstream conjugation (e.g., converting it to an active ester for protein attachment).
Materials:
-
Purified intermediate from Protocol A
-
Trifluoroacetic acid (TFA)
-
Anhydrous DCM
Step-by-Step Procedure:
-
Solvation: Dissolve the purified tert-butyl protected urea intermediate in anhydrous DCM.
-
Acidification: Add TFA to achieve a final concentration of 20–50% (v/v) TFA in DCM.
-
Cleavage: Stir at room temperature for 1–2 hours. Causality: The acidic environment protonates the ester oxygen, leading to the elimination of isobutylene gas and leaving behind the free carboxylic acid.
-
Validation (Self-Validating Step): Analyze an aliquot via LC-MS. The successful deprotection is confirmed by a distinct mass shift of -56 Da (loss of isobutylene).
-
Isolation: Evaporate the solvent and excess TFA under a stream of nitrogen, followed by high vacuum to yield the free carboxylic acid, ready for subsequent activation (e.g., using EDC/NHS or HATU).
Strategic Recommendations for Application Scientists
While NHS esters remain the undisputed champions for late-stage, aqueous labeling of native proteins (where organic solvents cannot be used), they are a liability during the early stages of complex linker construction.
For drug development professionals synthesizing PROTACs, molecular glues, or ADC linkers, Tert-butyl 4-isocyanatobutanoate is the superior choice. It allows you to lock in a highly stable, protease-resistant urea bond early in the synthetic route[2], while the robust tert-butyl group acts as a reliable placeholder, protecting the carboxylate until you are strategically ready to deploy it.
References
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates Source: Chemical Science (RSC Publishing) URL: [Link]
-
Amine with isocyanate : r/chemistry Source: Reddit (Chemistry Community Discussions) URL:[Link]
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02973H [pubs.rsc.org]
- 3. CAS:197368-00-6, Di-tert-butyl 4-(3-(tert-butoxy)-3-oxopropyl)-4-isocyanatoheptanedioate-毕得医药 [bidepharm.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. reddit.com [reddit.com]
A Senior Application Scientist's Guide: Tert-butyl 4-isocyanatobutanoate vs. Isothiocyanates for Bioconjugation
In the landscape of bioconjugation, the covalent attachment of molecules to proteins, antibodies, and other biomolecules is a foundational technique. The choice of reactive chemistry is a critical determinant of a conjugate's stability, functionality, and ultimate performance in therapeutic and diagnostic applications. This guide provides a detailed, evidence-based comparison between two prominent amine-reactive functionalities: the isocyanate group, as exemplified by tert-butyl 4-isocyanatobutanoate, and the well-established isothiocyanate group, familiar to researchers through reagents like Fluorescein Isothiocyanate (FITC).
The Core Chemistry: A Tale of Urea vs. Thiourea Linkages
The fundamental difference between these two classes of reagents lies in the electrophilic atom that reacts with the primary amines (ε-amino group of lysine or the N-terminus) of a biomolecule. This seemingly small difference—oxygen versus sulfur—has significant implications for reaction kinetics and the stability of the resulting covalent bond.
-
Isocyanates (-N=C=O): The carbon atom of the isocyanate group is highly electrophilic and readily attacked by the nucleophilic amine. This reaction forms an exceptionally stable urea linkage (-NH-CO-NH-). Isocyanates are known for their high reactivity, which can be both an advantage and a challenge.[1][2]
-
Isothiocyanates (-N=C=S): The isothiocyanate group reacts similarly with amines to form a thiourea linkage (-NH-CS-NH-).[3][4][5] While a robust bond, the thiourea linkage has recently come under scrutiny for potential instability under certain biological or experimental conditions, such as in the development of radiopharmaceuticals where it can be susceptible to radiolysis.[6][7]
Caption: Reaction of a protein's primary amine with an isocyanate versus an isothiocyanate.
Kinetics, Conditions, and Stability: A Balancing Act
The operational differences between these reagents are stark and must be matched to the specific biomolecule and application. The high reactivity of isocyanates translates to faster reaction times but also a greater susceptibility to hydrolysis in aqueous buffers, which is a competing and undesirable side reaction. Isothiocyanates are generally more stable in aqueous media, allowing for longer reaction times, which can sometimes be beneficial for controlled labeling.
Table 1: Comparative Analysis of Isocyanate vs. Isothiocyanate Bioconjugation
| Feature | Tert-butyl 4-isocyanatobutanoate (Isocyanate) | Isothiocyanates (e.g., FITC) |
| Reactive Group | -N=C=O | -N=C=S |
| Resulting Bond | Urea | Thiourea |
| Optimal Reaction pH | 7.5 - 8.5 | 9.0 - 9.5[3][8] |
| Reaction Speed | Fast (typically 1-2 hours) | Moderate to Slow (2 hours to overnight)[3][9] |
| Aqueous Stability | Moderate; sensitive to hydrolysis | High |
| Linkage Stability | Very High | High, but can be labile under certain conditions[6][7] |
| Key Advantage | Speed, exceptional linkage stability, latent functionality | Higher reagent stability in water, well-established protocols |
The choice of pH is a critical parameter. Isothiocyanate conjugation requires a pH of 9.0-9.5 to ensure the lysine amine is sufficiently deprotonated and nucleophilic.[3][8] However, some proteins may lose activity or denature at this elevated pH. Isocyanates can react efficiently at a more neutral pH (7.5-8.5), offering a milder alternative for sensitive biomolecules.
The Differentiating Feature: Latent Functionality of Tert-butyl 4-isocyanatobutanoate
The most significant advantage of tert-butyl 4-isocyanatobutanoate lies in its eponymous ester group. The tert-butyl ester is a robust protecting group that is stable to the slightly basic conditions of the initial amine conjugation.[10][11] However, it can be selectively and cleanly cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA) to reveal a terminal carboxylic acid.[12][13][14]
This "masked" carboxylate transforms the reagent from a simple linker into a versatile platform for multi-step bioconjugation. After the initial labeling of amines, the newly deprotected carboxylate can be activated (e.g., with EDC/NHS chemistry) for conjugation to a second molecule, enabling the construction of more complex architectures like antibody-drug conjugates (ADCs) or PROTACs.
Sources
- 1. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. "A Comparative Study of Isocyanates and Isothiocyanates via One Electro" by Mark Alan Servos [ir.library.illinoisstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. timothyspringer.org [timothyspringer.org]
- 9. youdobio.com [youdobio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Validation of Tert-butyl 4-isocyanatobutanoate Conjugation: A Comparative Application Guide
In the development of antibody-drug conjugates (ADCs), PROTACs, and functionalized biomaterials, the selection and validation of heterobifunctional linkers are critical.1 (molecular formula C₉H₁₅NO₃) acts as a highly efficient linker featuring an amine-reactive isocyanate group and a tert-butyl-protected carboxylic acid[1].
This guide provides an objective comparison of this isocyanate linker against traditional NHS-ester and isothiocyanate alternatives. It details the spectroscopic causality required to validate its conjugation to primary amines, ensuring that your experimental protocols form a self-validating system.
Mechanistic Causality: Why Spectroscopic Tracking Works
The conjugation of an isocyanate to a primary amine (such as a lysine residue on a protein) yields a highly stable 2[2]. Unlike condensation reactions driven by NHS esters, this is a direct nucleophilic addition, meaning no leaving group byproducts are generated.
1. FTIR Spectroscopy (Kinetic Validation): The isocyanate (-N=C=O) group possesses a large dipole moment, producing an unusually intense and broad asymmetric stretching peak between3[3]. Because this frequency lies in a "quiet" region of the infrared spectrum—free from interfering biological functional groups—the disappearance of the 2270 cm⁻¹ peak serves as an unambiguous, real-time marker for. Concurrently, the formation of the urea bond is confirmed by the emergence of a carbonyl (C=O) stretch at 4[4].
2. NMR Spectroscopy (Structural Validation): The tert-butyl ester is not merely a protecting group; it acts as a built-in NMR probe. The nine equivalent methyl protons of the tert-butyl group generate a massive, sharp singlet at 5 in ¹H NMR[5]. Because of the rapid internal rotation of the tert-butyl group, this signal remains narrow and highly intense even when the linker is conjugated to large, slowly tumbling macromolecules, allowing for6 at low micromolar concentrations[6].
Workflow for isocyanate-amine conjugation and orthogonal spectroscopic validation.
Comparative Analysis: Isocyanates vs. NHS Esters vs. Isothiocyanates
When designing a conjugation workflow, researchers must weigh reaction kinetics, bond stability, and spectroscopic trackability. While 7 are traditional workhorses for amine targeting[7], isocyanates provide superior atom economy and distinct kinetic advantages.
| Feature | Tert-butyl 4-isocyanatobutanoate | NHS-Ester Alternative | Isothiocyanate Alternative |
| Reactive Group | Isocyanate (-NCO) | NHS Ester (-CO-NHS) | Isothiocyanate (-NCS) |
| Bond Formed | Urea | Amide | Thiourea |
| Byproducts | None (100% atom economy) | N-Hydroxysuccinimide | None |
| Linkage Stability | Very High (Urea) | Very High (Amide) | Moderate (Thiourea is pH sensitive) |
| Optimal Reaction pH | 7.0 - 8.0 | 7.2 - 8.5 | 9.0 - 9.5 |
| Primary IR Marker | Loss of 2270 cm⁻¹ (-NCO) | Loss of 1740 cm⁻¹ (NHS C=O) | Loss of ~2100 cm⁻¹ (-NCS) |
Data synthesized from comparative stability and reactivity studies 8, 9.
Self-Validating Experimental Protocol
This methodology ensures that the conjugation of Tert-butyl 4-isocyanatobutanoate to a model protein or peptide is analytically confirmed at every stage, removing the guesswork from bioconjugation.
Materials Required
-
Target amine-containing molecule (e.g., peptide or protein).
-
Tert-butyl 4-isocyanatobutanoate (stored strictly under inert gas).
-
Anhydrous DMSO or DMF (dried over 3 Å molecular sieves)[10].
-
Amine-free reaction buffer (e.g., 100 mM PBS, pH 7.5)[9].
Step 1: Reagent Preparation
-
Action: Dissolve Tert-butyl 4-isocyanatobutanoate in anhydrous DMSO to create a 100 mM stock solution immediately before use.
-
Causality: Isocyanates are highly moisture-sensitive. If exposed to water prematurely, they hydrolyze to form primary amines, which subsequently react with unhydrolyzed isocyanates to form inert, symmetric ureas. Preparing the stock in anhydrous solvent prevents this degradation[10].
Step 2: Conjugation and Real-Time FTIR Monitoring
-
Action: Prepare the target protein at 5-10 mg/mL in the amine-free PBS buffer. Add the isocyanate stock solution at a 10-fold molar excess.
-
Causality: Primary amine buffers such as Tris or glycine must be strictly avoided, as they will competitively consume the isocyanate[9].
-
Action: Using a fiber-optic ATR-FTIR probe, monitor the reaction mixture. Track the asymmetric -N=C=O stretch at 2270 cm⁻¹. Incubate at room temperature until the 2270 cm⁻¹ peak completely disappears (typically 30-60 minutes).
-
Causality: Monitoring the 2270 cm⁻¹ peak prevents premature quenching and ensures maximum yield. Its complete disappearance confirms that the highly reactive isocyanate has been fully consumed.
Step 3: Purification
-
Action: Remove unreacted linker byproducts (if any hydrolysis occurred) and DMSO using a size-exclusion chromatography (SEC) column or dialysis against a suitable storage buffer.
Step 4: NMR and LC-MS Characterization
-
Action (LC-MS): Analyze the purified conjugate. Look for a mass shift corresponding exactly to the mass of the linker (+185.1 Da).
-
Causality: Because isocyanate conjugation is an addition reaction, the exact mass shift confirms conjugation without the loss of any leaving groups[2].
-
Action (¹H NMR): Exchange the conjugate into a D₂O-based buffer. Acquire a 1D ¹H NMR spectrum.
-
Causality: The presence of a sharp, intense singlet at ~1.4 ppm confirms that the tert-butyl ester protecting group remains intact[5][6]. Furthermore, the shift of the adjacent methylene protons confirms the structural transition from an isocyanate to a urea linkage.
References
-
Remspec Corporation. "Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe". [Link]
-
NIH PMC. "Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates". [Link]
-
PubChemLite. "Tert-butyl 4-isocyanatobutanoate (C9H15NO3)". [Link]
-
NIH PMC. "Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes". [Link]
-
Piasek & Urbanski. "The Infra-red Absorption Spectrum and Structure of Urea". [Link]
-
ResearchGate. "Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines". [Link]
-
Spectroscopy Online. "Infrared Spectroscopy of Polymers XIII: Polyurethanes".[Link]
-
Doc Brown's Chemistry. "mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea". [Link]
-
NIH PMC. "Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein".[Link]
Sources
- 1. PubChemLite - Tert-butyl 4-isocyanatobutanoate (C9H15NO3) [pubchemlite.lcsb.uni.lu]
- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 5. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
Assessing the In-Vitro Stability of Tert-Butyl 4-Isocyanatobutanoate Linkers: A Comparative Guide
Executive Summary
In the development of bioconjugates—ranging from targeted Antibody-Drug Conjugates (ADCs) to functionalized biomaterials—the selection of the cross-linking reagent dictates both the synthetic yield and the in-vivo pharmacokinetic stability. Tert-butyl 4-isocyanatobutanoate (CAS 76197-90-5) is a highly versatile, heterobifunctional aliphatic linker. It features a highly reactive isocyanate group for amine conjugation and a tert-butyl ester that robustly protects the carboxylate moiety from premature reaction or hydrolysis during physiological assays.
This guide provides an objective, data-driven comparison of tert-butyl 4-isocyanatobutanoate against traditional NHS esters and isothiocyanates, culminating in a self-validating LC-HRMS protocol for assessing in-vitro plasma stability.
Mechanistic Causality: The Isocyanate Advantage
As a Senior Application Scientist, I frequently observe researchers defaulting to N-hydroxysuccinimide (NHS) esters for primary amine conjugation without fully weighing the hydrolytic half-life versus conjugation efficiency trade-off.
While NHS esters are the traditional workhorses of bioconjugation, their utility is fundamentally limited by competitive hydrolytic decomposition in aqueous media. Depending on the pH and temperature, NHS esters possess a half-life of merely 4–5 hours at pH 7, which plummets to a highly unstable 10 minutes at pH 8.61[1].
Conversely, isothiocyanates exhibit much stronger resistance to aqueous hydrolysis. However, the causality of their drawback lies in the final conjugate: the resulting thiourea bonds are less hydrolytically stable over time and can deteriorate in complex plasma matrices compared to standard amide linkages2[2], 3[3].
Tert-butyl 4-isocyanatobutanoate bridges this gap. The isocyanate moiety reacts rapidly with unprotonated primary amines to form a urea bond . Urea linkages are exceptionally stable in aqueous environments and plasma, often outperforming thioureas and matching or exceeding amides in biological half-life. While the isocyanate group itself is susceptible to hydrolysis (forming an amine and releasing CO₂), utilizing an aliphatic isocyanate dampens this reactivity just enough to allow efficient bioconjugation before complete degradation occurs. Furthermore, the tert-butyl ester acts as a steric shield and remains entirely stable under neutral to basic in-vitro assay conditions, requiring strong acids (e.g., trifluoroacetic acid) for deprotection.
Mechanistic pathway of isocyanate bioconjugation versus competing aqueous hydrolysis.
Comparative Analytics: Linker Performance
To facilitate objective decision-making, the following table summarizes the quantitative performance metrics of the three primary amine-reactive linker classes:
| Reagent Class | Example Linker | Optimal pH | Hydrolytic Half-life (pH 8.0) | Conjugate Bond Formed | In-Vitro Bond Stability |
| NHS Ester | Sulfo-NHS-Acetate | 7.2 – 8.5 | ~1 hour (10 min at pH 8.6) | Amide | High |
| Isothiocyanate | FITC | 8.0 – 9.5 | >10 hours | Thiourea | Moderate (Prone to deterioration) |
| Aliphatic Isocyanate | Tert-butyl 4-isocyanatobutanoate | 7.5 – 8.5 | ~Minutes to Hours | Urea | Very High (Plasma Stable) |
Self-Validating Experimental Protocol: LC-HRMS Stability Assay
To objectively assess the in-vitro stability of the tert-butyl 4-isocyanatobutanoate linker once conjugated to a model protein (e.g., an IgG antibody), a robust analytical framework is required. Simple UV-Vis methods cannot distinguish between intact linker-payloads and subtle metabolic liabilities. Therefore, we employ an intact-protein Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) approach coupled with immuno-affinity capture 4[4].
This protocol is designed as a self-validating system: it includes a 0-hour baseline to account for initial conjugation efficiency (Drug-to-Antibody Ratio, DAR) and utilizes matrix blanks to rule out endogenous interference.
Step 1: Controlled Bioconjugation
-
Buffer Exchange: Dissolve the target protein in 100 mM Sodium Bicarbonate buffer (pH 8.0) to ensure lysine residues are unprotonated and highly nucleophilic.
-
Reagent Preparation: Prepare a 10 mM stock of tert-butyl 4-isocyanatobutanoate in anhydrous DMSO immediately before use to prevent premature hydrolysis.
-
Reaction: Add a 10-fold molar excess of the linker to the protein. Incubate for 1 hour at room temperature with gentle vortexing.
-
Quenching & Purification: Quench the reaction using 50 mM Tris (pH 7.5) and purify via size-exclusion chromatography (SEC) into PBS (pH 7.4).
Step 2: In-Vitro Plasma Incubation
-
Spiking: Spike the purified conjugate into fresh mouse or human plasma to a final concentration of 50 µg/mL.
-
Aliquotting: Divide the samples into sterile tubes to avoid freeze-thaw artifacts during the time-course.
-
Incubation: Incubate at 37°C under 5% CO₂. Pull samples at predefined timepoints: 0h, 24h, 48h, and 72h.
-
Preservation: Immediately flash-freeze pulled samples at -80°C to halt any enzymatic or chemical degradation.
Step 3: Immuno-Affinity Capture (Sample Preparation)
Causality Check: Direct injection of plasma into an LC-MS system causes severe ion suppression and column fouling. We use Protein A magnetic beads to specifically isolate the conjugate from the complex plasma matrix, preserving the intact linker[4].
-
Dilute the plasma sample 1:5 in PBS containing 0.1% Tween-20.
-
Add 20 µL of pre-washed Protein A magnetic beads and incubate with gentle rotation for 2 hours at room temperature.
-
Wash the beads three times with PBS to remove unbound plasma proteins.
-
Elute the conjugate using 0.1 M Glycine-HCl (pH 2.5) and immediately neutralize with 1 M Tris (pH 8.5).
Step 4: LC-HRMS Analysis
-
Inject 5 µL of the enriched sample into an LC-HRMS system equipped with a reversed-phase column (e.g., PLRP-S).
-
Run a rapid gradient (20% to 80% Acetonitrile in water with 0.1% Formic Acid) over 10 minutes.
-
Deconvolute the raw mass spectra using intact protein analysis software to determine the mean DAR.
-
Validation & Causality: Compare the DAR at 72h to the 0h baseline. A highly stable urea bond from the tert-butyl 4-isocyanatobutanoate linker will show <5% DAR reduction, proving its superiority over ester-based linkages which routinely exhibit significant payload loss in-vitro[4].
Workflow for assessing in-vitro linker stability using affinity-capture LC-HRMS.
Conclusion
For applications demanding high in-vivo and in-vitro stability, tert-butyl 4-isocyanatobutanoate offers a compelling alternative to traditional NHS esters and isothiocyanates. By forming an irreversible urea bond, it eliminates the liability of premature conjugate cleavage, while the tert-butyl group provides a reliable, orthogonal handle for downstream synthesis. Implementing rigorous LC-HRMS stability assays ensures that these mechanistic advantages translate into measurable pharmacokinetic improvements.
References
- Benchchem.
- Chemical Society Reviews (RSC Publishing).
- Royal Society Publishing.
- MDPI. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. mdpi.com [mdpi.com]
Evaluating the Biological Activity of Proteins Modified with Tert-butyl 4-isocyanatobutanoate: A Comparative Guide
In modern bioconjugation and drug development, the precise modification of proteins is critical for designing antibody-drug conjugates (ADCs), targeted therapeutics, and diagnostic probes. Tert-butyl 4-isocyanatobutanoate is a highly specialized bifunctional linker. Its isocyanate group targets primary amines to form exceptionally stable urea linkages, while its tert-butyl protected carboxylate allows for controlled downstream deprotection and functionalization.
As a Senior Application Scientist, I have structured this guide to objectively evaluate the biological activity of proteins modified with this reagent, comparing its performance against industry-standard alternatives like N-hydroxysuccinimide (NHS) esters and isothiocyanates.
Mechanistic Foundations: Isocyanates vs. NHS Esters
To understand how a linker impacts biological activity, we must first examine the causality of the underlying conjugation chemistry.
Isocyanates are highly reactive electrophiles that preferentially target the ϵ -amino groups of lysine residues and the N-terminal α -amino group[1]. The nucleophilic addition of an amine to an isocyanate yields a urea linkage [2]. In contrast, the gold-standard NHS esters conjugate via acylation, resulting in an amide linkage [3].
While amide bonds are naturally occurring and generally stable, urea linkages offer superior resistance to enzymatic degradation in systemic circulation—a critical parameter for the pharmacokinetic half-life of therapeutic conjugates[4]. However, the high reactivity of the isocyanate group (-N=C=O) makes it highly susceptible to hydrolysis in aqueous environments, rapidly degrading into an amine and carbon dioxide[1][5]. This competing hydrolysis pathway demands precise control over reaction kinetics and pH.
Caption: Reaction pathways of isocyanate vs. NHS-ester protein modifications.
Comparative Performance Data
When evaluating biological activity, the choice of reactive group dictates not only the stability of the linkage but also the structural integrity of the protein post-modification. Isothiocyanates (like FITC) form thioureas, which are less hydrolytically stable over time compared to the ureas formed by isocyanates[6]. Furthermore, excessive modification of the protein surface can alter its isoelectric point (pI) and hydrophobicity, driving aggregation and loss of target binding[1].
The table below summarizes typical experimental outcomes when modifying a model monoclonal antibody (mAb) with different amine-reactive butyrate analogs.
Table 1: Comparative Performance of Amine-Reactive Linkers
| Parameter | Tert-butyl 4-isocyanatobutanoate | NHS-Butyrate (Standard) | Isothiocyanate Analog |
| Reactive Group | Isocyanate (-N=C=O) | NHS Ester (-COO-NHS) | Isothiocyanate (-N=C=S) |
| Linkage Formed | Urea | Amide | Thiourea |
| Optimal Reaction pH | 8.0 – 9.0[1] | 7.2 – 8.5[3] | 9.0 – 9.5[6] |
| Aqueous Half-Life (pH 8.5) | < 5 minutes[1] | ~10 minutes[3] | > 2 hours[6] |
| Linkage Stability (In Vivo) | Excellent (Protease resistant) | High (Native-like) | Moderate (Deteriorates)[6] |
| Typical Aggregation (SEC) | < 2.5% | < 2.0% | ~ 4.0% |
| Retained Binding Affinity | > 96% | > 98% | ~ 85% |
Data Interpretation: While NHS esters offer slightly easier handling due to a marginally longer aqueous half-life, Tert-butyl 4-isocyanatobutanoate provides an ultra-stable urea bond with negligible impact on the antibody's biological binding affinity, provided the reaction is carefully controlled to prevent over-conjugation.
Experimental Methodology: A Self-Validating Protocol
To ensure data integrity, every bioconjugation protocol must be a self-validating system. The following methodology incorporates critical internal controls to isolate the effects of the covalent modification from solvent-induced artifacts.
Caption: Step-by-step experimental workflow for protein conjugation and evaluation.
Phase 1: Conjugation Workflow
-
Buffer Exchange: Dialyze the target protein (e.g., 2 mg/mL) into 50 mM Sodium Borate buffer, pH 8.5.
-
Causality: Amine-containing buffers (like Tris or Glycine) will competitively consume the isocyanate. A pH of 8.5 ensures that a sufficient fraction of lysine ϵ -amines are deprotonated and nucleophilic[1].
-
-
Reagent Preparation: Dissolve Tert-butyl 4-isocyanatobutanoate in anhydrous DMSO to a 10 mM stock immediately before use.
-
Conjugation Reaction: Add the isocyanate to the protein solution at a 10-fold molar excess. Add dropwise while vortexing gently. Incubate at room temperature for 1 hour.
-
Internal Control: Prepare a "Mock-Conjugated" sample by adding an equivalent volume of pure DMSO to a separate protein aliquot. This validates that any subsequent loss in biological activity is due to the urea linkage, not solvent denaturation.
-
-
Quenching: Add 1M Glycine (pH 8.0) to a final concentration of 100 mM. Incubate for 15 minutes.
-
Causality: Residual unreacted isocyanate can crosslink proteins during concentration, leading to false-positive aggregation[1]. Glycine acts as a primary amine scavenger.
-
-
Purification: Remove excess reagents and the tert-butyl protected byproducts using a Zeba™ Spin Desalting Column or Size Exclusion Chromatography (SEC) equilibrated in PBS (pH 7.4).
Evaluating Biological Activity: Structural and Functional Assays
Once modified, the biological activity of the protein must be evaluated across two axes: structural integrity and functional target engagement.
A. Structural Integrity via SEC-HPLC
Because isocyanates neutralize the positive charge of lysine residues (converting an amine to a neutral urea), excessive modification lowers the protein's pI and increases surface hydrophobicity[1].
-
Method: Run the purified conjugate and the mock-conjugated control on an analytical SEC-HPLC column (e.g., Superdex 200).
-
Validation: A biologically active conjugate should elute at the same retention time as the unmodified control, with High Molecular Weight (HMW) aggregates remaining below 5%.
B. Functional Activity via Surface Plasmon Resonance (SPR)
To determine if the Tert-butyl 4-isocyanatobutanoate modification sterically hinders the active site or alters the paratope conformation, measure the binding kinetics ( KD ).
-
Method: Immobilize the target antigen on a CM5 sensor chip. Inject serial dilutions of the modified protein, the mock-conjugated control, and an NHS-ester modified comparative control.
-
Causality: The urea linkage introduces a distinct hydrogen-bonding donor/acceptor profile compared to an amide bond. If critical lysines within the Complementarity-Determining Regions (CDRs) are modified, the rigid urea structure may alter the on-rate ( kon ) differently than an NHS-ester modification. Comparing the KD of the isocyanate-modified protein to the mock control isolates the functional impact of the specific chemical linkage.
References
- BenchChem. "Technical Support Center: Improving the Stability of Isocyanate-Protein Conjugates." Benchchem.com.
- "Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins." PMC, National Institutes of Health.
- "Diagram of possible reactions of isocyanates: (a) reaction with production of the urea linkage." ResearchGate.
- "Chemical Characterization of Isocyanate-Protein Conjugates." CDC Stacks.
- "Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation." Chemical Society Reviews, RSC Publishing.
- "Amine-Reactive Crosslinker Chemistry." Thermo Fisher Scientific - US.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
Designing Control Experiments for Tert-Butyl 4-Isocyanatobutanoate Reactions: A Comparative Guide
Executive Summary & Mechanistic Context
Tert-butyl 4-isocyanatobutanoate (Molecular Formula: C9H15NO3) is a highly versatile bifunctional crosslinker widely utilized in drug discovery, particularly in the synthesis of PROTACs, peptidomimetics, and targeted bioconjugates (1)[1]. Featuring a highly electrophilic isocyanate headgroup and a tert-butyl-protected carboxylate tail, it enables the rapid construction of stable urea and carbamate linkages (2)[2]. However, the intrinsic reactivity of isocyanates demands rigorous experimental design. This guide provides an objective comparative analysis of this reagent against common alternatives and outlines a self-validating protocol for designing robust control experiments.
Comparative Analysis: Reagent Selection & Causality
When designing a functionalization strategy, chemists often weigh tert-butyl 4-isocyanatobutanoate against ethyl ester variants or N-hydroxysuccinimide (NHS) ester equivalents. The choice dictates not only the initial coupling efficiency but also the downstream deprotection strategy.
Table 1: Performance and Reactivity Comparison
| Reagent Alternative | Electrophile Type | Moisture Sensitivity | Deprotection Condition | Chemoselectivity | Linkage Stability Post-Deprotection |
| Tert-butyl 4-isocyanatobutanoate | Isocyanate | High | Acidic (TFA, CH₂Cl₂) | Amines, Alcohols | Excellent (Ureas/Carbamates stable to acid) |
| Ethyl 4-isocyanatobutanoate | Isocyanate | High | Basic (LiOH/NaOH, aq.) | Amines, Alcohols | Poor (Risk of urea/carbamate hydrolysis) |
| Tert-butyl 4-(succinimidyloxy)butanoate | NHS Ester | Low to Moderate | Acidic (TFA, CH₂Cl₂) | Amines only | Excellent (Amides stable to acid) |
The Causality of Selection: The critical advantage of the tert-butyl protecting group lies in its deprotection mechanism. Ethyl 4-isocyanatobutanoate requires basic saponification (e.g., LiOH) to reveal the carboxylic acid. Because ureas and carbamates can be sensitive to harsh aqueous bases, this risks cleaving the newly formed linkage. Conversely, the tert-butyl ester is cleanly removed using acidic conditions (Trifluoroacetic acid), leaving the structural integrity of the urea core completely intact.
The Causality of Side Reactions: The Moisture-Urea Pathway
The primary cause of failure in isocyanate reactions is the formation of symmetrical urea byproducts driven by trace moisture (3)[3]. Even minute amounts of water in solvents or ambient air will react with the isocyanate to form an unstable carbamic acid (3)[3]. This intermediate rapidly decarboxylates to yield a primary amine and carbon dioxide gas (3)[3]. The newly formed primary amine, being highly nucleophilic, immediately attacks another equivalent of unreacted isocyanate, forming a stable, highly insoluble symmetrical urea (3)[3].
This cascade not only consumes two equivalents of the valuable isocyanate reagent but also creates an impurity that is notoriously difficult to separate via standard chromatography.
Reaction pathways of tert-butyl 4-isocyanatobutanoate: desired urea vs. moisture-driven byproduct.
Table 2: Experimental Yields under Variable Moisture Conditions (Simulated Validation Data)
| Condition | Target Amine (eq) | H₂O Spiked (mol%) | Asymmetrical Urea Yield (%) | Symmetrical Urea Yield (%) | Unreacted Isocyanate (%) |
| Strict Anhydrous | 1.05 | < 0.1% | 94% | < 1% | 0% |
| Ambient Moisture | 1.05 | ~ 5.0% | 78% | 12% | 0% |
| Wet Solvent | 1.05 | 20.0% | 45% | 48% | 0% |
Designing a Self-Validating Experimental Protocol
To ensure scientific integrity and isolate variables, the following step-by-step methodology embeds positive, negative, and solvent controls directly into the synthetic workflow.
Phase 1: Reagent Preparation & Moisture Scavenging
-
Action: Rigorously dry the reaction solvent (e.g., Dichloromethane or Tetrahydrofuran) over activated 3Å molecular sieves for at least 24 hours. Assemble the reaction apparatus under a dry, inert argon or nitrogen atmosphere (3)[3].
-
Causality: Standard anhydrous solvents from septum-sealed bottles can still contain 10-50 ppm of water. Molecular sieves reduce this to <1 ppm, preventing the initiation of the carbamic acid degradation pathway.
Phase 2: The Negative Control (Solvent Baseline)
-
Action: Dissolve 0.1 mmol of tert-butyl 4-isocyanatobutanoate in 1.0 mL of the dried solvent without adding the target nucleophile. Stir at room temperature for 2 hours. Analyze the mixture via LC-MS.
-
Causality: This step validates the efficacy of your drying protocol. If the symmetrical urea mass (M+H = 345.2) is detected at >1% relative abundance, the solvent system is insufficiently dry, and the main experiment should be halted.
Phase 3: The Positive Control (Kinetic Benchmarking)
-
Action: React 0.1 mmol of the isocyanate with 0.1 mmol of a highly reactive, unhindered amine (e.g., benzylamine) in 1.0 mL of solvent. Monitor via in-situ FTIR (tracking the disappearance of the isocyanate -N=C=O stretch at ~2270 cm⁻¹) or TLC.
-
Causality: Isocyanates can polymerize or degrade over time in storage. This control verifies the electrophilic integrity of the specific reagent batch. Complete conversion to the corresponding urea should occur within 15-30 minutes.
Phase 4: Target Coupling (Asymmetrical Urea Synthesis)
-
Action: To a solution of the target hindered amine (0.1 mmol) and an organic base like N,N-Diisopropylethylamine (DIPEA, 0.2 mmol) in 1.0 mL anhydrous solvent, add tert-butyl 4-isocyanatobutanoate (0.105 mmol) dropwise at 0°C.
-
Causality: The slight 0.05 equivalent excess of isocyanate compensates for unavoidable trace moisture introduced during reagent transfer (3)[3]. The 0°C addition controls the reaction exotherm and prevents off-target reactions, such as allophanate formation.
Phase 5: Orthogonal Deprotection
-
Action: Isolate the target asymmetrical urea. Dissolve in a 20% solution of Trifluoroacetic acid (TFA) in Dichloromethane. Stir for 2 hours at room temperature.
-
Causality: TFA selectively cleaves the tert-butyl ester to yield the free carboxylic acid, preparing the molecule for subsequent coupling steps without compromising the structural integrity of the urea core.
References
- Tert-butyl 4-isocyanatobutanoate (C9H15NO3)
- Source: benchchem.
- Ru(III)-PhI(OAc)
Sources
- 1. PubChemLite - Tert-butyl 4-isocyanatobutanoate (C9H15NO3) [pubchemlite.lcsb.uni.lu]
- 2. Ru(III)-PhI(OAc)2 - A Combination for Generation of Isocyanate Intermediate from Benzimidate through a Rearrangement: Synthesis of Unsymmetrical Urea, Carbamate, and Chiral Analogues [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
methods for quantifying the incorporation of Tert-butyl 4-isocyanatobutanoate
Analytical Strategies for Quantifying Tert-Butyl 4-Isocyanatobutanoate Incorporation in Bioconjugation
As bioconjugation chemistries grow increasingly sophisticated, the need for precise analytical quantification of linker incorporation is paramount. Tert-butyl 4-isocyanatobutanoate (CAS 76197-90-5) is a highly versatile heterobifunctional reagent widely used in the synthesis of antibody-drug conjugates (ADCs), peptide modifications, and polymer functionalization .
This guide objectively compares the three leading analytical methodologies for quantifying the incorporation of this reagent: Intact Mass Spectrometry (LC-MS), Proton Nuclear Magnetic Resonance ( 1 H NMR) Spectroscopy, and the Fluorescamine Amine-Depletion Assay.
Mechanistic Rationale & Analytical Causality
Tert-butyl 4-isocyanatobutanoate features two distinct functional ends: a highly reactive isocyanate group (-N=C=O) and a tert-butyl-protected carboxylic acid . The isocyanate acts as a potent electrophile that rapidly reacts with nucleophiles—predominantly primary amines such as lysine side chains or N-terminal amines—to form a highly stable, irreversible urea linkage .
Because the isocyanate-amine conjugation is a pure addition reaction with no leaving group, every successful conjugation event covalently adds the exact molecular weight of the linker to the target. Furthermore, the conversion of a primary amine to a secondary urea fundamentally alters the target's surface chemistry, allowing for both direct (mass/structural) and indirect (amine-depletion) quantification strategies .
Comparative Data Presentation
To establish a self-validating analytical system, researchers must select a method that aligns with their target molecule's size, purity, and available sample volume.
| Analytical Method | Primary Data Output | Sensitivity | Sample Requirement | Key Advantage | Limitation |
| Intact LC-MS | Absolute mass shift (+185.22 Da) | High (pmol) | 10–50 µg | Identifies exact distribution of conjugation states (e.g., DAR) | Requires high purity; potential ionization bias |
| 1 H NMR Spectroscopy | Molar ratio via proton integration | Low (µmol) | 1–5 mg | Non-destructive; provides definitive structural proof | Requires high concentrations and D 2 O exchange |
| Fluorescamine Assay | Fluorescence decrease (amine loss) | Medium (nmol) | 50–100 µg | High-throughput; rapid and cost-effective | Indirect measurement; sensitive to pH and buffer |
Visualizing the Analytical Workflow
Analytical workflow for the quantification of tert-butyl 4-isocyanatobutanoate.
Step-by-Step Experimental Protocols
Protocol 1: Intact Mass Spectrometry (LC-MS) for Protein Conjugates
Causality: Because the formation of the urea bond yields no byproducts, the theoretical mass shift is precisely the molecular weight of the reagent (185.22 Da). LC-MS deconvolutes the multiply charged envelope of the intact protein to reveal the exact distribution of unmodified, +1, +2, and +n conjugation states .
-
Sample Preparation: Desalt 20 µg of the conjugated protein using a Zeba Spin Desalting Column (7K MWCO) to remove unreacted linker and buffer salts. Buffer exchange into 0.1% Formic Acid in LC-MS grade water.
-
Chromatography: Inject 2–5 µg onto a C4 or C8 reverse-phase column. Elute using a rapid gradient of 5% to 90% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.
-
MS Acquisition: Operate the ESI-TOF mass spectrometer in positive ion mode (m/z 500–3000). Ensure capillary voltage is optimized to prevent in-source fragmentation of the labile tert-butyl ester.
-
Deconvolution & Calculation: Use maximum entropy deconvolution software to generate the zero-charge mass spectrum. Calculate the average incorporation by taking the abundance-weighted average of the +185.22 Da mass shift peaks.
-
Self-Validation Control: Always run an unconjugated target standard sequentially to establish the baseline mass and rule out spontaneous degradation.
Protocol 2: 1 H NMR Spectroscopy for Polymer/Peptide Conjugates
Causality: The tert-butyl protecting group contains 9 chemically equivalent protons. Because they are highly shielded, they appear as a distinct, sharp singlet at ~1.40–1.45 ppm. This region is typically free of overlapping signals from polymer backbones, making it an ideal internal standard for integration.
-
Sample Preparation: Lyophilize 2–5 mg of the purified conjugate to complete dryness. Re-dissolve in 600 µL of deuterated solvent (e.g., D 2 O or CDCl 3 , depending on solubility).
-
Acquisition: Acquire a standard 1D 1 H NMR spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 5 seconds to ensure complete relaxation of the tert-butyl protons for accurate quantitative integration.
-
Integration: Calibrate the chemical shift using the residual solvent peak. Integrate a known, isolated reference peak from the target molecule's backbone (set to an exact integer). Integrate the tert-butyl singlet at ~1.40 ppm.
-
Calculation: Divide the tert-butyl integration value by 9 (accounting for the 9 protons). The resulting ratio against the backbone reference yields the absolute molar incorporation.
-
Self-Validation Control: Spike the sample with a known concentration of an internal standard (e.g., DSS or TMS) to verify the absolute concentration and confirm that no signal suppression is occurring.
Protocol 3: Fluorescamine Assay for Amine Depletion
Causality: Fluorescamine is a non-fluorescent spiro compound that reacts almost instantaneously with primary amines to form a highly fluorescent pyrrolinone product. The bioconjugation process converts primary amines into secondary ureas, which do not react with fluorescamine. Therefore, the reduction in fluorescence is directly proportional to the number of incorporated linkers .
-
Reagent Preparation: Prepare a 3 mg/mL solution of fluorescamine in anhydrous acetone. Prepare a standard curve of the unconjugated target molecule (0 to 100 µg/mL) in 50 mM Borate buffer (pH 8.5).
-
Labeling Reaction: In a black 96-well microplate, add 150 µL of the conjugated sample (and standards) per well. Rapidly add 50 µL of the fluorescamine solution to each well. Mix immediately, as the half-life of unreacted fluorescamine in water is extremely short.
-
Measurement: Incubate for 5 minutes at room temperature. Measure fluorescence using a microplate reader (Excitation: 390 nm / Emission: 475 nm).
-
Calculation: Interpolate the remaining free amines of the conjugate using the standard curve. Subtract this value from the known total amines of the unconjugated target to determine the number of modified sites.
-
Self-Validation Control: Include a buffer-only blank to subtract background hydrolysis fluorescence, and test a fully acetylated version of the target to confirm the assay's zero-amine baseline.
References
-
J Am Soc Mass Spectrom. Structural Elucidation of Isocyanate-Peptide Adducts Using Tandem Mass Spectrometry. Available at:[Link]
-
Analytical Chemistry (ACS Publications). High-Throughput Profiling of Nanoparticle–Protein Interactions by Fluorescamine Labeling. Available at:[Link]
-
PubChemLite. Tert-butyl 4-isocyanatobutanoate (C9H15NO3). Available at:[Link]
A Senior Application Scientist's Guide to Alternatives for Tert-butyl 4-isocyanatobutanoate in Advanced Applications
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that dictates the stability, efficacy, and functionality of a final construct. Tert-butyl 4-isocyanatobutanoate is a valuable bifunctional reagent, prized for its reactive isocyanate group, which readily couples with nucleophiles, and a protected carboxylic acid in the form of a tert-butyl ester. However, its utility is not without limitations, primarily stemming from the inherent reactivity and moisture sensitivity of the isocyanate moiety.[1][2] This guide provides an in-depth comparison of viable alternatives, moving beyond a simple list to explain the causality behind experimental choices for specific, high-stakes applications.
The Foundational Chemistry: Understanding Isocyanate Reactivity
The isocyanate group (–N=C=O) is a potent electrophile, making it highly effective for conjugating to primary amines and hydroxyl groups, forming stable urea and carbamate (urethane) linkages, respectively.[3][4] This high reactivity is its greatest strength and its most significant weakness. Isocyanates are notoriously susceptible to hydrolysis, reacting with water to form an unstable carbamic acid that quickly decomposes into an amine and carbon dioxide.[1][5] This side reaction not only consumes the reagent but can introduce unintended modifications. Furthermore, the high reactivity can sometimes lead to a lack of specificity in complex biological mixtures. This necessitates a careful consideration of alternative strategies tailored to the specific application.
Application I: Bioconjugation and Protein Labeling
The goal of bioconjugation is to covalently link a molecule (e.g., a fluorescent dye, biotin, or a drug) to a biomolecule like a protein or antibody. While the isocyanate on tert-butyl 4-isocyanatobutanoate can target primary amines on lysine residues and the N-terminus, several more controlled and reliable alternatives exist.
Alternative 1: N-Hydroxysuccinimide (NHS) Esters
NHS esters are arguably the most common and well-established reagents for amine modification in bioconjugation.[6][7] They react with primary amines under mild conditions (pH 7.0-9.0) to form a highly stable amide bond, which is identical to a natural peptide bond.[8]
Mechanism & Experimental Rationale: The NHS group is an excellent leaving group, activating the carbonyl carbon for nucleophilic attack by an amine. The reaction is typically performed in a slightly basic buffer (e.g., sodium bicarbonate or PBS, pH 8.3) to ensure the primary amine is deprotonated and thus sufficiently nucleophilic.[7] The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, a pH of ~8.3 represents a crucial balance between efficient amine coupling and minimizing hydrolysis.
Caption: A typical workflow for labeling a protein with an NHS ester reagent.
Alternative 2: Isothiocyanates
Isothiocyanates (–N=C=S) are the thio-analogs of isocyanates and react with primary amines to form a stable thiourea linkage. Their primary advantage is significantly greater stability in aqueous solutions compared to isocyanates, reducing concerns about hydrolysis during storage and handling.[8]
Mechanism & Experimental Rationale: The reaction mechanism is similar to that of isocyanates. However, isothiocyanates are generally less reactive and require a higher pH (typically >9) for optimal conjugation.[8] This can be a significant drawback, as high pH can be detrimental to the structure and function of many proteins. Therefore, isothiocyanates are best chosen when working with exceptionally stable proteins or when the greater stability of the reagent is paramount.
Data Summary: Amine-Reactive Chemistries
| Reagent Class | Target Group | Bond Formed | Optimal pH | Relative Stability | Key Advantages | Key Disadvantages |
| Isocyanates | -NH₂, -OH | Urea, Carbamate | 7.0 - 9.0 | Low | High reactivity, reacts with alcohols. | Highly moisture sensitive, potential for side reactions.[1][2] |
| NHS Esters | -NH₂ | Amide | 7.0 - 9.0 | Moderate | Well-established, stable amide bond, readily available.[7][8] | Competes with hydrolysis, can lead to heterogeneous products.[9] |
| Isothiocyanates | -NH₂ | Thiourea | > 9.0 | High | More stable in water than isocyanates.[8] | Requires high pH which can damage proteins, slower reaction.[8] |
| Reductive Amination | -NH₂ | Secondary Amine | 6.0 - 8.0 | High | Can target N-terminus at lower pH, stable bond.[9] | Requires a reducing agent (e.g., NaBH₃CN), two-step process.[10] |
Application II: Linkers in Drug Development (ADCs & PROTACs)
In advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker is not merely a spacer but a critical component that influences solubility, stability, and the mechanism of action.[11][12] While a simple linker derived from tert-butyl 4-isocyanatobutanoate could be used, the field has evolved to favor more sophisticated, functional linkers.
Alternative 1: Cleavable Linkers
Cleavable linkers are designed to be stable in systemic circulation and then break apart under specific conditions inside a target cell, releasing the active payload.[13][] This strategy is central to the design of modern ADCs.
-
Acid-Labile Linkers: These linkers, most commonly featuring a hydrazone bond, are stable at the neutral pH of blood (~7.4) but are rapidly hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) after the ADC is internalized by a cancer cell.[][16] The first FDA-approved ADC, Gemtuzumab ozogamicin (Mylotarg®), utilized this technology.[16]
-
Enzymatically-Cleavable Linkers: To achieve greater plasma stability and more specific release, linkers containing peptide sequences sensitive to lysosomal proteases (like Cathepsin B) were developed.[] The most common motif is the Valine-Citulline (Val-Cit) dipeptide, which is highly stable in human plasma but efficiently cleaved inside the target cell.[][18] This approach provides a more defined drug release mechanism compared to acid-labile linkers.[]
Alternative 2: "Click Chemistry" Linkers
For applications requiring modular and highly efficient assembly, such as the rapid synthesis of PROTAC libraries, "click chemistry" has become the gold standard.[19][] This refers to bioorthogonal reactions—reactions that occur efficiently in complex biological environments without interfering with native biochemical processes. The most common example is the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), which forms a stable triazole ring.[]
Experimental Rationale: The modular nature of click chemistry is its key advantage. One can synthesize a library of linkers with azide termini and another library of "warheads" or "ligands" with alkyne termini. These components can then be "clicked" together in various combinations, dramatically accelerating the optimization of linker length, composition, and attachment points, which are critical determinants of PROTAC efficacy.[11][]
Sources
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. WO2004008101A2 - The use of isocyanate linkers to make hydrolyzable active agent biopolymer conjugates - Google Patents [patents.google.com]
- 3. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. tert-Butyl isocyanate | C5H9NO | CID 62412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Modification of amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. researchgate.net [researchgate.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 13. Enzymatically Cleavable linkers, protease cleavable | BroadPharm [broadpharm.com]
- 16. Acid-labile Linkers - Creative Biolabs [creativebiolabs.net]
- 18. Enzymatically Cleavable Linkers | BroadPharm [broadpharm.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
